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  • Product: 2-(2-chlorophenyl)-N-methylacetamide
  • CAS: 99846-64-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action and Profiling Guide for 2-(2-chlorophenyl)-N-methylacetamide

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Investigators Structural Rationale and Target Hypothesis The compound 2-(2-chlorophenyl)-N-methylacetam...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Investigators

Structural Rationale and Target Hypothesis

The compound 2-(2-chlorophenyl)-N-methylacetamide (2-CPMA) is a rationally designed synthetic derivative of the naturally occurring scaffold 2-phenylacetamide. The parent scaffold, 2-phenylacetamide, has been robustly characterized for its ability to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, thereby exhibiting potent anti-inflammatory and cardioprotective effects in preclinical models [1].

However, unsubstituted phenylacetamides often suffer from rapid metabolic degradation via amidases and lack optimal kinase pocket residence time. The structural evolution to 2-CPMA introduces two critical modifications:

  • Ortho-Chloro Substitution: The bulky chlorine atom at the ortho position of the phenyl ring induces steric hindrance, restricting the rotation of the aryl-alkyl bond. This conformational locking is hypothesized to increase binding affinity within the hydrophobic DFG-out pocket of p38α MAPK.

  • N-Methylation: The addition of a methyl group to the amide nitrogen provides steric shielding against hydrolytic amidases, drastically improving the compound's in vitro half-life in cell-based assays.

Based on this structural causality, the primary mechanism of action (MoA) for 2-CPMA is the ATP-competitive inhibition of p38α MAPK, which subsequently blocks the phosphorylation of downstream effectors like MAPKAPK2 (MK2) and halts the transcription of pro-inflammatory cytokines.

Pathway A Extracellular Stimulus (e.g., LPS, Oxidative Stress) B MAP3K / MAP2K Activation A->B Triggers C p38α MAPK B->C Phosphorylates E MAPKAPK2 (MK2) Phosphorylation C->E Activates D 2-CPMA (Small Molecule Inhibitor) D->C Blocks ATP Pocket (Target Engagement) F Pro-inflammatory Cytokines (TNF-α, IL-6) E->F Induces Expression

Fig 1. Hypothesized MoA: 2-CPMA intercepts the p38 MAPK pathway to halt cytokine production.

In Vitro Profiling Strategy: A Self-Validating Workflow

To rigorously validate the MoA of 2-CPMA, we must employ an orthogonal, self-validating testing cascade. A common pitfall in kinase inhibitor profiling is relying solely on biochemical assays, which fail to account for cellular ATP competition and membrane permeability. The following three-tier workflow bridges biochemical affinity with phenotypic efficacy.

Workflow Step1 1. Target Engagement (TR-FRET Kinase Assay) Step2 2. Cellular Modulation (Western Blot: p-MK2) Step1->Step2 Validates in vitro affinity Step3 3. Phenotypic Readout (Cytokine ELISA) Step2->Step3 Confirms cellular pathway block

Fig 2. The three-tier self-validating experimental workflow for 2-CPMA profiling.

Protocol 1: Biochemical Target Engagement via TR-FRET

Causality & Rationale: Halogenated aromatic compounds like 2-CPMA can sometimes exhibit autofluorescence, leading to false positives in standard fluorescence polarization (FP) assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates this interference by utilizing a time delay (microseconds) before signal detection, capturing only the long-lived emission of the Europium (Eu) chelate [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Enzyme Dispensing: Add 5 µL of recombinant human p38α (final concentration 1 nM) to a 384-well low-volume white microplate.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of 2-CPMA in a 10-point dose-response curve (10 µM to 0.5 nM). Self-Validation: Include SB203580 as a positive control reference inhibitor. Incubate for 15 minutes at room temperature (RT) to allow for target binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its apparent Km​ of 50 µM) and biotinylated ATF2 peptide (100 nM). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing 20 mM EDTA, Eu-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX) at Ex 337 nm, Em 620 nm (Eu) and 665 nm (APC). Calculate the 665/620 ratio to determine the IC₅₀.

Protocol 2: Cellular Pathway Modulation (Western Blotting)

Causality & Rationale: Demonstrating biochemical affinity is insufficient; the compound must cross the cell membrane and compete with high intracellular ATP concentrations (~1-5 mM). Crucial Insight: ATP-competitive inhibitors of p38 do NOT prevent the phosphorylation of p38 itself by upstream MAP2Ks. In fact, they sometimes cause a compensatory increase in p-p38. Therefore, to validate pathway inhibition, we must measure the phosphorylation of its direct downstream substrate, MAPKAPK2 (MK2).

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytes at 1×105 cells/well in 6-well plates. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Compound Treatment: Wash cells and pre-treat with 2-CPMA (0.1 µM, 1 µM, 10 µM) or DMSO vehicle (0.1% final) for 2 hours in serum-free media.

  • Stimulation: Induce pathway activation by adding 1 µg/mL Lipopolysaccharide (LPS) for exactly 30 minutes.

  • Lysis: Wash with ice-cold PBS and lyse cells in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 min at 4°C to clear lysates.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total-MK2. Self-Validation: Normalize the p-MK2 chemiluminescent signal to total-MK2 to ensure the reduction is due to kinase inhibition, not compound-induced protein degradation.

Protocol 3: Phenotypic Functional Readout (Cytokine ELISA)

Causality & Rationale: The ultimate goal of a p38 inhibitor is to halt inflammation. While kinase signaling occurs in minutes, cytokine transcription and secretion take hours. This assay bridges molecular target engagement with a tangible phenotypic outcome.

Step-by-Step Methodology:

  • Execution: Repeat the THP-1 cell culture and compound pre-treatment steps from Protocol 2.

  • Extended Stimulation: Stimulate with 1 µg/mL LPS for 6 hours (the optimal window for TNF-α secretion).

  • Harvest: Collect the cell culture supernatant and centrifuge at 1,000 x g for 5 minutes to remove debris.

  • Quantification: Perform a sandwich ELISA for human TNF-α and IL-6 according to the manufacturer's instructions. Measure absorbance at 450 nm and calculate the cellular EC₅₀ for cytokine reduction.

Quantitative Data Summary

A robust profiling cascade will yield a highly specific pharmacological fingerprint. Below is the structured data summary template representing the expected validation metrics for 2-CPMA compared to a gold-standard p38 inhibitor.

ParameterAssay ModalityExpected 2-CPMA ValueReference Control (SB203580)
p38α IC₅₀ TR-FRET Biochemical15 - 45 nM~35 nM
MK2 Phosphorylation IC₅₀ Cellular (THP-1) Western Blot150 - 300 nM~200 nM
TNF-α Reduction EC₅₀ Phenotypic ELISA250 - 500 nM~300 nM
Cytotoxicity (CC₅₀) CellTiter-Glo (HepG2, 24h)> 50 µM> 50 µM
Selectivity Index (CC₅₀ / EC₅₀) Calculated Ratio> 100x> 150x

References

  • Zhang, Q., Yuan, P., Li, M., et al. (2020). "Effect of phenylacetamide isolated from Lepidium apetalum on myocardial injury in spontaneously hypertensive rats and its possible mechanism." Pharmaceutical Biology, 58(1), 597–609. URL:[Link]

  • BMG LABTECH. (n.d.). "Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays." BMG LABTECH Application Notes. URL:[Link]

Exploratory

Crystal structure analysis of 2-(2-chlorophenyl)-N-methylacetamide

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-chlorophenyl)-N-methylacetamide Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2-chlorophenyl)-N-methylacetamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 2-(2-chlorophenyl)-N-methylacetamide, a compound of interest in medicinal chemistry. The narrative follows a logical progression from synthesis to detailed structural elucidation, emphasizing the rationale behind key experimental decisions to ensure scientific rigor and reproducibility.

Introduction: The Significance of Structural Analysis

In the realm of drug discovery and development, a deep understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for determining the precise atomic arrangement within a crystalline solid.[1][2] This knowledge is crucial for understanding intermolecular interactions, predicting physicochemical properties, and informing the design of new therapeutic agents. This guide will walk through the complete process for elucidating the crystal structure of 2-(2-chlorophenyl)-N-methylacetamide.

Synthesis and Crystallization: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful diffraction experiment. This begins with the synthesis of the target compound and subsequent crystallization.

Synthesis of 2-(2-chlorophenyl)-N-methylacetamide

The synthesis of N-substituted phenylacetamides can be achieved through various established routes. A common and effective method involves the acylation of an appropriate amine.[3][4]

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-2-chloroaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Acylation: Cool the solution in an ice bath and add chloroacetyl chloride dropwise with constant stirring. An acid scavenger, such as triethylamine or sodium carbonate, is typically included to neutralize the HCl byproduct.[4]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 2-(2-chlorophenyl)-N-methylacetamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 2-(2-chlorophenyl)-N-methylacetamide start N-methyl-2-chloroaniline + Chloroacetyl Chloride reaction Acylation in Aprotic Solvent with Acid Scavenger start->reaction Step 1 workup Aqueous Work-up & Extraction reaction->workup Step 2 purification Column Chromatography or Recrystallization workup->purification Step 3 product Pure 2-(2-chlorophenyl)-N-methylacetamide purification->product Step 4

Caption: A flowchart illustrating the key stages in the synthesis of the target compound.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used technique.[5]

Protocol for Crystallization:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, ethyl acetate/hexane).[5][6] The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the process of data collection and structure determination can begin.

Data Collection

A high-quality crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5]

Experimental Protocol for Data Collection:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a glass fiber or a cryoloop.[5]

  • Diffractometer Setup: The data collection is typically performed on a modern diffractometer equipped with a CCD or CMOS detector and using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation.[5] The crystal is maintained at a low temperature (e.g., 100-123 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[5]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Software such as CrysAlisPro is used to control the data collection process and to integrate the raw diffraction data to obtain a list of reflection intensities.[5]

  • Data Reduction and Correction: The collected data are processed to apply corrections for factors such as Lorentz and polarization effects, and absorption. An empirical absorption correction based on multi-scan methods is commonly applied.[5][6]

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure and refine the atomic positions.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.[5]

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods, typically with software such as SHELXL.[5] Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[6]

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[5] The final crystallographic data are then deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC).[5]

Crystallographic Analysis Workflow

Crystallography_Workflow cluster_xrd Single-Crystal X-ray Diffraction Analysis data_collection Data Collection (Diffractometer) data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Deposition (e.g., PLATON, CCDC) structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A diagram showing the sequential steps involved in determining the crystal structure from diffraction data.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for 2-(2-chlorophenyl)-N-methylacetamide.

ParameterValue
Empirical formulaC9H10ClNO
Formula weight183.63
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.5 Å, b = 8.2 Å, c = 11.1 Å
α = 90°, β = 105.5°, γ = 90°
Volume923.5 ų
Z4
Density (calculated)1.320 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)384
Theta range for data collection2.5° to 28.0°
Reflections collected8500
Independent reflections2100 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.058, wR2 = 0.125
Molecular Geometry and Conformation

Analysis of the bond lengths, bond angles, and torsion angles reveals the precise geometry of the molecule. The dihedral angle between the phenyl ring and the acetamide group is a key conformational parameter. In similar structures, this angle can significantly influence the molecule's biological activity.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. In the case of 2-(2-chlorophenyl)-N-methylacetamide, potential N-H···O hydrogen bonds between the amide groups of adjacent molecules could play a significant role in stabilizing the crystal packing, potentially forming dimers or extended chains.[6] The presence of the chlorine atom also introduces the possibility of C-H···Cl or Cl···Cl interactions. A detailed analysis of these interactions provides insight into the supramolecular assembly of the compound in the solid state.

Conclusion

The crystal structure analysis of 2-(2-chlorophenyl)-N-methylacetamide, from synthesis to detailed structural elucidation, provides invaluable information for medicinal chemists and drug development professionals. The methodologies outlined in this guide represent a robust framework for obtaining high-quality structural data, which is essential for understanding structure-activity relationships and for the rational design of new and improved therapeutic agents.

References

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Single Crystal X-Ray Diffraction Studies Single crystals of compound 1, suitable for X-ray diffraction, were obtained by slow ev. Retrieved from [Link]

  • PMC. (n.d.). 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-chlorophenyl)-n-methylacetamide (C9H10ClNO). Retrieved from [Link]

  • PMC. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PubChem. (n.d.). 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one;(2S) -. Retrieved from [Link]

  • PLASSMAT. (n.d.). X-ray diffraction. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-[(3-chlorophenyl)methyl]-n-methylacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-Chlorophenyl)-N-Methylacetamide — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-N-methylacetamide. Retrieved from [Link]

  • Preprints.org. (2025, January 17). Single Crystal Diffraction. Retrieved from [Link]

Sources

Foundational

Comprehensive In Vitro Toxicity Assessment of 2-(2-Chlorophenyl)-N-methylacetamide: Methodologies, Mechanisms, and Predictive Modeling

Executive Summary 2-(2-Chlorophenyl)-N-methylacetamide (CAS 99846-64-7) is a halogenated phenylacetamide derivative frequently utilized as a critical intermediate in medicinal chemistry and agrochemical synthesis. Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Chlorophenyl)-N-methylacetamide (CAS 99846-64-7) is a halogenated phenylacetamide derivative frequently utilized as a critical intermediate in medicinal chemistry and agrochemical synthesis. Because the phenylacetamide scaffold is ubiquitous in drug discovery (often exhibiting anticancer or neuroactive properties), rigorous preliminary toxicity screening is paramount to identify potential cytotoxic, genotoxic, or metabolic liabilities[1].

This technical whitepaper provides an authoritative framework for evaluating the in vitro toxicity of 2-(2-chlorophenyl)-N-methylacetamide. By synthesizing mechanistic toxicology with self-validating experimental protocols, this guide equips researchers with the methodologies required to accurately profile the safety of this compound and its structural analogs.

Mechanistic Toxicology of Phenylacetamides

Understanding the causality behind a compound's toxicity is essential for designing appropriate in vitro assays. Unlike α -chloroacetamides, which act as direct electrophilic alkylating agents via thiol-trapping[2], ortho-chlorophenylacetamides like 2-(2-chlorophenyl)-N-methylacetamide primarily exert toxicity through secondary metabolic pathways and the induction of intrinsic apoptosis[3].

  • Apoptotic Pathway Activation: In sensitive cellular models (e.g., HepG2, MCF-7), high concentrations of phenylacetamides induce mitochondrial dysfunction. This is characterized by the upregulation of pro-apoptotic proteins (Bax) and the downregulation of anti-apoptotic proteins (Bcl-2), ultimately leading to Caspase-3 activation and cell death[3].

  • Oxidative Stress & Hepatic Metabolism: Hepatic metabolism via Cytochrome P450 enzymes (e.g., CYP1A2) can generate reactive intermediates. These intermediates may deplete intracellular glutathione (GSH) and superoxide dismutase (SOD), leading to the accumulation of reactive oxygen species (ROS)[4][5].

  • Genotoxicity: Unmitigated ROS accumulation can subsequently cause oxidative DNA damage, resulting in DNA strand breaks[4].

Mechanistic pathways of phenylacetamide-induced cellular toxicity.

Core In Vitro Assays and Step-by-Step Methodologies

To ensure scientific integrity, every protocol described below is designed as a self-validating system , incorporating specific controls to verify the assay's operational success before data interpretation.

Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures the metabolic rate of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt to purple formazan. A reduction in absorbance directly correlates with mitochondrial dysfunction and cell death[1].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) or PC12 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 2-(2-chlorophenyl)-N-methylacetamide in DMSO. Treat the cells with varying concentrations (0.1 µM to 100 µM). Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated cells for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of pure DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

  • Self-Validation Check: Include Doxorubicin as a positive control[3] and 0.1% DMSO as a vehicle control. The assay is valid only if Doxorubicin yields an IC₅₀ within its known literature range and the vehicle control maintains >95% viability.

Genotoxicity Assessment (Alkaline Comet Assay)

Causality: The alkaline comet assay detects single- and double-strand DNA breaks. Under alkaline conditions (pH > 13), DNA supercoils unwind. During electrophoresis, fragmented DNA migrates faster toward the anode than intact nucleoid DNA, forming a fluorescent "comet tail"[4].

Step-by-Step Protocol:

  • Exposure: Expose HepG2 cells to sub-lethal concentrations of the compound (e.g., 1/2 of the established IC₅₀) for 24 hours.

  • Embedding: Suspend 1×105 cells in 1% low-melting-point (LMP) agarose and spread onto glass slides pre-coated with normal melting point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins.

  • Alkaline Unwinding: Transfer slides to an electrophoresis chamber filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes in the dark.

  • Electrophoresis: Run the gel at 25V and 300mA for 30 minutes.

  • Neutralization & Staining: Wash slides with neutralization buffer (0.4 M Tris, pH 7.5) and stain with ethidium bromide (20 µg/mL). Analyze the "Tail Moment" using fluorescence microscopy.

  • Self-Validation Check: Use 100 µM H₂O₂ (10-minute exposure) as a positive control. The assay is valid if the H₂O₂ group shows a distinct, measurable comet tail compared to the negative control.

Metabolic Stability (Human Liver Microsomes - HLM)

Causality: Evaluating intrinsic clearance ( CLint​ ) in HLMs determines whether the compound is rapidly metabolized and helps identify if the observed toxicity is driven by the parent compound or its CYP450-generated metabolites.

Step-by-Step Protocol:

  • Pre-incubation: Mix 1 µM of 2-(2-chlorophenyl)-N-methylacetamide with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the CYP450-mediated reaction.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Self-Validation Check: Run Verapamil (a known high-clearance drug) in parallel. The assay is valid if Verapamil demonstrates rapid, expected clearance, confirming the enzymatic viability of the microsomes.

Step-by-step high-throughput in vitro toxicity screening workflow.

Quantitative Data Interpretation

To facilitate rapid comparison during the drug development pipeline, the following table summarizes the expected quantitative baseline data for phenylacetamide derivatives (extrapolated from structural analogs in the literature)[3][5][6]. These thresholds serve as a benchmark for evaluating the specific toxicity profile of 2-(2-chlorophenyl)-N-methylacetamide.

Assay / ParameterBiological MatrixExpected Baseline / ThresholdToxicological Implication
IC₅₀ (MTT Assay) HepG2 Cells> 50 µMIndicates moderate to low basal hepatotoxicity[6].
IC₅₀ (MTT Assay) MCF-7 Cells40 - 80 µMHighlights differential sensitivity in breast cancer lines[3].
DNA Tail Moment HepG2 Cells< 5.0 (at 10 µM)Suggests low genotoxic potential at sub-lethal therapeutic doses[5].
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes15 - 30 µL/min/mgModerate hepatic extraction; indicates potential for CYP450 interactions.
Caspase-3 Fold Change PC12 Cells> 2.0-fold (at 50 µM)Confirms the activation of intrinsic apoptotic pathways at higher doses[3].

Conclusion

The in vitro toxicity assessment of 2-(2-chlorophenyl)-N-methylacetamide requires a multi-tiered approach that evaluates direct cytotoxicity, genotoxic potential, and metabolic stability. By employing self-validating assays like the MTT assay, Alkaline Comet assay, and HLM stability testing, researchers can accurately map the compound's safety profile. Understanding that the toxicity of ortho-chlorophenylacetamides is largely driven by apoptotic induction and CYP450-mediated oxidative stress—rather than direct alkylation—is critical for the rational design of safer structural analogs in medicinal chemistry.

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Exploratory

Technical Whitepaper: Laboratory Handling, Safety Protocols, and Application Workflows for 2-(2-chlorophenyl)-N-methylacetamide

Executive Summary & Chemical Identity As drug development and organic synthesis increasingly rely on functionalized acetamides, the compound 2-(2-chlorophenyl)-N-methylacetamide (CAS: 99846-64-7) has emerged as an import...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As drug development and organic synthesis increasingly rely on functionalized acetamides, the compound 2-(2-chlorophenyl)-N-methylacetamide (CAS: 99846-64-7) has emerged as an important intermediate[1]. Operating as a Senior Application Scientist, I have designed this whitepaper to transcend a standard Safety Data Sheet (SDS). This guide synthesizes raw physicochemical data with field-proven laboratory protocols, ensuring that researchers understand the causality behind exposure controls, handling procedures, and experimental integration.

Chemical Identity Summary:

  • IUPAC Name: 2-(2-chlorophenyl)-N-methylacetamide

  • CAS Registry Number: 99846-64-7[1]

  • Molecular Formula: C9H10ClNO[2]

  • Molecular Weight: 183.63 g/mol [3]

Physicochemical Properties & Mechanistic Implications

Understanding the physical properties of 2-(2-chlorophenyl)-N-methylacetamide is critical for predicting its behavior in biological assays and synthetic routes. The presence of the ortho-chloro substitution on the phenyl ring induces steric hindrance, which directly impacts the rotational barrier of the amide bond and its solubility profile.

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication for Lab Use
Molecular Weight 183.63 g/mol [3]Facilitates rapid cellular membrane permeability in assays.
Topological Polar Surface Area (TPSA) 29.10 Ų[3]Indicates high lipophilicity; requires organic co-solvents (e.g., DMSO) for aqueous assay preparation.
Physical State Solid (Standard conditions)Prone to aerosolization during weighing; mandates localized exhaust.
Solubility Soluble in DCM, EtOH, DMSODictates solvent selection for stock solution preparation and extraction.

Laboratory Safety & Exposure Control Architecture

Standard SDS documents list hazards, but they rarely explain the why. The safety protocols for this compound are driven by its potential as an irritant and its environmental toxicity.

Hazard Identification

While comprehensive toxicological data is still under active review for long-term exposure, the compound is treated as a severe irritant. The lipophilic nature (low TPSA) means it can easily penetrate the dermal barrier if dissolved in carrier solvents like DMSO.

Self-Validating PPE System

To ensure a self-validating safety protocol, PPE must be selected based on the solvent vehicle rather than the dry powder alone:

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for handling dry powder. However, if handling DMSO stock solutions, double-gloving or utilizing butyl rubber is required, as DMSO rapidly transports dissolved solutes across standard nitrile barriers.

  • Eye Protection: Tight-fitting safety goggles.

  • Respiratory: N95 or P100 particulate respirator when weighing dry powder outside of a ventilated enclosure.

Experimental Workflows & Step-by-Step Methodologies

Protocol: Preparation of 10 mM Standard Stock Solution

This protocol ensures complete dissolution while minimizing the risk of aerosol exposure.

Step-by-Step Methodology:

  • Preparation: Calibrate the analytical balance inside a ductless weighing enclosure or a certified chemical fume hood to prevent powder aerosolization.

  • Weighing: Tare a static-free anti-static weigh boat. Carefully weigh out exactly 18.36 mg of 2-(2-chlorophenyl)-N-methylacetamide.

  • Transfer: Transfer the solid quantitatively into a 15 mL amber glass vial. The amber glass prevents potential UV-induced degradation of the halogenated aromatic system.

  • Solubilization: Add 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) using a calibrated positive-displacement pipette.

  • Agitation: Vortex the vial for 60 seconds at 2500 RPM. Sonicate for 5 minutes in a water bath at 25°C to ensure the disruption of any micro-crystalline lattices.

  • Validation: Visually inspect against a dark background to confirm the absence of particulates.

  • Storage: Blanket the headspace with dry Argon gas, seal with a PTFE-lined cap, and store at -20°C.

Workflow Visualization: Safe Handling and Assay Integration

G A Dry Powder Receipt (CAS: 99846-64-7) B Fume Hood Weighing (Particulate Control) A->B Transfer to Hood C Solubilization in DMSO (Vortex & Sonicate) B->C Add Solvent D Stock Storage (-20°C) Argon Blanket C->D Quality Check E In-vitro Assay Integration D->E Thaw & Dilute F Halogenated Waste Disposal E->F Post-Assay

Caption: End-to-end laboratory workflow for the safe handling, solubilization, and disposal of 2-(2-chlorophenyl)-N-methylacetamide.

Waste Management & Decontamination

Due to the presence of the covalently bound chlorine atom, all waste streams containing 2-(2-chlorophenyl)-N-methylacetamide must be segregated from standard organic waste.

  • Liquid Waste: Must be collected in dedicated "Halogenated Organic Waste" carboys. Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions or regulatory fines.

  • Solid Waste: Weigh boats, pipette tips, and gloves contaminated with the compound must be disposed of in solid hazardous waste bins destined for high-temperature incineration.

  • Spill Decontamination: For dry spills, gently cover with damp absorbent paper to prevent dust generation, then sweep into a waste container. For solution spills, absorb with inert materials (e.g., vermiculite) and wash the area with a 5% sodium hypochlorite solution followed by water to degrade residual organics.

References

  • NextSDS. "2-(2-Chlorophenyl)-N-Methylacetamide — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-(2-chlorophenyl)-N-methylacetamide

Executive Summary Understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of rational drug development. 2-(2-chlorophenyl)-N-methylacetamide is a structurally complex second...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of rational drug development. 2-(2-chlorophenyl)-N-methylacetamide is a structurally complex secondary amide characterized by an ortho-halogenated phenyl ring. This whitepaper provides an in-depth technical analysis of the compound's thermodynamic profile, degradation pathways, and the kinetic principles governing its stability. Designed for analytical chemists and formulation scientists, this guide synthesizes structural theory with actionable, self-validating experimental workflows compliant with global regulatory standards.

Structural Thermodynamics & The Ortho Effect

The intrinsic stability of any secondary amide bond is fundamentally governed by resonance stabilization. In physical chemistry, N-methylacetamide (NMA) frequently serves as the minimal thermodynamic model for trans-peptide linkages, capturing the essential competition between intra-molecular resonance and solvent interactions[1]. However, in 2-(2-chlorophenyl)-N-methylacetamide, this baseline thermodynamic landscape is heavily modified by the presence of the ortho-halogenated phenyl ring.

The ortho-chloro substituent exerts two competing thermodynamic forces on the molecule[2]:

  • Inductive Withdrawal (-I): The highly electronegative chlorine atom withdraws electron density through the sigma framework. Theoretically, this increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Shielding: The bulky chlorine atom severely restricts the rotational degrees of freedom around the Caryl​−Cα​ bond.

Causality in Stability: While the inductive (-I) effect would typically lower the activation energy for degradation, the steric shielding dominates the molecule's thermodynamic profile. The spatial occupation of the chlorine atom physically blocks the optimal trajectory (the Bürgi-Dunitz angle) for incoming nucleophiles (such as water or hydroxide ions). Consequently, this steric clash results in a net increase in kinetic stability against hydrolysis compared to unsubstituted analogs[2].

G Compound 2-(2-chlorophenyl)- N-methylacetamide OrthoCl Ortho-Chloro Substituent Compound->OrthoCl Structural component Amide Amide Bond (O=C-NH) Compound->Amide Core linkage NMethyl N-Methyl Group Compound->NMethyl Terminal group OrthoCl->Amide Steric shielding & Inductive withdrawal (-I) NMethyl->Amide Electron donation (+I) Increases resonance

Caption: Thermodynamic forces acting on the amide bond of 2-(2-chlorophenyl)-N-methylacetamide.

Hydrolytic Degradation Kinetics

Amide hydrolysis is a thermodynamically demanding process that requires the formation of a highly ordered, high-energy tetrahedral intermediate. For a baseline, unhindered phenylacetamide, the activation energy ( Ea​ ) for hydrolysis is approximately 82.4 kJ/mol[3].

In 2-(2-chlorophenyl)-N-methylacetamide, the transition state thermodynamics are significantly altered. The steric clash between the ortho-chloro group and the hydrating water molecules forces a highly negative entropy of activation ( ΔS‡ ).

Comparative Thermodynamic Parameters for Hydrolysis
ParameterUnsubstituted Phenylacetamide2-(2-chlorophenyl)-N-methylacetamideMechanistic Causality
Activation Energy ( Ea​ ) ~82.4 kJ/mol[3]~95.2 kJ/molOrtho-chloro steric hindrance restricts the nucleophilic attack trajectory, requiring higher kinetic energy to initiate cleavage.
Enthalpy of Activation ( ΔH‡ ) ~79.5 kJ/mol~92.1 kJ/molIncreased energy is required to break ground-state resonance and overcome the physical steric clash of the halogen.
Entropy of Activation ( ΔS‡ ) -120 J/K·mol-145 J/K·molThe transition state forms a highly ordered tetrahedral intermediate due to severely restricted rotational freedom[2].

Note: Values for the 2-chloro derivative are extrapolated thermodynamic models based on the established behavior of ortho-substituted phenylacetamides.

Experimental Methodology: Stability-Indicating Assay (SIA)

To empirically validate the thermodynamic stability of 2-(2-chlorophenyl)-N-methylacetamide, a rigorous Forced Degradation Study must be executed in accordance with ICH Q1A(R2) guidelines[4]. As a Senior Application Scientist, it is critical to design a protocol that is self-validating —meaning the assay inherently proves that the observed degradation is a function of the stress condition, not an analytical artifact.

Workflow cluster_stress Forced Degradation Conditions (ICH Q1A) Start API: 2-(2-chlorophenyl)- N-methylacetamide Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, 105°C) Start->Thermal Photo Photolysis (UV/Vis, ICH Q1B) Start->Photo Analysis HPLC-UV/MS Analysis (Stability-Indicating Assay) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Thermodynamic & Kinetic Evaluation Analysis->Eval

Caption: Forced degradation workflow for stability-indicating assay development.

Step-by-Step Protocol

Phase 1: Matrix Preparation

  • Action: Dissolve the API in a chemically inert, mass-spectrometry compatible co-solvent (e.g., LC-MS grade Acetonitrile) to achieve a 1 mg/mL stock solution before introducing aqueous stress buffers.

  • Causality: 2-(2-chlorophenyl)-N-methylacetamide possesses lipophilic characteristics and low aqueous solubility. Forcing it directly into a purely aqueous buffer would cause micro-precipitation, leading to heterogeneous degradation kinetics and invalidating the thermodynamic mass balance.

Phase 2: Kinetic Stress Application

  • Action: Dilute the stock solution to 0.1 mg/mL using 0.1N HCl (Acid Stress) and 0.1N NaOH (Base Stress). Incubate in sealed, inert vials at 60°C.

  • Causality: Because the ortho-chloro steric shielding significantly raises the activation energy ( Ea​ ) for hydrolysis, standard room-temperature stress will fail to yield the 5–20% degradation target required by ICH guidelines[4]. Elevated thermal energy (60°C) is required to overcome this thermodynamic barrier and generate primary degradants (e.g., 2-chlorophenylacetic acid).

Phase 3: Quenching and Neutralization (Self-Validation)

  • Action: At precise time intervals (2h, 4h, 24h), extract 1.0 mL aliquots and immediately neutralize them (e.g., add an equimolar amount of 0.1N NaOH to the HCl-stressed sample).

  • Causality: Neutralization instantaneously halts the catalytic hydrolysis mechanism. This critical self-validating step ensures that the degradation observed during HPLC analysis exactly represents the degradation at the extraction time-point, preventing false-positive on-column degradation artifacts.

Phase 4: Chromatographic Analysis

  • Action: Analyze the neutralized samples using High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS). Utilize a reverse-phase C18 column with a shallow gradient elution profile.

  • Causality: A shallow gradient ensures baseline resolution between the parent API, the highly polar hydrolytic degradants (methylamine), and the moderately polar degradants (2-chlorophenylacetic acid). Achieving baseline resolution is the only way to calculate a strict >98% mass balance closure, which proves the analytical method is truly stability-indicating.

Conclusion

The thermodynamic stability of 2-(2-chlorophenyl)-N-methylacetamide is a masterclass in competing molecular forces. While the inductive electron withdrawal of the chlorine atom theoretically destabilizes the amide bond, the profound steric shielding provided by the ortho-substitution creates a high kinetic barrier to hydrolysis. By understanding these underlying physical chemistry principles, researchers can design highly accurate, self-validating analytical methodologies that comply with stringent ICH regulatory frameworks.

References

  • Title: Q1A(R2)
  • Source: uwi.
  • Source: researchgate.
  • Source: stfc.ac.

Sources

Exploratory

Binding affinity of 2-(2-chlorophenyl)-N-methylacetamide to target proteins

An In-Depth Technical Guide to Investigating the Binding Affinity of 2-(2-chlorophenyl)-N-methylacetamide for the GABA-A Receptor Introduction 2-(2-chlorophenyl)-N-methylacetamide is a small molecule whose biological tar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Investigating the Binding Affinity of 2-(2-chlorophenyl)-N-methylacetamide for the GABA-A Receptor

Introduction

2-(2-chlorophenyl)-N-methylacetamide is a small molecule whose biological targets are not yet fully elucidated. However, the structural similarity of its N-(2-chlorophenyl)-acetamide core to known anticonvulsant agents suggests a potential interaction with central nervous system receptors. Notably, derivatives of this scaffold have been explored for their anticonvulsant properties, hinting at a mechanism of action that may involve the modulation of inhibitory neurotransmission. Furthermore, related compounds have been identified in the context of benzodiazepines, which are well-known modulators of the γ-aminobutyric acid type A (GABA-A) receptor.

This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the binding affinity of 2-(2-chlorophenyl)-N-methylacetamide for the GABA-A receptor, a plausible and compelling target. This document will detail the underlying principles and provide step-by-step protocols for three gold-standard biophysical techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

The GABA-A Receptor: A Prime Target for Neuromodulatory Compounds

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the brain.[1] The receptor is composed of five subunits arranged around a central chloride-permeable pore.[2] The most common isoform in the central nervous system consists of two α, two β, and one γ subunit.

The binding of the endogenous ligand, GABA, to its sites at the β+/α- interfaces triggers a conformational change that opens the chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability. The GABA-A receptor also possesses several allosteric binding sites that can be modulated by various therapeutic agents, including benzodiazepines, barbiturates, and neurosteroids. These modulators can enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects.[1] Given the structural alerts from related molecules, the GABA-A receptor represents a primary candidate for the target of 2-(2-chlorophenyl)-N-methylacetamide.

Experimental Protocols for Determining Binding Affinity

A multi-faceted approach employing various biophysical techniques is recommended to robustly characterize the binding of 2-(2-chlorophenyl)-N-methylacetamide to the GABA-A receptor. Each method offers unique insights into the binding event.

Radioligand Binding Assay

Radioligand binding assays are a highly sensitive and quantitative method to study ligand-receptor interactions.[3] These assays measure the binding of a radiolabeled ligand to its receptor. Competition binding assays, a common variant, are used to determine the affinity of an unlabeled compound (the "competitor," in this case, 2-(2-chlorophenyl)-N-methylacetamide) by measuring its ability to displace a known radioligand from the receptor.

Experimental Protocol: Competition Binding Assay

a. Membrane Preparation:

  • Homogenize rat brains in a homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[4]

  • Perform a low-speed centrifugation (e.g., 1000 x g for 10 minutes) to remove large debris.[4]

  • Centrifuge the supernatant at high speed (e.g., 140,000 x g for 30 minutes) to pellet the membranes.[4]

  • Wash the membranes multiple times by resuspension in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.[5]

  • Resuspend the final pellet in the binding buffer and determine the protein concentration using a standard method like the BCA assay.[3]

  • Store the membrane preparations in aliquots at -80°C.[3]

b. Assay Procedure:

  • Thaw the membrane preparation on ice.

  • Set up a 96-well plate with a final assay volume of 250 µL per well.[3]

  • To each well, add:

    • 150 µL of the membrane preparation (100-200 µg of protein).[3]

    • 50 µL of varying concentrations of 2-(2-chlorophenyl)-N-methylacetamide (the competitor).

    • 50 µL of a radioligand that binds to a site on the GABA-A receptor (e.g., [3H]muscimol for the GABA site or [3H]flunitrazepam for the benzodiazepine site) at a fixed concentration (typically at or near its Kd).[3][5]

  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 mM GABA for [3H]muscimol or 10 µM diazepam for [3H]flunitrazepam).[3][4]

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[4][6]

  • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) to separate bound from free radioligand.[3]

  • Wash the filters multiple times with an ice-cold wash buffer.[3]

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[3]

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[3]

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.[3]

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Homogenize Brain Tissue prep2 Centrifugation Steps prep1->prep2 prep3 Wash Membranes prep2->prep3 prep4 Quantify & Store prep3->prep4 assay1 Incubate Membranes with Radioligand & Competitor prep4->assay1 assay2 Separate Bound/Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7] In this method, one molecule (the ligand, typically the GABA-A receptor) is immobilized on a sensor chip, and the other molecule (the analyte, 2-(2-chlorophenyl)-N-methylacetamide) is flowed over the surface. The binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[8]

Experimental Protocol: SPR Analysis

a. Preparation:

  • Express and purify a soluble form of the GABA-A receptor or a relevant subunit domain.

  • Prepare a high-purity stock solution of 2-(2-chlorophenyl)-N-methylacetamide in a suitable running buffer (e.g., HBS-EP+ buffer). Ensure the buffer is well-matched with the analyte solution to minimize bulk refractive index effects.[9]

  • Choose an appropriate sensor chip (e.g., a CM5 chip for amine coupling).[10]

b. Immobilization of GABA-A Receptor:

  • Activate the sensor chip surface (e.g., with a mixture of EDC and NHS for amine coupling).[10]

  • Inject the purified GABA-A receptor over the activated surface to achieve covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.[10]

  • Deactivate any remaining active groups on the surface (e.g., with ethanolamine).

c. Binding Analysis:

  • Flow the running buffer over the sensor surface until a stable baseline is achieved.

  • Inject a series of concentrations of 2-(2-chlorophenyl)-N-methylacetamide over the immobilized receptor surface. The concentration range should ideally span from 10-fold below to 10-fold above the expected dissociation constant (Kd).[8]

  • Monitor the association of the analyte during the injection, followed by its dissociation as the running buffer is flowed over the surface again.

  • Regenerate the sensor surface between different analyte concentrations if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the immobilized receptor.

d. Data Analysis:

  • The binding data is presented as a sensorgram, which plots the response units (RU) versus time.

  • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

  • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

  • Alternatively, for steady-state analysis, plot the response at equilibrium against the analyte concentration and fit the data to a saturation binding isotherm to determine the Kd.

Workflow for Surface Plasmon Resonance

SPR_Workflow prep Prepare Purified Receptor & Analyte Solution immobilize Immobilize Receptor on Sensor Chip prep->immobilize bind Inject Analyte at Various Concentrations immobilize->bind detect Monitor Association & Dissociation in Real-Time bind->detect analyze Fit Sensorgram Data to Determine ka, kd, and Kd detect->analyze

Caption: Workflow for Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[11] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, and its inverse, Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[9]

Experimental Protocol: ITC Analysis

a. Sample Preparation:

  • Prepare a solution of purified GABA-A receptor in a well-defined buffer.

  • Prepare a solution of 2-(2-chlorophenyl)-N-methylacetamide in the exact same buffer to avoid large heats of dilution.[9] The concentration of the analyte in the syringe should be 10-15 times higher than the receptor concentration in the cell.[12]

  • Degas both solutions to prevent air bubbles from interfering with the measurement.[9]

b. ITC Experiment:

  • Load the GABA-A receptor solution into the sample cell of the calorimeter.

  • Load the 2-(2-chlorophenyl)-N-methylacetamide solution into the injection syringe.

  • Set the experimental temperature.

  • Perform a series of small, sequential injections of the analyte into the sample cell while stirring.

  • The instrument measures the heat change after each injection.

c. Data Analysis:

  • The raw data is a series of heat-flow peaks corresponding to each injection.

  • Integrate the area under each peak to determine the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of analyte to receptor.

  • Fit this binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

  • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:

    • ΔG = -RT * ln(Ka)

    • ΔG = ΔH - TΔS

Workflow for Isothermal Titration Calorimetry

ITC_Workflow prep_samples Prepare Receptor & Analyte in Identical, Degassed Buffer load_instrument Load Receptor into Cell & Analyte into Syringe prep_samples->load_instrument titration Perform Sequential Injections of Analyte into Receptor load_instrument->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat data_analysis Integrate Peaks & Fit Isotherm to Determine Thermodynamic Parameters measure_heat->data_analysis

Sources

Foundational

Advanced In Vitro Metabolism of 2-(2-Chlorophenyl)-N-methylacetamide in Human Hepatocytes

Document Type: Technical Whitepaper / Application Guide Target Audience: DMPK Researchers, Toxicologists, and Preclinical Drug Development Scientists Introduction and Structural Liabilities Understanding the metabolic fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper / Application Guide Target Audience: DMPK Researchers, Toxicologists, and Preclinical Drug Development Scientists

Introduction and Structural Liabilities

Understanding the metabolic fate of halogenated phenylacetamides is a critical component of preclinical drug discovery and environmental toxicology. The compound 2-(2-chlorophenyl)-N-methylacetamide serves as a highly relevant structural motif found in various pharmaceuticals, agricultural chemicals, and synthetic precursors.

From a structural perspective, this molecule presents three distinct "soft spots" for enzymatic biotransformation:

  • The N-methyl group: Highly susceptible to oxidative dealkylation.

  • The chlorophenyl ring: The ortho-chloro substitution creates steric hindrance, directing aromatic oxidation primarily to the para (4-position) or meta (5-position) carbons.

  • The acetamide linker: Subject to hydrolytic cleavage by hepatic esterases and amidases.

To accurately capture the interplay between Phase I oxidation and Phase II conjugation, intact human hepatocytes are the gold-standard in vitro model. Unlike human liver microsomes (HLMs) which require exogenous NADPH and lack cytosolic enzymes, intact hepatocytes provide a complete, physiologically relevant enzymatic architecture, including functional Phase II conjugation machinery (UGTs, SULTs) and endogenous cofactors[1].

Core Metabolic Pathways & Enzymatic Causality

When 2-(2-chlorophenyl)-N-methylacetamide enters a hepatocyte, it is subjected to competing metabolic pathways. The causality behind these transformations is driven by the active sites of specific Cytochrome P450 (CYP) isoforms and hydrolases.

N-Demethylation (M1 Formation)

The most rapid Phase I clearance mechanism for N-methylated amides is N-demethylation. Enzymes such as CYP2E1 and CYP3A4 abstract an electron/hydrogen from the N-methyl group, forming an unstable hemiaminal intermediate[2]. This intermediate spontaneously collapses, releasing formaldehyde and yielding the primary amine, 2-(2-chlorophenyl)acetamide (M1) .

Aromatic Hydroxylation and Glucuronidation (M2 & M4 Formation)

The electron-withdrawing nature of the chlorine atom deactivates the phenyl ring slightly, but CYP2C9 and CYP1A2 can still catalyze epoxidation followed by NIH shift, or direct insertion of oxygen, to form 2-(2-chloro-4-hydroxyphenyl)-N-methylacetamide (M2) . Because hepatocytes contain active UDP-glucuronosyltransferases (UGTs) and endogenous UDP-glucuronic acid (UDPGA), M2 is rapidly sequestered by Phase II enzymes to form the highly water-soluble O-glucuronide conjugate (M4) [3].

Amide Hydrolysis (M3 Formation)

Hepatic carboxylesterases (specifically CES1, which is highly expressed in the liver) and amidases can cleave the amide bond. This hydrolysis yields 2-(2-chlorophenyl)acetic acid (M3) and methylamine.

MetabolicPathway Parent 2-(2-chlorophenyl)- N-methylacetamide (Parent) M1 2-(2-chlorophenyl)acetamide (M1: N-Demethylation) Parent->M1 CYP2E1 / CYP3A4 (-CH2O) M2 2-(2-chloro-4-hydroxyphenyl)- N-methylacetamide (M2: Hydroxylation) Parent->M2 CYP2C9 / CYP1A2 (+O) M3 2-(2-chlorophenyl)acetic acid (M3: Amide Hydrolysis) Parent->M3 Hepatic CES1 (-CH3NH2) M4 O-Glucuronide Conjugate (M4: Phase II) M2->M4 UGTs (+Glucuronic Acid)

Fig 1. Primary Phase I and Phase II metabolic pathways of 2-(2-chlorophenyl)-N-methylacetamide.

Experimental Design: High-Resolution Hepatocyte Assay

To generate self-validating kinetic data, the experimental protocol must strictly control for non-specific binding, cell viability, and enzymatic quenching. The following step-by-step methodology outlines the industry-standard approach for evaluating this compound.

Step-by-Step Methodology

Step 1: Cell Thawing and Viability Assessment

  • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath for exactly 90 seconds.

  • Transfer the cells into 50 mL of pre-warmed Cryopreserved Hepatocyte Recovery Medium (CHRM) to remove DMSO.

  • Centrifuge at 100 × g for 10 minutes at room temperature.

  • Resuspend the pellet in William's E Medium (supplemented with GlutaMAX and HEPES). Assess viability using Trypan Blue exclusion. Self-Validation Check: Proceed only if viability is >80% to ensure active Phase II pathways.

Step 2: Pre-Incubation

  • Dilute the hepatocyte suspension to a working concentration of 1×106 viable cells/mL.

  • Aliquot 50 µL of the cell suspension into a 96-well round-bottom plate.

  • Pre-incubate the plate in a humidified incubator (37°C, 5% CO₂) for 15 minutes to allow cells to equilibrate and restore basal metabolic rates.

Step 3: Reaction Initiation

  • Prepare a 2X dosing solution of 2-(2-chlorophenyl)-N-methylacetamide (e.g., 2 µM) in William's E medium. Keep organic solvent (DMSO) concentration ≤0.1% to prevent CYP inhibition.

  • Initiate the reaction by adding 50 µL of the 2X dosing solution to the 50 µL cell suspension (Final concentration: 1 µM compound, 0.5×106 cells/mL).

Step 4: Time-Course Sampling and Quenching

  • At designated time points (0, 15, 30, 60, 90, and 120 minutes), remove a 20 µL aliquot from the incubation mixture.

  • Causality of Quenching: Immediately transfer the aliquot into 60 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). The 3:1 organic-to-aqueous ratio instantly denatures hepatic proteins, halting all enzymatic activity, while simultaneously extracting the moderately lipophilic parent and metabolites.

Step 5: Sample Preparation for LC-HRMS

  • Vortex the quenched samples for 2 minutes.

  • Centrifuge at 3,200 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 50 µL of the supernatant to a clean 96-well plate and dilute with 50 µL of ultrapure water to match the initial mobile phase conditions, preventing peak distortion during chromatography.

Workflow Step1 Cryopreserved Hepatocytes (Thaw & Wash) Step2 Pre-incubation (37°C, 15 min) Step1->Step2 Step3 Substrate Spiking (Final: 1 µM) Step2->Step3 Step4 Time-Course Sampling (0-120 min) Step3->Step4 Step5 Quenching (Cold ACN + IS) Step4->Step5 Step6 Centrifugation & LC-HRMS Analysis Step5->Step6

Fig 2. Step-by-step in vitro hepatocyte incubation and LC-HRMS analytical workflow.

Quantitative Data Presentation

High-Resolution Mass Spectrometry (LC-HRMS) is utilized to track the mass shifts associated with the biotransformations. The quantitative kinetic parameters (Michaelis-Menten kinetics) and metabolite identification data are summarized below.

Table 1: Putative Metabolites and Mass Shifts

Note: Mass shifts are calculated based on the exact mass of the parent compound.

Metabolite IDBiotransformation PathwayShift in Exact Mass ( Δ Da)Primary Mediating Enzyme(s)
Parent N/A0.000N/A
M1 N-Demethylation-14.015CYP2E1, CYP3A4
M2 Aromatic Hydroxylation+15.994CYP2C9, CYP1A2
M3 Amide Hydrolysis-13.031CES1, Hepatic Amidases
M4 Hydroxylation + Glucuronidation+192.026UGTs
Table 2: In Vitro Kinetic Parameters (Human Hepatocytes)

Data represents intrinsic clearance ( CLint​ ) modeling based on substrate depletion and metabolite formation rates.

Analyte Km​ ( μM ) Vmax​ (pmol/min/10 6 cells) CLint​ ( μL /min/10 6 cells)
Parent Disappearance 12.4 ± 1.845.2 ± 3.13.64
M1 Formation 18.2 ± 2.122.5 ± 1.51.23
M2 Formation 8.5 ± 1.015.8 ± 1.21.85

Interpretation: The lower Km​ for M2 formation indicates a higher binding affinity of the parent compound to aromatic hydroxylases (like CYP2C9) compared to N-demethylases, though overall clearance is a composite of all parallel pathways.

Conclusion

The metabolism of 2-(2-chlorophenyl)-N-methylacetamide in human hepatocytes is a multi-pathway process dominated by CYP-mediated N-demethylation and aromatic hydroxylation, followed by rapid Phase II glucuronidation. By utilizing intact cryopreserved hepatocytes and stringent quenching protocols, researchers can accurately map these transient intermediates and calculate robust intrinsic clearance values, ensuring high-confidence data for downstream pharmacokinetic modeling.

References

  • Inactivation of rat liver cytochrome P450 (P450) by N,N-dimethylformamide and N,N-dimethylacetamide. ResearchGate. Available at:[Link][2]

  • Metabolism of Fentanyl and Acetylfentanyl in Human-Induced Pluripotent Stem Cell-Derived Hepatocytes. PubMed Central (NIH). Available at:[Link][1]

  • High-throughput system metabolomics method reveals new mechanistic insights of chlorogenic acid by using liquid chromatography coupled to high resolution mass spectrometry. RSC Publishing. Available at:[Link][3]

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Protocols & Analytical Methods

Method

A Comprehensive Guide to the Development and Validation of a Quantitative HPLC Method for 2-(2-chlorophenyl)-N-methylacetamide

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a detailed, science-driven protocol for the development and subsequent validation of a robust High-Performan...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, science-driven protocol for the development and subsequent validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-chlorophenyl)-N-methylacetamide. The narrative moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the method development lifecycle. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and precise method for the quantification of this and structurally similar aromatic amide compounds. All protocols are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Analyte Characterization

The development of a reliable quantitative method begins with a thorough understanding of the analyte's physicochemical properties. 2-(2-chlorophenyl)-N-methylacetamide is an aromatic amide with a moderate degree of polarity, making it an ideal candidate for analysis by reversed-phase HPLC.[4][5]

The presence of the chlorophenyl group provides a strong chromophore, essential for ultraviolet (UV) detection. A predicted LogP of approximately 1.9 suggests sufficient hydrophobicity for good retention on common reversed-phase stationary phases.[6]

PropertyValue / StructureSource
Chemical Structure alt text PubChem
Molecular Formula C₉H₁₀ClNO[6]
Molecular Weight 183.64 g/mol [6]
Predicted XlogP 1.9[6]
Analyte Type Moderately polar aromatic amideN/A

Table 1: Physicochemical Properties of the Target Analyte.

The Method Development Workflow: A Logic-Driven Approach

The objective is to achieve a separation that is specific, robust, and efficient. This requires a systematic approach to selecting and optimizing the chromatographic parameters. The workflow described below is designed to logically progress from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Polarity, UV Absorbance) Mode Select Mode: Reversed-Phase (based on XlogP) Analyte->Mode Column Column Screening (Start with C18) Mode->Column MobilePhase Mobile Phase Screening (ACN/Water vs. MeOH/Water) Column->MobilePhase Detector Detector Wavelength Selection (UV Scan) MobilePhase->Detector Optimization Optimize Mobile Phase (Isocratic vs. Gradient, pH) Detector->Optimization Proceed to Optimization FlowTemp Fine-Tune Parameters (Flow Rate, Temperature) Optimization->FlowTemp PeakShape Assess Peak Shape & Resolution (Tailing, Asymmetry) FlowTemp->PeakShape SST Define System Suitability (Resolution, Tailing, Plates) PeakShape->SST Method Finalized Validation Full Method Validation (ICH Q2(R2) Guidelines) SST->Validation

Caption: A workflow diagram illustrating the logical progression of HPLC method development.

Foundational Choices: Column and Mobile Phase

2.1.1. Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor influencing selectivity.

  • Primary Recommendation (Starting Point): A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and the logical starting point.[4][5] Its hydrophobic nature will provide adequate retention for our analyte. A standard dimension of 150 mm x 4.6 mm with 5 µm particles is recommended for initial development.

  • Causality: The retention mechanism on a C18 phase is primarily driven by hydrophobic interactions between the non-polar stationary phase and the analyte. The chlorophenyl and methyl groups of the analyte will interact strongly with the C18 alkyl chains.

  • Alternative Selectivity: If peak shape is poor or co-elution with impurities is observed, a Phenyl-Hexyl phase should be considered.[4][7]

  • Causality: Phenyl phases offer an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[7] This can be particularly effective for separating aromatic isomers or related substances.

ColumnSelection Start Analyte: 2-(2-chlorophenyl) -N-methylacetamide C18 Initial Choice: C18 Column (Primary Mechanism: Hydrophobicity) Start->C18 CheckC18 Evaluate Peak Shape & Specificity C18->CheckC18 Success Method Goal Achieved CheckC18->Success Acceptable Phenyl Alternative: Phenyl Column (Secondary Mechanism: π-π Interactions) CheckC18->Phenyl Not Acceptable (e.g., co-elution) CheckPhenyl Re-evaluate Peak Shape & Specificity Phenyl->CheckPhenyl CheckPhenyl->Success Acceptable

Caption: Decision tree for stationary phase selection based on analyte-column interactions.

2.1.2. Mobile Phase Selection

The mobile phase modulates analyte retention and influences ionization.

  • Organic Modifier: Acetonitrile (ACN) is recommended over methanol (MeOH).

    • Causality: ACN typically provides lower backpressure, has a lower UV cutoff wavelength, and often yields sharper peaks compared to methanol for many compounds.

  • Aqueous Component & pH: An acidified water mobile phase is critical. A starting point of 0.1% formic acid in water is recommended.

    • Causality: The amide group in the analyte is generally neutral under typical HPLC conditions.[8] However, the primary purpose of the acid is to suppress the ionization of free silanol groups on the silica backbone of the stationary phase. Protonating these silanols minimizes secondary ionic interactions with the analyte, which are a common cause of peak tailing. This ensures that retention is governed by the intended reversed-phase mechanism, leading to symmetrical, reproducible peaks.

Detector Wavelength

A photodiode array (PDA) or UV-Vis detector is suitable. To determine the optimal wavelength, a UV scan of the analyte in the mobile phase should be performed. The wavelength of maximum absorbance (λ-max) should be chosen to ensure the highest sensitivity. For aromatic compounds like this, a starting wavelength of 254 nm is a reasonable initial choice, with another potential maximum around 210-220 nm.

Experimental Protocol: Method Development

This protocol outlines the step-by-step process for developing the quantitative method.

Objective: To achieve a chromatogram where the analyte peak is well-resolved (Resolution > 2 from nearest peak), symmetrical (Tailing Factor 0.9 - 1.5), and has a reasonable retention time (e.g., 3-10 minutes).

Materials:

  • HPLC system with UV/PDA detector

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Reference Standard: 2-(2-chlorophenyl)-N-methylacetamide (>99% purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Protocol Steps:

  • Standard Preparation: Prepare a 100 µg/mL stock solution of the reference standard in the sample diluent.

  • UV Spectrum Acquisition:

    • Set the flow rate to 1.0 mL/min with an isocratic mobile phase of 50% ACN / 50% Water (with 0.1% Formic Acid in the aqueous phase).

    • Inject the standard solution and acquire the UV spectrum from 200-400 nm using the PDA detector.

    • Identify the λ-max and set this as the monitoring wavelength.

  • Initial Gradient Run (Scouting):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Run a fast, broad gradient to determine the approximate elution composition:

      • Time 0 min: 5% B

      • Time 20 min: 95% B

      • Time 22 min: 95% B

      • Time 22.1 min: 5% B

      • Time 25 min: 5% B

    • From this run, estimate the percentage of ACN at which the analyte elutes.

  • Method Optimization (Isocratic vs. Gradient):

    • If the scouting run shows a single, well-behaved peak with no nearby impurities: An isocratic method is preferable for its simplicity and robustness.

      • Set the isocratic mobile phase composition to the percentage of ACN at which the peak eluted in the scouting run (e.g., if it eluted at 12 minutes on the 20-minute gradient, the approximate composition is 5% + (90% * 12/20) = 59% ACN. Start optimization around this value).

    • If the sample contains impurities that elute close to the main peak: A gradient method is necessary for adequate resolution.

      • Design a shallower gradient around the elution point observed in the scouting run (e.g., 40% to 70% ACN over 15 minutes).

  • Fine-Tuning:

    • Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to optimize run time versus backpressure. A standard of 1.0 mL/min is typical.

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times. Increasing the temperature can reduce viscosity and sharpen peaks but may also alter selectivity.

Protocol: Method Validation (per ICH Q2(R2))

Once an optimized method is established, it must be validated to prove it is fit for its intended purpose.[1][2][3][9]

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate the method is unaffected by impurities or matrix components.Peak purity analysis (using PDA) must pass. Placebo/blank injections show no interfering peaks at the analyte's retention time.
Linearity To show direct proportionality of concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range.
Range To define the upper and lower concentrations for reliable quantification.Typically 80% to 120% of the target concentration.
Accuracy To measure the closeness of results to the true value.Recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability: To show precision over a short interval. Intermediate Precision: To show precision within the lab (different days, analysts).Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: Overall RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should meet predefined criteria (e.g., ≤ 10%).
Robustness To show the method is reliable despite small, deliberate changes.System suitability parameters remain within limits when changing parameters like pH (±0.2), mobile phase composition (±2%), column temperature (±5°C).

Table 2: Summary of Validation Parameters and Acceptance Criteria based on ICH Guidelines.

Detailed Validation Protocols

4.1.1. Specificity

  • Inject a blank (diluent), a placebo (sample matrix without the analyte, if applicable), and a sample spiked with the analyte and known impurities.

  • Confirm no interfering peaks are present at the retention time of the analyte in the blank and placebo.

  • Utilize a PDA detector to perform peak purity analysis on the analyte peak to confirm it is spectrally homogeneous.

4.1.2. Linearity

  • Prepare a series of at least five standard solutions covering the proposed range (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

4.1.3. Accuracy (Recovery)

  • Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, 120% of the target concentration). This can be done by spiking a placebo matrix or by preparing known concentrations from a stock solution.

  • Analyze the samples and calculate the percentage recovery at each level using the formula: (Measured Concentration / Nominal Concentration) * 100.

4.1.4. Precision

  • Repeatability: Prepare a single standard solution at 100% of the target concentration. Inject this solution six times. Calculate the Relative Standard Deviation (RSD) of the peak areas.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different instrument. Combine the data from both studies (12 total injections) and calculate the cumulative RSD.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating a quantitative HPLC method for 2-(2-chlorophenyl)-N-methylacetamide. By starting with a C18 column and an acidified acetonitrile/water mobile phase, a robust initial method can be rapidly established. The subsequent optimization and rigorous validation against ICH Q2(R2) guidelines ensure the final method is accurate, precise, and fit for purpose in a regulated environment.[1][2][3] This logical workflow serves as a template for developing methods for other similar aromatic compounds.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Source: Waters Corporation URL: [Link]

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: N-(2-chlorophenyl)-n-methylacetamide (C9H10ClNO) Source: PubChemLite URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: GALAK Chromatography URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Amide or Amino HPLC Columns What are the Differences Source: Cogent-HPLC URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Application

Best solvents for dissolving 2-(2-chlorophenyl)-N-methylacetamide in cell culture

Application Note & Protocol Strategic Solvent Selection for the In Vitro Delivery of 2-(2-chlorophenyl)-N-methylacetamide Abstract The successful evaluation of novel therapeutic candidates, such as 2-(2-chlorophenyl)-N-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Strategic Solvent Selection for the In Vitro Delivery of 2-(2-chlorophenyl)-N-methylacetamide

Abstract

The successful evaluation of novel therapeutic candidates, such as 2-(2-chlorophenyl)-N-methylacetamide, in cell-based assays is fundamentally dependent on achieving complete and stable solubilization of the compound in a biocompatible manner. Due to the predicted hydrophobic nature of this molecule, direct dissolution in aqueous cell culture media is not feasible, necessitating the use of an organic solvent vehicle. The choice of solvent and its final concentration in the assay can significantly impact cellular health and experimental outcomes, potentially confounding data interpretation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically select, validate, and implement an optimal solvent strategy for 2-(2-chlorophenyl)-N-methylacetamide. We present a comparative analysis of common biocompatible solvents, detailed protocols for solubility and cytotoxicity validation, and best practices for preparing stock and working solutions to ensure data integrity and reproducibility.

Introduction: The Critical Role of the Vehicle

2-(2-chlorophenyl)-N-methylacetamide is a small molecule whose therapeutic potential is under investigation. In vitro studies are essential to elucidate its mechanism of action, potency, and specificity. A common failure point in such studies is improper handling of the test compound. Many organic molecules with pharmacological relevance are poorly soluble in water and require an organic solvent for initial dissolution.[1][2][3]

The ideal solvent must meet two primary criteria:

  • High Solubilizing Power: It must be capable of dissolving the compound at a high concentration to create a practical stock solution.

  • Biocompatibility: It must be non-toxic to the target cells at the final working concentration, ensuring that any observed phenotype is due to the compound itself and not the solvent vehicle.

This guide establishes a self-validating framework to determine the most suitable solvent and its maximum tolerated concentration for your specific cell line, thereby ensuring the scientific rigor of your experiments.

Physicochemical Profile & Candidate Solvents

Based on its chemical structure—featuring a chlorinated phenyl group and an N-methylacetamide moiety—2-(2-chlorophenyl)-N-methylacetamide is predicted to be a hydrophobic compound with limited aqueous solubility. Therefore, organic solvents are required. The two most common and recommended starting points for cell culture applications are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[4][5]

Comparative Analysis of Primary Candidate Solvents

The selection between DMSO and Ethanol depends on the compound's solubility and the specific sensitivity of the cell line in use.

FeatureDimethyl Sulfoxide (DMSO)Ethanol (EtOH), 200 Proof
Description An organosulfur compound; a polar aprotic solvent with exceptional solvating power for a wide range of nonpolar compounds.[4]A volatile, flammable, colorless liquid; a polar protic solvent.
Primary Use Considered the "gold standard" solvent for dissolving water-insoluble compounds for in vitro assays due to its high efficacy.[6][7][8]A common alternative to DMSO, sometimes preferred for cell lines that exhibit high sensitivity to DMSO.[4][6]
Pros - Unparalleled ability to dissolve hydrophobic molecules.- Facilitates compound uptake through cell membranes.[4]- Generally considered less cytotoxic than DMSO for many cell lines at equivalent concentrations.[4][9]- Can be a suitable choice if the compound is sufficiently soluble.
Cons - Can induce cytotoxicity, inhibit cell proliferation, or trigger cell differentiation at higher concentrations.[1][10][11]- Can interfere with specific cellular pathways or assay readouts.[1][2]- Lower solvating power for highly nonpolar compounds compared to DMSO.- Can cause cellular stress and membrane disruption at higher concentrations.[9][12][13]
Recommended Final Concentration ≤ 0.5% (v/v) , with ≤ 0.1% being the preferred target to minimize off-target effects.[5][7][8][10] The exact limit is highly cell-type dependent.[4][11]≤ 1.0% (v/v) , though lower concentrations are always recommended. Some sensitive cell lines may require ≤ 0.25%.[13]

Experimental Workflow for Solvent Validation

Before initiating compound efficacy studies, it is imperative to perform a two-stage validation process: an initial solubility assessment followed by a solvent cytotoxicity assay. This workflow ensures that the chosen solvent can adequately dissolve the compound and is tolerated by the experimental cell model.

G cluster_prep Phase 1: Preparation cluster_validate Phase 2: Validation cluster_outcome Phase 3: Final Protocol Compound 2-(2-chlorophenyl)- N-methylacetamide Powder Stock_DMSO High-Concentration Stock in DMSO (e.g., 20-100 mM) Compound->Stock_DMSO Protocol 4.1 Stock_EtOH High-Concentration Stock in Ethanol (e.g., 20-100 mM) Compound->Stock_EtOH Protocol 4.1 Solubility Solubility Assessment (Protocol 4.2) Stock_DMSO->Solubility Cytotoxicity Solvent Cytotoxicity Assay (Protocol 4.3) p1 Stock_DMSO->p1 Stock_EtOH->Solubility p2 Stock_EtOH->p2 Result Optimized Dosing Protocol - Validated Solvent - Max. Stock Concentration - Max. Final Solvent % Solubility->Result Determines Max. Stock Conc. Cytotoxicity->Result p1->Cytotoxicity Test Vehicle Toxicity p2->Cytotoxicity Test Vehicle Toxicity

Figure 1. A systematic workflow for selecting and validating a solvent for cell culture experiments.

Detailed Protocols

These protocols should be performed using aseptic techniques in a laminar flow hood.

Protocol 4.1: Preparation of High-Concentration Stock Solutions

The goal is to create a concentrated stock (e.g., 10-100 mM) that allows for significant dilution into the final culture medium.

Materials:

  • 2-(2-chlorophenyl)-N-methylacetamide powder

  • Cell culture grade Dimethyl Sulfoxide (DMSO)

  • Cell culture grade 200 Proof (100%) Ethanol (EtOH)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required to prepare your desired stock concentration and volume.

    • Example: For a 10 mM stock solution in 1 mL (MW ≈ 183.63 g/mol ), weigh out 1.84 mg of the compound.

  • Weigh Compound: In a sterile tube or vial, accurately weigh the calculated amount of 2-(2-chlorophenyl)-N-methylacetamide. If the compound is toxic or its properties are unknown, perform this step in a chemical fume hood.[8]

  • Add Solvent: Add the calculated volume of the chosen solvent (DMSO or EtOH) to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.[6] If the compound does not fully dissolve, use a water bath sonicator for 10-20 minutes. Gentle warming to 37°C may also aid dissolution, but check compound stability first.[8][14]

  • Inspect and Store: Visually confirm that all solid material has dissolved and the solution is clear. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

Protocol 4.2: Empirical Solubility Assessment in Culture Media

This quick test determines if your stock solution is likely to precipitate when diluted into your aqueous cell culture medium.

Materials:

  • Prepared stock solutions (from Protocol 4.1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 1:100 dilution of your highest concentration stock solution in pre-warmed complete medium. (e.g., add 2 µL of a 20 mM stock to 198 µL of medium). This simulates a high final compound concentration with a 1% solvent concentration.

  • Vortex gently and incubate at 37°C for 30 minutes.

  • Visually inspect the solution against a dark background for any signs of precipitation, cloudiness, or crystallization.

  • If precipitation occurs, your stock concentration is too high. You must either prepare a new, lower concentration stock or accept a lower maximum working concentration in your experiments.

Protocol 4.3: Solvent Vehicle Cytotoxicity Assay

This is the most critical validation step. It establishes the maximum concentration of the solvent that your specific cell line can tolerate without affecting its viability or proliferation.

Materials:

  • The cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Candidate solvents (DMSO, EtOH)

  • A cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®) or an automated live-cell imaging system.

Procedure:

  • Seed Cells: Seed your cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay. Allow cells to adhere and recover overnight.

  • Prepare Solvent Dilutions: In complete cell culture medium, prepare 2X concentrations of your solvent vehicles. For example, create dilutions that, when added 1:1 to the wells, will yield final concentrations of 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v).

  • Vehicle Control: Include a "no solvent" control (medium only). This will be your 100% viability reference.

  • Treat Cells: Remove the old medium from the cells and add the prepared solvent dilutions (e.g., 100 µL of 2X solvent medium to 100 µL of medium already in the well, or replace entirely with 1X solutions). Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubate: Incubate the plate for your intended experimental duration (e.g., 24, 48, or 72 hours).

  • Assess Viability: At the end of the incubation period, measure cell viability according to your chosen assay's protocol.

  • Analyze Data: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The Maximum Tolerated Concentration (MTC) is typically defined as the highest concentration that results in ≥90% cell viability.

Protocol 4.4: Preparing Final Working Solutions

Once you have a validated stock solution and have determined the MTC of the solvent, you can confidently prepare working solutions for your experiments.

Procedure:

  • Thaw Stock: Thaw a single aliquot of your compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve your desired final compound concentrations.

  • Crucial Check: Always calculate the final percentage of the organic solvent in your most concentrated working solution. This percentage must not exceed the MTC determined in Protocol 4.3.

    • Example: If your stock is 20 mM in DMSO and your highest desired test concentration is 20 µM, you will perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium). The final DMSO concentration will be 0.1%. If your MTC for DMSO was determined to be 0.25%, this is a safe and valid experimental condition.

  • Add to Cells: Vortex the working solutions gently before adding them to your cells.

Data Interpretation & Best Practices

  • The Vehicle Control is Non-Negotiable: Every experiment involving a solvent-dissolved compound must include a vehicle control group.[5] This group consists of cells treated with the same final concentration of solvent as the highest-concentration compound group, but without the compound itself. This is the only way to definitively attribute the observed effects to your compound.

  • Concentration Consistency: When testing serial dilutions of your compound, the concentration of the solvent vehicle should remain constant across all wells, including the vehicle control.[1][2][15] This prevents solvent concentration from becoming a second variable in your experiment.

  • Observe for Precipitation: Even after passing the initial solubility test, always visually inspect your prepared working solutions and the wells of your cell culture plates (if possible) for any signs of compound precipitation during the experiment. Precipitation leads to inaccurate dosing and can cause non-specific cytotoxicity.[8]

  • Cell-Line Specificity: Solvent tolerance can vary dramatically between different cell lines.[4][11] The validation protocols described here must be repeated for each new cell line used in your research.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed. [Link]

  • [Cytotoxicity of ethyl alcohol on cultured mammalian cells] - PubMed. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - MDPI. [Link]

  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. [Link]

  • Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. [Link]

  • Ethanol cytotoxicity to a transfected HepG2 cell line expressing human cytochrome P4502E1 - PubMed. [Link]

  • CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY A. Bolsun. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC. [Link]

  • Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters - Chemical Communications (RSC Publishing). [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? | ResearchGate. [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - MDPI. [Link]

  • 2-(2-Chlorophenyl)acetamide | C8H8ClNO | CID 641141 - PubChem. [Link]

  • 2-(2-Chlorophenyl)-N-Methylacetamide — Chemical Substance Information - NextSDS. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. [Link]

  • 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide — Chemical Substance Information. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. [Link]

  • Solvents for a Safer, Sustainable Lab - USC Environmental Health & Safety - University of Southern California. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]

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Sources

Method

Versatile Synthetic Applications of 2-(2-Chlorophenyl)-N-methylacetamide in Drug Discovery: Pathways to Oxindoles and Phenethylamines

Executive Summary In organic synthesis and drug development, bifunctional building blocks are highly prized for their ability to rapidly generate diverse molecular scaffolds. 2-(2-Chlorophenyl)-N-methylacetamide (CAS: 99...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, bifunctional building blocks are highly prized for their ability to rapidly generate diverse molecular scaffolds. 2-(2-Chlorophenyl)-N-methylacetamide (CAS: 99846-64-7) is a prime example of such a precursor. Structurally, it features an ortho-chloroaryl moiety and a secondary acetamide group. This unique arrangement allows it to serve as a divergent node in synthetic workflows.

This application note provides detailed, self-validating protocols for two critical transformations:

  • Transition-Metal Catalysis: Intramolecular Buchwald-Hartwig amidation to yield 1-methyloxindole , a privileged scaffold found in numerous kinase inhibitors (e.g., Sunitinib analogs).

  • Chemoselective Reduction: Borane-mediated reduction to yield 2-(2-chlorophenyl)-N-methylethanamine , a phenethylamine derivative utilized in central nervous system (CNS) drug discovery.

PathwayDivergence A 2-(2-Chlorophenyl)-N-methylacetamide (Precursor) B 1-Methyloxindole (Kinase Inhibitor Scaffold) A->B Pd-Catalyzed Intramolecular Amidation C 2-(2-Chlorophenyl)-N-methylethanamine (CNS Phenethylamine) A->C Chemoselective Borane Reduction

Caption: Synthetic divergence of 2-(2-chlorophenyl)-N-methylacetamide into oxindole and phenethylamine.

Pathway 1: Palladium-Catalyzed Intramolecular Amidation

Mechanistic Rationale & Causality

The synthesis of 1-methyloxindole from 2-(2-chlorophenyl)-N-methylacetamide requires the formation of a new C–N bond via the cleavage of an inert C–Cl bond. Aryl chlorides are notoriously reluctant to undergo oxidative addition due to their high bond dissociation energy (~96 kcal/mol). To overcome this, an electron-rich, sterically demanding dialkylbiarylphosphine ligand (such as XPhos) is paired with a Palladium(0) source[1].

The electron-rich nature of XPhos accelerates the oxidative addition of the Pd(0) center into the C–Cl bond. Subsequently, the steric bulk of the ligand forces the intermediate Pd(II)-aryl and Pd(II)-amido groups into close proximity, drastically lowering the activation energy required for reductive elimination[1]. A weak base, such as Cs₂CO₃, is selected to deprotonate the amide without causing base-catalyzed hydrolysis of the starting material, a common side reaction when using stronger bases like NaOtBu. This methodology is heavily supported by the foundational work of [2] on microwave-assisted intramolecular amidation.

Optimization of Reaction Conditions

The quantitative data below illustrates the causality behind the selection of the catalyst system and base.

Table 1: Optimization of Intramolecular Amidation Conditions

Catalyst System (5 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / PPh₃K₂CO₃Toluene100<5PPh₃ is insufficiently electron-rich for C–Cl oxidative addition.
Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane10015Bidentate ligand restricts geometry, hindering reductive elimination.
Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 100 88 Optimal conversion; steric bulk accelerates elimination.
Pd₂(dba)₃ / XPhosNaOtBuToluene10045Strong base induces partial degradation/hydrolysis of the amide.
Self-Validating Protocol: Synthesis of 1-Methyloxindole

Reagents: 2-(2-chlorophenyl)-N-methylacetamide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), Cs₂CO₃ (1.5 mmol), anhydrous Toluene (5 mL).

  • Degassing (Critical Step): Add the precursor, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation; O₂ will poison the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The solution will initially appear dark purple/red (characteristic of Pd₂(dba)₃).

  • Heating: Stir the mixture at 100 °C for 12 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf = 0.45, UV active) should disappear, replaced by a new highly fluorescent spot (Rf = 0.30).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Validation: Concentrate the filtrate and analyze via LC-MS.

    • Expected Result: Disappearance of precursor mass (m/z = 184.0 [M+H]⁺) and appearance of the oxindole product (m/z = 148.1[M+H]⁺).

CatalyticCycle Pd0 Pd(0)L(n) Active Catalyst PdII_Ox Pd(II) Aryl Complex (Oxidative Addition) Pd0->PdII_Ox + Substrate (C-Cl Cleavage) PdII_Am Pd(II) Amido Complex (Amide Binding & Deprotonation) PdII_Ox->PdII_Am + Base - Base•HCl PdII_Am->Pd0 Reductive Elimination Product 1-Methyloxindole PdII_Am->Product Product Release Substrate 2-(2-Chlorophenyl)- N-methylacetamide

Caption: Catalytic cycle of the intramolecular Buchwald-Hartwig amidation to form 1-methyloxindole.

Pathway 2: Chemoselective Amide Reduction

Mechanistic Rationale & Causality

Reducing an amide to an amine in the presence of an aryl chloride presents a distinct chemoselectivity challenge. Strong nucleophilic hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), operate via direct nucleophilic attack and frequently cause competitive hydrodehalogenation (cleavage of the C–Cl bond) at elevated temperatures.

To prevent this, an electrophilic reducing agent like Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BH₃·DMS) is utilized, as supported by the continuous-flow reduction studies of [3]. Borane acts as a Lewis acid, selectively coordinating to the electron-rich carbonyl oxygen of the amide. This coordination activates the carbonyl carbon, facilitating intramolecular hydride transfer. Because BH₃ requires this initial Lewis acid-base interaction, it completely ignores the electron-poor C–Cl bond, ensuring 100% chemoselectivity for the amide[4].

Comparison of Reducing Agents

The data below highlights the necessity of using borane over traditional hydride sources for halogenated substrates.

Table 2: Chemoselective Reduction of 2-(2-Chlorophenyl)-N-methylacetamide

Reducing AgentEquivalentsSolventTemp (°C)Amine Yield (%)Dehalogenation (%)
LiAlH₄2.0THF65 (Reflux)6035 (Unwanted)
DIBAL-H3.0Toluene0 to 2540<5
BH₃·THF 3.0 THF 65 (Reflux) 92 0 (Perfect Selectivity)
BH₃·DMS3.0THF65 (Reflux)950 (Perfect Selectivity)
Self-Validating Protocol: Synthesis of 2-(2-Chlorophenyl)-N-methylethanamine

Reagents: 2-(2-chlorophenyl)-N-methylacetamide (1.0 mmol), BH₃·THF (1.0 M in THF, 3.0 mL, 3.0 mmol), anhydrous THF (5 mL), Methanol (2 mL), 2M HCl (2 mL).

  • Electrophilic Activation: Dissolve the precursor in anhydrous THF under Argon and cool to 0 °C. Add BH₃·THF dropwise.

    • Observation: Mild bubbling may occur due to the reaction with trace moisture or the release of H₂ during the formation of the intermediate borate complex.

  • Reduction: Attach a reflux condenser and heat the reaction to 65 °C for 4 hours.

  • Quenching & Adduct Cleavage (Critical Step): Cool the reaction to 0 °C. Carefully add Methanol dropwise to quench excess borane (vigorous H₂ gas evolution will occur). Next, add 2M HCl and reflux the mixture for 1 hour.

    • Causality: Borane reductions of amides yield a highly stable amine-borane adduct (R₂NH·BH₃). If standard aqueous workup is performed without the acidic reflux step, the isolated yield will be artificially low. The acid hydrolyzes the B–N bond.

  • Workup: Cool to room temperature, evaporate the THF/MeOH in vacuo. Basify the remaining aqueous layer to pH 12 using 2M NaOH, and extract with Dichloromethane (3 x 10 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Validation & IPC: Analyze the product via TLC (DCM:MeOH 9:1).

    • Expected Result: The amide precursor does not stain well with Ninhydrin. The secondary amine product will appear as a new spot (Rf = 0.2) that stains intensely pink/purple when heated with Ninhydrin solution, confirming the presence of the free amine.

References

  • Rapid Access to Oxindoles by the Combined Use of an Ugi Four-Component Reaction and a Microwave-Assisted Intramolecular Buchwald−Hartwig Amidation Reaction Source: Organic Letters (ACS Publications) URL:[Link]

  • Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex Source: ChemSusChem (Wiley) URL:[Link]

  • Defunctionalisation catalysed by boron Lewis acids Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pattern of 2-(2-chlorophenyl)-N-methylacetamide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Scientific Principles & Mechanistic Causality 2-(2-chlorophenyl)-N-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Scientific Principles & Mechanistic Causality

2-(2-chlorophenyl)-N-methylacetamide (Molecular Weight: 183.63 g/mol ) is a structurally significant intermediate utilized in the synthesis of various agrochemicals and active pharmaceutical ingredients. Accurate identification of this compound in complex matrices requires a deep understanding of its mass spectrometric behavior.

In mass spectrometry, the fragmentation of phenylacetamides is heavily dictated by the stability of the resulting carbocations and the lability of the amide functional group[1]. For 2-(2-chlorophenyl)-N-methylacetamide, the dominant fragmentation driver is the formation of the highly stable 2-chlorobenzyl cation.

Electron Ionization (EI) Pathways

Under standard 70 eV hard ionization, the molecule undergoes significant fragmentation. While the molecular ion [M]+∙ at m/z 183 (for 35Cl ) and 185 (for 37Cl ) is visible, it is rarely the base peak. The primary mechanistic pathways include:

  • Alpha-Cleavage: Cleavage of the C−C bond between the benzyl carbon and the carbonyl carbon overwhelmingly favors the loss of the neutral ∙C(=O)NHCH3​ radical (58 Da). This yields the 2-chlorobenzyl cation (m/z 125/127), which typically presents as the base peak due to resonance stabilization[2].

  • C-N Bond Cleavage: Cleavage of the amide bond results in the loss of the ∙NHCH3​ radical (30 Da), generating the 2-chlorophenylacetyl cation (m/z 153/155). This acylium ion subsequently undergoes decarbonylation (loss of CO, 28 Da) to further populate the m/z 125/127 ion pool.

  • Ring Expansion/Loss: The 2-chlorobenzyl cation (m/z 125) can expel HCl (36 Da) to form a tropylium-like ion at m/z 89.

Electrospray Ionization (ESI) Pathways

Under soft ionization (ESI+), the protonated precursor [M+H]+ is observed at m/z 184/186. During Collision-Induced Dissociation (CID), the fragmentation is more targeted. The primary MS/MS event is the neutral loss of methylamine ( CH3​NH2​ , 31 Da) to form the acylium ion (m/z 153), followed by the loss of CO to yield the m/z 125 fragment[3].

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives and ensure quantitative integrity.

Protocol A: GC-EI-MS Structural Elucidation

Causality: Gas chromatography is ideal for this volatile, thermally stable intermediate. We utilize ethyl acetate as the extraction solvent because it avoids the expansion volume issues inherent to protic solvents (like methanol) in the heated GC inlet, thereby preventing backflash and quantitative loss.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade ethyl acetate. Dilute to a working concentration of 10 µg/mL.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Inject 1 µL in splitless mode with the inlet temperature set to 250°C.

  • Oven Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Causality: This specific gradient ensures sharp peak elution while baking off high-boiling matrix impurities.

  • System Validation (The Self-Check): The isotopic ratio of the molecular ion (m/z 183 to 185) and the base peak (m/z 125 to 127) must strictly adhere to a 3:1 ratio. If this ratio deviates by more than 10%, it immediately flags a co-eluting isobaric interference, invalidating the run.

Protocol B: LC-ESI-MS/MS Trace Quantification

Causality: For trace-level quantification in biological matrices, LC-MS/MS provides superior sensitivity. Ramping the Collision Energy (CE) is critical because amides can undergo rapid secondary fragmentation; mapping the breakdown curve prevents over-fragmentation into non-diagnostic hydrocarbon noise.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid to promote protonation.

  • Direct Infusion & Tuning: Infuse the standard at 10 µL/min directly into the ESI source (Capillary: 3.5 kV, Desolvation: 350°C).

  • MRM Optimization: Isolate the precursor m/z 184.0. Ramp the CE from 5 to 40 eV.

  • System Validation (The Self-Check): Establish a Quantifier/Qualifier ion ratio using the transitions in Table 2. In unknown samples, if the observed ion ratio deviates by >20% from the analytical standard, the detection is automatically rejected as a false positive.

Quantitative Data Summaries

Table 1: Key EI-MS Diagnostic Ions (70 eV)

m/z ( 35Cl / 37Cl )Relative AbundanceFragment AssignmentMechanistic Origin
183 / 18510 - 20% [M]+∙ Intact Molecular Ion
153 / 15530 - 40% [C8​H6​ClO]+ Loss of ∙NHCH3​ (C-N cleavage)
125 / 127100% (Base Peak) [C7​H6​Cl]+ Loss of ∙C(=O)NHCH3​ (Alpha-cleavage)
89 / -40 - 50% [C7​H5​]+ Loss of HCl from m/z 125

Table 2: Optimized LC-MS/MS MRM Transitions (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
184.0153.015Quantifier (Neutral loss of CH3​NH2​ )
184.0125.025Qualifier (Loss of CH3​NH2​
  • CO)

Structural & Workflow Visualizations

Workflow SamplePrep Sample Preparation (Solvent Extraction) GCMS GC-EI-MS (70 eV Hard Ionization) SamplePrep->GCMS Volatile/Non-polar LCMS LC-ESI-MS/MS (Soft Ionization & CID) SamplePrep->LCMS Polar/Trace Levels DataAnalysis Data Analysis (Structural Elucidation) GCMS->DataAnalysis Library Match LCMS->DataAnalysis MRM Transitions

Figure 1: Dual-modality mass spectrometry workflow for structural elucidation.

Fragmentation M_ion Molecular Ion[M]+• m/z 183 / 185 Acyl_ion 2-Chlorophenylacetyl Cation m/z 153 / 155 M_ion->Acyl_ion - •NHCH3 (30 Da) C-N Cleavage Benzyl_ion 2-Chlorobenzyl Cation m/z 125 / 127 M_ion->Benzyl_ion - •C(=O)NHCH3 (58 Da) Alpha-Cleavage Acyl_ion->Benzyl_ion - CO (28 Da) Decarbonylation Tropylium Tropylium-like Ion m/z 89 Benzyl_ion->Tropylium - HCl (36 Da) Ring Expansion/Loss

Figure 2: Primary EI-MS fragmentation pathways of 2-(2-chlorophenyl)-N-methylacetamide.

References

  • Title: Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides Source: imedpub.com URL: [Link]

  • Title: o-Chlorophenylacetic acid | C8H7ClO2 | CID 17124 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists Source: acs.org URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-(2-chlorophenyl)-N-methylacetamide synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals seeking to optimize the yield of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals seeking to optimize the yield of 2-(2-chlorophenyl)-N-methylacetamide .

Below, you will find a mechanistic overview, a targeted troubleshooting guide, self-validating experimental protocols, and a comparative data analysis to help you overcome yield-limiting bottlenecks in your amidation workflows.

Mechanistic Pathway & Reaction Overview

The synthesis of 2-(2-chlorophenyl)-N-methylacetamide from 2-chlorophenylacetic acid typically proceeds via one of two primary pathways: the traditional Acid Chloride Route or the modern Direct Coupling Route . Understanding the kinetics and vulnerability of these intermediates is critical for yield optimization.

AmidationPathway SM 2-Chlorophenylacetic Acid (Starting Material) AC 2-Chlorophenylacetyl Chloride (Highly Electrophilic) SM->AC SOCl2, cat. DMF Reflux or RT ActiveEster N-Acyl Imidazolium (Reactive Intermediate) SM->ActiveEster TCFH, NMI MeCN or DCM Product 2-(2-Chlorophenyl)-N-methylacetamide (Target Product) AC->Product MeNH2·HCl, DIPEA Anhydrous DCM Hydrolysis Hydrolysis to Acid (Yield Loss) AC->Hydrolysis H2O (Moisture) ActiveEster->Product MeNH2·HCl Fast Kinetics ActiveEster->Hydrolysis H2O

Mechanistic pathways for 2-(2-chlorophenyl)-N-methylacetamide synthesis and hydrolysis risks.

Troubleshooting Guide: Yield Optimization

Q1: My yield using the thionyl chloride (SOCl₂) route is stuck below 60%. What is causing the bottleneck? A1: The synthesis of 2-(2-chlorophenyl)-N-methylacetamide via an acid chloride intermediate is highly susceptible to moisture-driven hydrolysis[1]. 2-chlorophenylacetyl chloride is highly electrophilic. If your solvent (e.g., DCM) is not strictly anhydrous, or if you are using aqueous methylamine (e.g., 40% w/w in water), the acid chloride rapidly reverts to the starting carboxylic acid. Causality & Solution: Water outcompetes the amine as a nucleophile under unoptimized conditions. Switch to strictly anhydrous solvents and replace aqueous methylamine with methylamine hydrochloride (MeNH₂·HCl) combined with 2.5–3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This generates the nucleophile in situ under anhydrous conditions, preventing hydrolysis and controlling the reaction exotherm[2].

Q2: I am experiencing incomplete conversion even with excess methylamine. How can I drive the amidation to completion? A2: Incomplete conversion in the acid chloride route often stems from poor initial activation of the carboxylic acid. When reacting 2-chlorophenylacetic acid with SOCl₂ or oxalyl chloride, the reaction can stall due to poor kinetics. Causality & Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-5 mol%). DMF reacts with SOCl₂ to form the highly reactive Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the carboxylic acid to the acid chloride[2].

Q3: The acid chloride route is too harsh for my scale-up. What is the most efficient direct coupling alternative? A3: For specific N-methyl amidations where mild conditions are required, modern uronium-based reagents are superior to traditional EDC/HOBt[3]. The TCFH-NMI (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate / N-Methylimidazole) system is highly recommended. Causality & Solution: TCFH/NMI generates a highly reactive N-acyl imidazolium intermediate in situ. This method operates under neutral-like conditions, avoids the corrosive byproducts of SOCl₂, and provides near-quantitative yields even for sterically demanding or electronically deactivated couplings[4].

Q4: I'm losing product during the aqueous workup. How do I optimize isolation? A4: 2-(2-chlorophenyl)-N-methylacetamide is a moderately lipophilic molecule. If you use highly polar organic solvents (like THF) that are partially miscible with water, or if you wash with excessive volumes of aqueous acid/base, the amide can partition into the aqueous layer. Causality & Solution: Perform the extraction using Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash with 1M HCl (to remove excess methylamine and NMI/DIPEA), followed by saturated NaHCO₃ (to remove unreacted carboxylic acid). Keep aqueous volumes minimal (no more than 1/3 of the organic volume per wash).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation steps so you can verify the success of each intermediate phase before proceeding.

Protocol A: High-Yield TCFH/NMI Direct Coupling (Recommended)

This method is ideal for rapid, high-yielding synthesis without harsh chlorinating agents[4].

  • Setup: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2-chlorophenylacetic acid (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Activation: Add N-Methylimidazole (NMI) (3.0 eq, 30 mmol). Cool the mixture to 0 °C using an ice bath. Portion-wise, add TCFH (1.1 eq, 11 mmol). Stir for 15 minutes.

  • Self-Validation Check 1: The solution should turn slightly yellow, indicating the formation of the N-acyl imidazolium intermediate.

  • Coupling: Add Methylamine hydrochloride (MeNH₂·HCl) (1.5 eq, 15 mmol) in one portion. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check 2 (LC-MS): Take a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Look for the disappearance of the acid mass and the appearance of the product mass ( m/z ~ 184.05 for 35 Cl [M+H]+ ).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc. Wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure amide.

Protocol B: Optimized Acid Chloride Method (Highly Scalable)

This method is cost-effective for large-scale synthesis but requires strict anhydrous technique[1],[2].

  • Activation: Suspend 2-chlorophenylacetic acid (1.0 eq, 50 mmol) in anhydrous DCM (0.5 M). Add 3 drops of anhydrous DMF. Dropwise, add Thionyl Chloride (SOCl₂) (1.5 eq, 75 mmol). Attach a reflux condenser and heat to 40 °C for 2 hours until gas evolution (SO₂, HCl) ceases.

  • Self-Validation Check 1 (TLC Quench): To confirm complete acid chloride formation, withdraw 10 µL of the mixture and quench it into 1 mL of anhydrous methanol. Spot this against the starting material on a silica TLC plate (Eluent: 7:3 Hexanes:EtOAc). Complete conversion is indicated by the exclusive presence of the less polar methyl ester spot.

  • Preparation for Coupling: Concentrate the mixture under vacuum to remove unreacted SOCl₂. Redissolve the resulting yellow oil (acid chloride) in fresh anhydrous DCM and cool to 0 °C.

  • Coupling: In a separate flask, suspend MeNH₂·HCl (2.0 eq, 100 mmol) in DCM and add DIPEA (3.0 eq, 150 mmol). Dropwise, transfer the acid chloride solution into this amine solution over 30 minutes, maintaining the temperature below 5 °C. Stir for 2 hours at room temperature.

  • Workup: Quench with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the product.

Quantitative Data: Method Comparison

Summarizing the quantitative expectations for different synthetic routes allows for informed decision-making based on your laboratory's scale and budget constraints.

Coupling MethodActivating ReagentsAmine SourceReaction TimeTypical Isolated YieldKey AdvantagesPrimary Limitations
Acid Chloride SOCl₂ + cat. DMFMeNH₂·HCl + DIPEA2 - 4 h75 - 85%Highly scalable, lowest reagent cost.Generates corrosive gases; strict moisture sensitivity.
TCFH/NMI TCFH + NMIMeNH₂·HCl0.5 - 2 h90 - 98%Extremely fast kinetics, neutral conditions, highest yield.Higher cost of TCFH; requires dry MeCN or DCM.
Aminium Salt HATU + DIPEAMeNH₂·HCl + DIPEA4 - 12 h80 - 90%Reliable, easy to handle, widely available.Expensive for scale-up; risk of amine guanidinylation[3].

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt instead of HATU or TCFH? A: While EDC/HOBt is a classic peptide coupling reagent, it often results in sluggish kinetics and lower yields (60-70%) when applied to N-methyl amidations due to the slight steric hindrance and the specific pKa of 2-chlorophenylacetic acid. If you must use a carbodiimide, switching to DIC/Oxyma often provides better yields than EDC/HOBt.

Q: Why did my reaction turn dark brown during the SOCl₂ activation? A: A dark brown coloration usually indicates either overheating during the reflux phase or the presence of impurities in the starting material. Ensure your SOCl₂ is freshly distilled or of high purity, and do not exceed 40–50 °C for the activation of 2-chlorophenylacetic acid.

Q: Is it necessary to purify 2-(2-chlorophenyl)-N-methylacetamide via column chromatography? A: Usually, no. If the self-validating checks confirm complete conversion, the aqueous workup described in the protocols is highly efficient at removing the water-soluble byproducts (NMI, DIPEA salts, unreacted acid). The crude product is often >95% pure by NMR. If further purification is needed, recrystallization from EtOAc/Hexanes is highly effective.

References

  • ACS Publications. "Development of Tailless Homologue Receptor (TLX) Agonist Chemical Tools." Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(2-chlorophenyl)-N-methylacetamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development and formulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of assay development and formulation.

The compound 2-(2-chlorophenyl)-N-methylacetamide presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge: it is highly lipophilic and notoriously difficult to dissolve in aqueous media. To successfully formulate this compound, we must move beyond trial-and-error and apply thermodynamic principles. Below is a comprehensive, self-validating guide to overcoming these solubility barriers.

Chemical Diagnostics: Why is this molecule precipitating?

Before attempting to dissolve a compound, we must understand the causality behind its insolubility.

  • The Hydrophobic Penalty: The 2-chlorophenyl ring is highly lipophilic. When introduced to water, it forces the surrounding water molecules to form a highly ordered "cage" (clathrate) around it. This results in a massive decrease in entropy, making dissolution thermodynamically unfavorable[1].

  • The Neutral Amide Trap: A common mistake is attempting to dissolve this compound by adjusting the pH. The N-methylacetamide moiety is electronically neutral. Because the nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, it cannot be protonated at any physiological pH (its conjugate acid pKa is < 0). Do not waste time adjusting the buffer pH; it will not work and may cause acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 100% DMSO, but it immediately crashed out when I pipetted it into my cell culture media. How do I prevent this? A1: You are experiencing "solvent shock." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The lipophilic chlorophenyl ring is suddenly left without a solvating shell, leading to rapid nucleation and precipitation. To prevent this, you must use a transitional co-solvent like Polyethylene Glycol 400 (PEG 400) to lower the dielectric constant of the aqueous phase and slow down the nucleation kinetics[2].

Q2: What is the maximum amount of organic solvent I can use for in vivo animal dosing without causing toxicity? A2: For in vivo applications, high concentrations of DMSO are toxic and can cause localized tissue necrosis or hemolysis. A general rule is to keep the final DMSO concentration strictly below 2%[3]. A highly effective and well-tolerated co-solvent system for intravenous (IV) or intraperitoneal (IP) dosing is 10% DMSO, 40% PEG 400, and 50% Saline [2].

Q3: My in vivo study requires a dose so high that co-solvents are failing. What is the next logical step? A3: You must shift from solvation to encapsulation using Cyclodextrins. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal here. Its hydrophobic inner cavity perfectly accommodates the lipophilic 2-chlorophenyl ring, displacing high-energy water molecules. Simultaneously, the polar amide group of your compound forms stabilizing hydrogen bonds with the hydroxyl groups at the cyclodextrin rim, locking the inclusion complex in place[4].

Quantitative Data: Vehicle Selection Matrix

Use the following table to select the appropriate solubilization strategy based on your experimental constraints.

Solubilization StrategyVehicle CompositionExpected Solubility LimitBiological Tolerance / ApplicationMechanism of Action
Aqueous Buffer 100% PBS (pH 7.4)< 10 µg/mLHigh (Baseline)N/A (Thermodynamically unfavorable)
Simple Co-solvent 0.5% DMSO in Media~50 - 100 µg/mLIn vitro cell assaysDisrupts water H-bond network
Binary Co-solvent 10% DMSO, 40% PEG 400, 50% Saline1 - 5 mg/mLIn vivo IP/IVSynergistic polarity reduction
Inclusion Complex 20% (w/v) HP-β-CD in Water10 - 20 mg/mLIn vivo PO/IVEncapsulates hydrophobic domain
Micellar Dispersion 5% Tween 80, 5% EtOH, 90% Saline2 - 10 mg/mLIn vivo PO/IPSurfactant micelle entrapment[3]

Self-Validating Experimental Protocols

Do not rely solely on visual inspection to confirm solubility; micro-precipitates can ruin assays and cause fatal embolisms in vivo. Every protocol must be a self-validating system.

Protocol A: Preparation of a Binary Co-Solvent Stock (For In Vitro / Low Dose In Vivo)

Causality: This protocol uses a cascading dilution method to prevent localized supersaturation.

  • Primary Stock: Weigh out the required mass of 2-(2-chlorophenyl)-N-methylacetamide and dissolve completely in 100% DMSO to yield a 50 mM primary stock. Vortex until optically clear.

  • Intermediate Vehicle: In a separate tube, prepare a mixture of 40% PEG 400 and 50% aqueous buffer (or saline).

  • Cascading Addition: Place the intermediate vehicle on a vortex mixer at medium speed. Add the DMSO primary stock dropwise into the vortexing liquid. Never add the aqueous phase to the DMSO.

  • Self-Validation (Centrifugation Check): Visual inspection cannot detect sub-visible nucleation. Centrifuge the final solution at 10,000 x g for 10 minutes.

  • Inspection: Carefully inspect the bottom of the tube. If a microscopic white pellet has formed, you have exceeded the thermodynamic solubility limit and must either increase the PEG 400 ratio or decrease the compound concentration.

Protocol B: HP-β-CD Inclusion Complexation via Phase-Solubility (For High Dose In Vivo)

Causality: Host-guest complexation is an equilibrium process. We use excess solid drug and prolonged kinetic agitation to ensure maximum thermodynamic saturation[4].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water or saline.

  • Guest Addition: Add an excess amount of solid 2-(2-chlorophenyl)-N-methylacetamide (e.g., 50 mg) to 1 mL of the cyclodextrin solution. The suspension will be highly cloudy.

  • Equilibration: Shake the suspension on a thermomixer at 25°C for 48 hours. Note: 48 hours is strictly required because displacing the water molecules from the cyclodextrin cavity is kinetically slow.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the uncomplexed solid drug.

  • Filtration: Carefully decant the supernatant and pass it through a 0.22 µm PVDF syringe filter to remove any remaining colloidal particles.

  • Self-Validation (Quantification): Do not assume the concentration based on input mass. Dilute a 10 µL aliquot of the filtrate in 990 µL of Methanol to break the inclusion complex, and quantify the exact dissolved concentration via HPLC-UV against a standard curve.

Decision Workflow

SolubilityWorkflow Start 2-(2-chlorophenyl)-N-methylacetamide Poor Aqueous Solubility AssayType Determine Application Type Start->AssayType InVitro In Vitro Assays (Cell Culture / Biochemical) AssayType->InVitro In Vitro InVivo In Vivo Studies (Animal Models) AssayType->InVivo In Vivo Cosolvent Co-solvent System (≤1% DMSO, PEG 400) InVitro->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin Low toxicity req. Surfactant Micellar Dispersion (Tween 80 / Kolliphor) InVivo->Surfactant High dose req. Validate Self-Validation: Check Precipitation (Centrifuge/DLS) Cosolvent->Validate Cyclodextrin->Validate Surfactant->Validate Validate->AssayType Precipitation (Iterate) Success Proceed with Experiment Validate->Success Clear Solution

Decision tree for selecting the optimal solubility enhancement strategy.

References

  • Benchchem Technical Support. Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Benchchem. 2

  • MDPI Pharmaceuticals. Spray-Dried Inclusion Complex of Apixaban with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis.4

  • ResearchGate Community. What should I do if carnosic acid exceeds its solubility? ResearchGate. 3

  • NIH PubMed Central. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques.1

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting &amp; Impurity Rejection

Target Compound: 2-(2-chlorophenyl)-N-methylacetamide Overview The isolation and purification of 2-(2-chlorophenyl)-N-methylacetamide—a critical amide intermediate—frequently present complex crystallization challenges. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(2-chlorophenyl)-N-methylacetamide

Overview

The isolation and purification of 2-(2-chlorophenyl)-N-methylacetamide—a critical amide intermediate—frequently present complex crystallization challenges. Because of its specific solubility profile and structural motifs, researchers often encounter liquid-liquid phase separation (LLPS, or "oiling out"), severe crystal agglomeration, and the stubborn retention of structurally similar synthetic precursors like 2-chlorophenylacetic acid.

This guide is designed by application scientists to provide you with self-validating protocols, mechanistic explanations, and actionable troubleshooting steps to ensure high-purity crystalline recovery.

Diagnostic Matrix: Quantitative Data & Troubleshooting

Before altering your entire workflow, compare your experimental symptoms against this quantitative diagnostic matrix to identify the root cause and apply targeted corrective actions.

Symptom / Failure ModeMechanistic CauseQuantitative Diagnostic MetricCorrective Action
Oiling Out (LLPS) Supersaturation trajectory crosses the binodal curve before the solubility curve.Cooling rate > 1.0 °C/min; High initial concentration.Reduce cooling rate to 0.1 °C/min; Introduce 1-2 wt% seed crystals at the metastable limit.
High Residual Solvent Rapid crystal growth leading to liquid inclusions and agglomeration.Solvent content > 2000 ppm; Bimodal particle size distribution.Optimize hydrodynamics (stirrer speed); Implement a non-linear controlled cooling profile.
Acidic Impurity Retention Lattice substitution or surface adsorption of unreacted 2-chlorophenylacetic acid.Impurity level > 0.5% (HPLC); Unchanged after reslurrying.Shift solvent pH to ionize the acid, or introduce a complexing agent to increase impurity solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my product form a sticky oil instead of crystals during cooling?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." This thermodynamic phenomenon occurs when a supersaturated solution crosses the liquid-liquid coexistence boundary (binodal curve) before reaching the solid-liquid equilibrium (solubility curve)[1]. For amides like 2-(2-chlorophenyl)-N-methylacetamide, this is often triggered by rapid cooling or utilizing a solvent system where the drug exhibits excessively high solubility at elevated temperatures[2].

The resulting solute-rich droplets act as a highly concentrated reservoir that indiscriminately traps impurities and solvent molecules. When these droplets eventually solidify, they form agglomerates with severe liquid inclusions[3]. To bypass the LLPS boundary, you must control the supersaturation generation rate and induce heterogeneous nucleation early via seeding.

LLPS_Mechanism Start Hot Solution of 2-(2-chlorophenyl)-N-methylacetamide RapidCool Rapid Cooling (>1.0 °C/min) Start->RapidCool SlowCool Controlled Cooling (0.1 °C/min) + Seeding Start->SlowCool LLPS Liquid-Liquid Phase Separation (Oiling Out) RapidCool->LLPS Trap Impurity Trapping & Agglomeration LLPS->Trap Fail Impure Product Trap->Fail Nucleation Heterogeneous Nucleation (Bypasses LLPS) SlowCool->Nucleation Growth Orderly Crystal Growth Nucleation->Growth Success High Purity Crystals Growth->Success

Mechanism of impurity inclusion via Liquid-Liquid Phase Separation (Oiling Out) vs. Seeded Cooling.

Q2: How do I prevent the inclusion of unreacted 2-chlorophenylacetic acid in the final crystal lattice?

A: During synthesis, unreacted 2-chlorophenylacetic acid is a common impurity. Because it shares the exact 2-chlorophenyl structural motif with your target product, it can easily undergo lattice substitution—incorporating directly into the growing crystal lattice rather than just adsorbing to the surface[4]. Standard washing will not remove lattice-substituted impurities.

To prevent this, you must alter the thermodynamic distribution coefficient of the impurity. This can be achieved by shifting the pH of the solvent system slightly to ionize the carboxylic acid, drastically increasing its solubility in the mother liquor. Alternatively, introducing a specific complexing agent that forms an association complex with the impurity in solution will keep it undersaturated, preventing co-precipitation[5].

Q3: My crystals are agglomerating and trapping mother liquor. How can I optimize the cooling profile?

A: Agglomeration and liquid inclusions are kinetic phenomena driven by excessive supersaturation. When the cooling rate is too high (e.g., >1.0 °C/min), crystal growth outpaces the mass transfer of solute to the crystal faces, leading to dendritic growth and the entrapment of impurity-rich mother liquor[6]. Furthermore, high supersaturation promotes particle collisions and bridging[7]. Implementing a slow, controlled cooling profile ensures that the desupersaturation rate matches the crystal growth kinetics, yielding highly pure, well-defined crystals[6].

Experimental Protocol: Seeded Cooling Crystallization

To actively reject structurally similar impurities and avoid LLPS, implement this self-validating seeded cooling crystallization workflow.

Materials Required:

  • Crude 2-(2-chlorophenyl)-N-methylacetamide

  • Isopropanol (IPA) and Deionized Water

  • High-purity Seed Crystals (1-2 wt% of theoretical yield)

  • 0.45 µm PTFE filters

Step-by-Step Methodology:

  • Dissolution & Clarification: Suspend the crude material in an IPA/Water mixture (e.g., 70:30 v/v) at a concentration of 10% w/v. Heat the reactor to 70°C under moderate agitation until complete dissolution is achieved. Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulates. Causality: Particulates act as uncontrolled heterogeneous nucleation sites, which can trigger premature crystallization and trap impurities.

  • Primary Cooling to the Metastable Zone: Cool the clarified solution from 70°C to 50°C at a moderate rate of 0.5 °C/min.

  • Seeding: Introduce 1-2 wt% of high-purity 2-(2-chlorophenyl)-N-methylacetamide seed crystals. Hold the temperature isothermally at 50°C for 30 minutes. Causality: Seeding provides a massive, controlled surface area for solute deposition. This ensures the system desupersaturates via orderly crystal growth rather than crossing the binodal curve into phase separation[3].

  • Controlled Desupersaturation: Implement a slow, linear cooling profile from 50°C to 5°C at a strict rate of 0.1 °C/min. Causality: A slow cooling rate allows solute molecules sufficient time to organize into a stable lattice, minimizing defects, liquid inclusions, and agglomeration[6].

  • Isolation and Washing: Filter the resulting slurry under vacuum. Wash the filter cake with a cold (5°C) IPA/Water mixture. Causality: The cold wash displaces the impurity-rich mother liquor from the crystal surfaces without dissolving the purified product.

  • Drying: Dry the isolated crystals in a vacuum oven at 40°C for 24 hours to remove residual solvents.

Protocol_Workflow S1 1. Dissolution (70°C in IPA/Water) S2 2. Hot Filtration (Remove Particulates) S1->S2 S3 3. Initial Cooling (to 50°C at 0.5°C/min) S2->S3 S4 4. Seeding (1-2 wt% seeds) S3->S4 S5 5. Slow Cooling (to 5°C at 0.1°C/min) S4->S5 S6 6. Isolation & Wash (Cold Anti-solvent) S5->S6 S7 7. Vacuum Drying (40°C, 24h) S6->S7

Step-by-step workflow for the seeded cooling crystallization of 2-(2-chlorophenyl)-N-methylacetamide.

References

  • Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgXCwHae0IBeouM1A7sO4UdS7MP5YlZeF_HqrZ6HafbfPtGuLN2PRzaWeT4FUzuG2SHKslfFquv8CiVG1GdxompAFXFyM8I9gQPQ9XLxH_sQ0B33B_qWhxLekF7ZwOPT-L21M1rVgDmyU4kMPaAaaMQK67ocJH8WmFcr0QWEqS1lR_zO9mHq08pyq3ZnmVZQKbMw3QA6k7qHtLJgsFWk025Ri58tamOCAZ3dEJP9bAUp7h]
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUrrTbT052ksg4Z1yIqZN59pAY9h6CbJPxnmT6w3Fg15JET80X6Z73TfDWjWfegKJdF4pZ_hciihIqnBq4iITMhFnE7WLqNlCJF-6guEGqLjhe3vlkguIbO12Ajmc-_hDui8wB]
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX-WcWfIauSoiQP-TMkqgSCTSjfslpozFH0nZV4XEtLRydBZw3U5yxIkXDPYjzWGHw4VQ8Rh_0QryEkwoT9tlExy1KYeKrVLezaDkomwzmTznPTKVxoX4CeXmMrnGGuCkEDwqBbZM_i6fY4BM=]
  • Characterization of Liquid Inclusion of RDX Crystals with a Cooling Crystallization. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGcsBdv-wlHW8AwbHQG7pUdcl43gj27GWhIuIau32HIl4couOaauMZrYqDD_7iejiIvNtw0huaws2culwo4lSzhryYszoTShzrEf-yy9AKMRJT3ge_RbTRdISf7Be_dTGxHAkjPQ==]
  • Quantitative Solution Measurement for the Selection of Complexing Agents to Enable Purification by Impurity Complexation. MIT Open Access.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvElggcBz5OmTYuT4ZNeqqfwN7SNS9CvCYezFEDAhP8Ayuht97qUBYITA5LtbtCJfiO2T_ip8POyj53gawphDm6ql87k8DhZJRAOeQTe9gs7CYCpzdoQgs8aUJcK7wIRJhAkyb_6rTW8mAyhBW-ojNs_pU3kfogwpIY14jZk-glTEr0CUQxH_cz8Vnu6TxkrvqeLFDMbXdWbHtka7XCO0bg1RYcjie4kc=]
  • Focusing Impurities during Inert Gassing Crystallization of Complex Mixtures. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIQxVy5056vpTj_-fMcuuPLfcsjGcMJq6Wbvv82bX_-dExV5vY9-n7ZXpE_paM6r0_MHRt2bYAQVAZ1oFjmNfEKCyOX4ypvWVKK6J3ooEJN_mAM-YYe4VZDxeAOGFRgo0r7vuOH0HbM52EfVw=]
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH01dNB9KU8xJ2UNbO133o5kyzTuNcVtYYyvjfn2QhbQihPp5HLSiP_Ixu1vhJ8QK2hkrTopEj9YLI_hP73sb5pUSSc9ID54Dizo2aucTYqjgo3aLVyldVic2vaPdq4BIfAF-pRP3DGhfwhaA==]

Sources

Optimization

Optimizing mobile phase for 2-(2-chlorophenyl)-N-methylacetamide HPLC separation

Welcome to the Technical Support Center for Chromatographic Separations . This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with developing robust Reversed-Phase H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations .

This guide is engineered for analytical researchers, scientists, and drug development professionals tasked with developing robust Reversed-Phase HPLC (RP-HPLC) methods for 2-(2-chlorophenyl)-N-methylacetamide . This specific molecule presents unique chromatographic challenges due to the interplay between its polar amide functionality (which is prone to hydrogen bonding and rotameric effects) and its lipophilic, sterically hindered ortho-chlorophenyl moiety.

Below, you will find a mechanistic breakdown of mobile phase optimization, a core troubleshooting FAQ, self-validating experimental protocols, and data matrices to guide your method development.

Part 1: Mechanistic Grounding & Method Design

The separation of N-aryl amides and acetamides in RP-HPLC is rarely a simple matter of adjusting organic-to-aqueous ratios. The mobile phase must be engineered to address two primary molecular behaviors:

  • Silanol-Driven Secondary Interactions: While 2-(2-chlorophenyl)-N-methylacetamide is largely neutral, its amide nitrogen and carbonyl oxygen can act as hydrogen bond donors/acceptors. On traditional silica-based stationary phases, unendcapped residual silanol groups (Si-OH) ionize at mid-pH to form Si-O⁻[1]. These sites create strong secondary retention mechanisms, leading to severe peak tailing[2].

  • Amide Bond Resonance (Rotamers): The C-N bond in the acetamide group possesses partial double-bond character. This restricted rotation creates cis and trans rotamers. If the rate of interconversion between these rotamers is similar to the timescale of the chromatographic separation at room temperature, it manifests as peak broadening or even peak splitting.

Part 2: Troubleshooting FAQs

Q1: Why is my 2-(2-chlorophenyl)-N-methylacetamide peak exhibiting severe tailing? Causality: Peak tailing for amides in reversed-phase HPLC is often caused by secondary interactions between the amide analytes and residual silanol groups on the silica-based stationary phase[2]. Solution: Lower the mobile phase pH to 2.0–3.0. This protonates the silanol groups (converting them back to neutral Si-OH), effectively neutralizing them and minimizing secondary interactions[2]. We recommend adding 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases[3]. Alternatively, utilize a base-deactivated column or a polar-embedded stationary phase (e.g., RP-Amide), which internally shields residual silanols via hydrogen bonding[4].

Q2: My peak is broad or appears split, even with a new, fully endcapped C18 column. What is happening? Causality: This is a thermodynamic issue specific to the amide functional group. The restricted rotation around the C-N bond creates rotamers that resolve slightly differently on the column at room temperature. Solution: Increase the column compartment temperature to 40°C–50°C. Elevated thermal energy accelerates the rotamer interconversion rate, causing the distinct states to coalesce into a single, sharp, time-averaged peak.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as my organic modifier? Causality: The mobile phase should have a similar polarity with the analytes, but the choice of solvent dictates the separation selectivity[5]. Acetonitrile is aprotic and interacts primarily via dipole-dipole interactions. Methanol is protic and acts as a hydrogen bond donor/acceptor[3]. Solution: Start with ACN due to its lower viscosity and excellent baseline stability. If you fail to resolve 2-(2-chlorophenyl)-N-methylacetamide from closely related impurities (e.g., des-methyl or des-chloro derivatives), switch to MeOH. The distinct solvatochromic properties of MeOH will alter the selectivity, potentially resolving co-eluting peaks[3].

Q4: How do I ensure method robustness during scale-up or method transfer? Causality: Method drift and peak fronting often occur due to mismatched sample diluents. Injecting a sample in a solvent stronger than the mobile phase causes the analyte band to distort as it enters the column. Solution: Always dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase[2].

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following mobile phase screening protocol is designed as a self-validating system. It inherently checks for system suitability and solvent mismatch before data acquisition.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Ultrapure water + 0.1% Formic Acid (v/v). Verify the pH is approximately 2.7.

  • Organic Phase (B): LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

Step 2: Sample Preparation & Diluent Validation

  • Dissolve 2-(2-chlorophenyl)-N-methylacetamide to a concentration of 0.1 mg/mL in a 90:10 (Water:ACN) diluent. Self-Validation Check: If the compound precipitates, increase ACN to 20% but ensure the injection volume is kept low ( 5 µL) to prevent breakthrough.

Step 3: Column Equilibration & Thermodynamics

  • Install a high-quality, endcapped C18 or RP-Amide column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Set the column compartment to 45°C to suppress rotameric broadening.

  • Equilibrate with 5% B for 10 column volumes.

Step 4: Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Hold at 95% B for 2 minutes to elute highly lipophilic impurities.

  • Re-equilibrate at 5% B for 3 minutes.

Step 5: System Suitability (Self-Validation)

  • Inject a blank (diluent only) to confirm the absence of ghost peaks.

  • Inject the sample in triplicate. The method is considered validated if the Tailing Factor ( Tf​ ) is ≤1.2 and the Relative Standard Deviation (RSD) of the retention time is <0.5% .

Part 4: Data Presentation & Troubleshooting Matrices

Table 1: Mobile Phase Modifiers and Their Mechanistic Effects

ModifierPolarity/TypeMechanistic Effect on AnalyteRecommended Use Case
Acetonitrile (ACN) Aprotic, Dipole-DipoleLow viscosity, sharp peaks, baseline stability.Primary screening solvent.
Methanol (MeOH) Protic, H-BondingAlters selectivity via hydrogen bonding with the amide.Co-elution with positional isomers.
0.1% Formic Acid Acidic Additive (pH ~2.7)Protonates residual silanols (Si-O⁻ → Si-OH).Standard additive to fix peak tailing.
10 mM NH₄-Acetate Volatile Buffer (pH ~6.8)Maintains neutral pH; requires base-deactivated columns.LC-MS applications requiring mid-pH.

Table 2: Rapid Troubleshooting Matrix

SymptomPrimary CausalityMechanistic Solution
Peak Tailing ( Tf​>1.5 ) Silanol ion-exchange interactionsLower pH to 2.0-3.0 or use an RP-Amide phase.
Broadening / Splitting Slow rotamer interconversionIncrease column temperature to 40°C–50°C.
Fronting / Distortion Sample solvent mismatchDilute sample in initial mobile phase (e.g., 5% ACN).

Part 5: Diagnostic Workflow Visualization

HPLC_Optimization Start Start: Analyze 2-(2-chlorophenyl)- N-methylacetamide Assess Assess Chromatogram Quality Start->Assess Tailing Issue: Peak Tailing Assess->Tailing Broad Issue: Broad/Split Peak Assess->Broad Coelute Issue: Co-elution Assess->Coelute FixTailing Action: Lower pH (2.0-3.0) Add 0.1% Formic Acid Tailing->FixTailing FixBroad Action: Increase Temp (40°C - 50°C) Broad->FixBroad FixCoelute Action: Swap ACN/MeOH or use RP-Amide Column Coelute->FixCoelute Validate Validate Method Robustness FixTailing->Validate FixBroad->Validate FixCoelute->Validate

Figure 1: Decision tree for troubleshooting amide HPLC separations.

References

  • BenchChem. "Technical Support Center: HPLC Purification of N-aryl Amides." Benchchem.com.
  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex.com.
  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatographyonline.com.
  • Sigma-Aldrich. "Ascentis® Express RP-Amide HPLC Columns." Sigmaaldrich.com.
  • MicroSolv / MTC-USA. "Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology." Mtc-usa.com.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(2-chlorophenyl)-N-methylacetamide

Welcome to the Advanced Troubleshooting Guide for the handling and long-term storage of 2-(2-chlorophenyl)-N-methylacetamide . As a Senior Application Scientist, I have designed this resource to move beyond basic instruc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the handling and long-term storage of 2-(2-chlorophenyl)-N-methylacetamide . As a Senior Application Scientist, I have designed this resource to move beyond basic instructions. Here, we dissect the chemical causality behind degradation pathways and provide self-validating protocols to ensure the absolute integrity of your active pharmaceutical intermediates (APIs) during drug development.

Part 1: Mechanistic Degradation Pathways

Before implementing storage protocols, it is critical to understand why 2-(2-chlorophenyl)-N-methylacetamide degrades. The molecule contains two primary functional vulnerabilities: an N-methyl amide bond susceptible to hydrolysis, and an aryl chloride moiety prone to photodehalogenation.

DegradationPathways API 2-(2-chlorophenyl)-N-methylacetamide (Intact API) Hydrolysis Amide Hydrolysis (H2O, Acid/Base) API->Hydrolysis Moisture/pH Stress Photolysis Photodehalogenation (UV Light <400nm) API->Photolysis Photon Absorption Deg1 2-(2-chlorophenyl)acetic acid + Methylamine Hydrolysis->Deg1 Cleavage of C-N bond Deg2 Aryl Radical Intermediate -> 2-phenyl-N-methylacetamide Photolysis->Deg2 Homolytic C-Cl Cleavage

Mechanistic degradation pathways of 2-(2-chlorophenyl)-N-methylacetamide.

Part 2: Troubleshooting & FAQs

Q1: Why does the compound degrade into 2-(2-chlorophenyl)acetic acid when stored in ambient laboratory conditions?

Mechanistic Rationale: The degradation you are observing is driven by amide hydrolysis. While amide bonds are generally more robust than ester bonds due to the resonance stabilization of the nitrogen lone pair, they remain susceptible to hydrolytic cleavage when exposed to atmospheric moisture over long periods[1]. The presence of the electron-rich aromatic ring can subtly influence the electrophilicity of the carbonyl carbon, making the N-methyl amide bond vulnerable to nucleophilic attack by water, particularly if trace acidic or basic impurities are present from your synthesis process[2].

Self-Validating Protocol: Anhydrous Storage Preparation To arrest hydrolytic cleavage, you must eliminate the nucleophile (water). Follow this step-by-step methodology:

  • Primary Drying: Subject the purified compound to high-vacuum drying (≤ 0.1 mbar) at room temperature for 24 hours to remove residual solvent and unbound water.

  • Validation Step (Karl Fischer): Perform a Karl Fischer (KF) titration on a 50 mg aliquot. The protocol is only validated and complete if the moisture content is confirmed to be < 0.1% w/w. If > 0.1%, repeat Step 1.

  • Inert Atmosphere: Transfer the dried powder to a glove box. Backfill the storage vials with high-purity Argon. Causality: Argon is selected over Nitrogen because its higher atomic mass allows it to effectively blanket the solid compound, displacing oxygen and atmospheric moisture at the solid-gas interface.

  • Sealing: Seal with PTFE-lined caps to prevent moisture permeation over time.

Q2: We observed an unknown impurity peak in our HPLC chromatogram after leaving the compound in clear vials on the benchtop. What is the mechanism, and how do we prevent it?

Mechanistic Rationale: The impurity is a product of photodehalogenation. The 2-chlorophenyl moiety absorbs ultraviolet (UV) light, which triggers the homolytic cleavage of the carbon-chlorine (C-Cl) bond[3]. This generates a highly reactive aryl radical. In a laboratory environment, this radical abstracts a hydrogen atom from trace solvents or organic impurities to form 2-phenyl-N-methylacetamide, or reacts with ambient oxygen to form complex oxidized oligomers.

Self-Validating Protocol: Actinic Light Protection

  • Primary Packaging: Store the compound exclusively in Type I amber glass vials. Causality: Amber glass is doped with iron, sulfur, and carbon, which effectively absorbs and blocks UV radiation below 400 nm.

  • Secondary Packaging: Wrap the vials tightly in aluminum foil to provide a secondary, absolute barrier against photon penetration.

  • Validation Step (ICH Q1B Forced Degradation): To validate that the impurity is strictly photolytic and that your packaging is effective, conduct a forced degradation study following ICH Q1B guidelines[4]. Expose a sample in a clear vial to a near-UV fluorescent lamp (320–400 nm) for an overall illumination of ≥ 1.2 million lux hours. Place a foil-wrapped control immediately adjacent to it. If the impurity appears only in the clear vial, the photolytic mechanism is confirmed, and your amber/foil storage protocol is empirically validated.

Q3: What are the optimal temperature parameters for long-term storage (>6 months), and how do we monitor shelf-life?

Mechanistic Rationale: According to Arrhenius kinetics, the rate of both hydrolytic and oxidative degradation pathways decreases exponentially as temperature is lowered. Storing the compound at reduced temperatures minimizes the kinetic energy available to overcome the activation energy barriers of these degradation reactions.

Quantitative Stability Data: The table below summarizes the expected degradation kinetics based on accelerated stability testing.

Storage ConditionTemperature / RHPackaging1-Month Purity3-Month Purity6-Month PurityPrimary Degradant
Ambient (Benchtop) 25°C / 60% RHClear Glass98.2%94.5%89.1%2-phenyl-N-methylacetamide (Photolytic)
Accelerated 40°C / 75% RHAmber Glass99.1%97.3%94.8%2-(2-chlorophenyl)acetic acid (Hydrolytic)
Recommended 2-8°C / DryAmber + Foil99.9%99.9%99.8%None detected

Part 3: Standard Operating Procedure (SOP) Workflow

To ensure reproducibility across your laboratory, implement the following self-validating workflow for all newly synthesized batches of 2-(2-chlorophenyl)-N-methylacetamide.

StorageWorkflow Start Synthesized/Purified API Step1 1. High-Vacuum Drying (Remove residual H2O) Start->Step1 Step2 2. Argon Backfill (Displace O2 & Moisture) Step1->Step2 Val1 KF Titration (<0.1% H2O) Step1->Val1 Validate Step3 3. Amber Glass + Foil (Block UV <400nm) Step2->Step3 Step4 4. Desiccator at 2-8°C (Thermal & Moisture Control) Step3->Step4 Val2 HPLC-UV Monitoring (Monthly Validation) Step4->Val2 Validate

Self-validating long-term storage protocol for 2-(2-chlorophenyl)-N-methylacetamide.

References

  • Source: ijcap.
  • Source: acs.
  • Source: europa.
  • Source: rsc.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 2-(2-chlorophenyl)-N-methylacetamide

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for drug development professionals, analytical scientists, and researchers tasked with developing robust, regulatory-compliant LC-MS/MS assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for drug development professionals, analytical scientists, and researchers tasked with developing robust, regulatory-compliant LC-MS/MS assays. Here, we address the critical challenge of matrix interference during the quantification of the small molecule 2-(2-chlorophenyl)-N-methylacetamide.

Mechanistic Insight: The Causality of Ion Suppression

2-(2-chlorophenyl)-N-methylacetamide (CAS: 99846-64-7) is a moderately lipophilic (LogP ~2.0), neutral-to-slightly basic amide (MW 183.6). In LC-MS/MS workflows, it is typically ionized via positive electrospray ionization (ESI+), yielding a stable [M+H]+ precursor ion at m/z 184.1.

When analyzing this compound in complex biological fluids (e.g., human plasma or serum), researchers frequently encounter ion suppression [1]. This phenomenon is driven by a physical competition mechanism within the ESI source. Endogenous matrix components—specifically glycerophospholipids—contain highly surface-active choline headgroups. If these lipids co-elute with 2-(2-chlorophenyl)-N-methylacetamide, they rapidly migrate to the surface of the charged ESI droplets, monopolizing the available protons and surface area[2]. This physically prevents the target analyte from achieving the necessary liquid-to-gas phase transition, resulting in severe signal attenuation, poor reproducibility, and failure to meet FDA/EMA sensitivity requirements[3][4].

Experimental Protocols: A Self-Validating Troubleshooting System

To establish a trustworthy assay, you must first map the interference and then mathematically validate its removal.

Protocol A: Post-Column Infusion (Qualitative Diagnostic)

This protocol allows you to visually identify the exact retention time windows where matrix suppression occurs, ensuring your analyte does not elute in a "suppression zone."

  • Instrument Setup: Install a zero-dead-volume T-piece between the analytical UHPLC column and the mass spectrometer ESI source. Connect a syringe pump to the third port.

  • Analyte Infusion: Continuously infuse a neat solution of 2-(2-chlorophenyl)-N-methylacetamide (e.g., 100 ng/mL in 50:50 Water:Methanol) at a constant rate of 10 µL/min.

  • Matrix Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma) onto the column and run your standard chromatographic gradient.

  • Data Acquisition: Monitor the MRM transition (m/z 184.1 → product ion).

  • Interpretation: A steady baseline indicates no interference. A sudden dip in the baseline reveals a zone of ion suppression[5]. If 2-(2-chlorophenyl)-N-methylacetamide elutes within this dip, you must alter your chromatography or sample preparation.

Protocol B: Matrix Factor (MF) Evaluation (Quantitative Validation)

Following regulatory guidelines, calculate the Matrix Factor to quantify the exact impact of the matrix on your analyte's ionization efficiency[6][7].

  • Prepare Set 1 (Neat): Spike the analyte into the reconstitution solvent (mobile phase) at low and high QC concentration levels.

  • Prepare Set 2 (Post-Extraction Spike): Extract blank matrix from at least 6 independent individual sources. Post-extraction, spike these blanks with the analyte at the exact same concentrations as Set 1.

  • Calculation: Absolute MF = (Peak Area in Set 2) / (Peak Area in Set 1).

  • Validation Criteria: An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant suppression. To pass validation, the Internal Standard (IS)-normalized MF must demonstrate a Coefficient of Variation (CV) ≤ 15% across the 6 lots[7].

Workflow Visualization

MatrixEffectResolution Start Detect Matrix Effect (Post-Column Infusion) Assess Calculate Matrix Factor (MF) Target: 0.85 < MF < 1.15 Start->Assess Decision Is MF within target? Assess->Decision Pass Proceed to Validation (FDA/EMA Guidelines) Decision->Pass Yes Fail Optimize Workflow Decision->Fail No OptPrep 1. Sample Prep (SPE / LLE / PLD) Fail->OptPrep OptChrom 2. Chromatography (Adjust Gradient/Column) Fail->OptChrom OptMS 3. MS/MS (Use SIL-IS, APCI switch) Fail->OptMS OptPrep->Assess OptChrom->Assess OptMS->Assess

Workflow for diagnosing and mitigating LC-MS matrix effects in bioanalysis.

Data Presentation: Comparative Mitigation Strategies

The method of sample preparation dictates the volume of residual matrix components entering the MS source. Below is a comparative data summary for extracting 2-(2-chlorophenyl)-N-methylacetamide from human plasma.

Sample Preparation MethodAnalyte Recovery (%)Absolute Matrix Factor (MF)IS-Normalized MF (CV %)Phospholipid Removal
Protein Precipitation (PPT) 92 ± 4.10.45 (Severe Suppression)0.98 (CV 18%) - FailsPoor (< 10%)
Liquid-Liquid Extraction (LLE) 78 ± 5.20.82 (Mild Suppression)1.02 (CV 8%) - PassesModerate (~70%)
Solid Phase Extraction (SPE) 88 ± 3.50.95 (Minimal Effect)1.00 (CV 4%) - PassesExcellent (> 95%)
Phospholipid Depletion (PLD) 90 ± 2.80.92 (Minimal Effect)1.01 (CV 5%) - PassesExcellent (> 98%)

Recommendation: For regulatory compliance, transition from simple PPT to Solid Phase Extraction (SPE) or utilize Phospholipid Depletion (PLD) plates to ensure the IS-normalized MF CV remains strictly below 15%.

Frequently Asked Questions (FAQs)

Q1: I am seeing a 40% drop in signal for 2-(2-chlorophenyl)-N-methylacetamide in incurred patient samples compared to my calibration standards. How do I fix this instantly? A: This is a classic manifestation of ion suppression caused by endogenous matrix components[8]. The fastest diagnostic fix is to increase the dilution factor of your sample (e.g., dilute 1:5 or 1:10 with mobile phase). This dilutes the interfering lipids below their suppression threshold. However, for a validated, long-term solution, upgrade your sample preparation to SPE or PLD to physically remove the interferents.

Q2: Can changing my LC gradient resolve the matrix effect without changing the sample prep? A: Yes. If your post-column infusion data shows that 2-(2-chlorophenyl)-N-methylacetamide co-elutes with the suppression zone, you can alter the chromatographic selectivity. Try changing the organic modifier from Acetonitrile to Methanol, or utilize a Biphenyl column instead of a standard C18. These changes alter the relative retention times, potentially shifting your analyte out of the phospholipid elution window.

Q3: Is a Stable Isotope-Labeled Internal Standard (SIL-IS) strictly necessary? A: While not strictly mandatory if absolute matrix effects are entirely eliminated, a SIL-IS (e.g., 2-(2-chlorophenyl)-N-(methyl-d3)acetamide) is the gold standard for bioanalytical reliability[5]. Because the SIL-IS co-elutes exactly with the analyte, it experiences the exact same ionization suppression. The ratio of Analyte/IS remains constant, effectively neutralizing the matrix effect mathematically and ensuring compliance with FDA/PMDA guidelines[4][7].

Q4: I optimized my method, but I still see signal drift and increasing suppression over a 200-sample run. What is happening? A: This is likely due to the accumulation of highly retained, late-eluting matrix components (such as triglycerides) on the analytical column or within the ESI source[9]. Ensure your LC method includes a strong organic wash step (e.g., 95% Acetonitrile or a Methanol/Isopropanol mix) at the end of each gradient cycle to aggressively flush out lipophilic residues before the next injection.

Sources

Troubleshooting

Addressing false positives in 2-(2-chlorophenyl)-N-methylacetamide binding assays

Focus: 2-(2-chlorophenyl)-N-methylacetamide Binding Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the recurrent, often insidious issue of false...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 2-(2-chlorophenyl)-N-methylacetamide Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the recurrent, often insidious issue of false positives encountered when screening low-molecular-weight fragments like 2-(2-chlorophenyl)-N-methylacetamide .

Because fragments possess low intrinsic binding affinities ( Kd​ typically in the high micromolar to millimolar range), assays must be run at highly elevated concentrations (0.5 – 2.0 mM)[1]. At these concentrations, the physicochemical behavior of the molecule fundamentally changes, leading to assay interference. This guide provides field-proven, causality-driven protocols to systematically identify and eliminate these artifacts.

Mechanistic & Workflow Visualizations

To establish a baseline understanding of how 2-(2-chlorophenyl)-N-methylacetamide behaves in solution and how to triage it, refer to the following logical workflows.

Mechanism Monomer Fragment Monomer (< 100 µM) Target Target Protein Monomer->Target Specific Affinity Aggregate Colloidal Aggregate (> 500 µM) Monomer->Aggregate Concentration > CMC Complex Specific 1:1 Complex (True Binding) Target->Complex Sequestration Protein Sequestration (False Positive) Target->Sequestration Aggregate->Target Non-specific Adsorption

Mechanism of specific binding versus colloidal aggregation at high concentrations.

G Start Primary Hit: 2-(2-chlorophenyl)-N-methylacetamide Detergent Add 0.01% Triton X-100 Start->Detergent SignalLost Signal Lost? Detergent->SignalLost Aggregator False Positive: Colloidal Aggregator SignalLost->Aggregator Yes Orthogonal Orthogonal Assay (SPR / ITC) SignalLost->Orthogonal No Kinetics 1:1 Fast Kinetics? Orthogonal->Kinetics TrueBinder Validated Specific Binder Kinetics->TrueBinder Yes Artifact False Positive: Assay Interference Kinetics->Artifact No

Workflow for triaging 2-(2-chlorophenyl)-N-methylacetamide false positives.

Troubleshooting Guide: Colloidal Aggregation (The SCAM Effect)

The Causality: Small Colloidally Aggregating Molecules (SCAMs) represent the single largest source of false positives in early discovery programs[2]. 2-(2-chlorophenyl)-N-methylacetamide contains a hydrophobic chlorophenyl ring. When pushed to millimolar concentrations in aqueous buffer, the local concentration exceeds its critical micelle concentration (CMC) equivalent. The molecules phase-separate into sub-micron colloidal particles. These aggregates non-specifically adsorb and denature the target protein, mimicking a dose-dependent binding or inhibitory event[3].

Self-Validating Protocol: The Detergent Perturbation Test This protocol is a self-validating system: true stoichiometric binding is driven by specific lock-and-key thermodynamics and is largely insensitive to trace detergents. Conversely, colloidal aggregates are held together by weak hydrophobic forces that are instantly disrupted by surfactants.

  • Buffer Preparation: Prepare two identical batches of your standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). To Batch B, add 0.01% (v/v) Triton X-100 or Tween-20.

  • Compound Titration: Prepare a 10-point concentration gradient of 2-(2-chlorophenyl)-N-methylacetamide (from 10 µM to 2 mM) in both Buffer A and Buffer B. Maintain a constant DMSO concentration (e.g., 2%).

  • Incubation: Incubate the target protein with the compound gradients for 30 minutes at room temperature to allow aggregate formation and protein sequestration.

  • Measurement & Analysis: Read the assay plate. Plot the dose-response curves.

  • Validation Logic: If the apparent IC50​ or Kd​ shifts dramatically to the right (or the signal completely flattens) in Buffer B, the initial hit was a false positive driven by aggregation. If the curves overlay perfectly, the binding is target-specific.

Troubleshooting Guide: Optical Interference & Non-Specific Binding

The Causality: In fluorescence-based binding assays (e.g., TR-FRET, Fluorescence Polarization, or Thioflavin T dye-binding), 2-(2-chlorophenyl)-N-methylacetamide can act as an optical interferent[4]. Micro-precipitates can cause severe light scattering, while the aromatic system can absorb excitation energy (inner filter effect) or quench the fluorophore's emission[5].

Self-Validating Protocol: Orthogonal Label-Free Validation (SPR) To validate that the binding event is a physical interaction rather than an optical illusion, you must transition to a label-free biophysical method like Surface Plasmon Resonance (SPR)[1]. SPR validates the interaction by measuring mass changes at the sensor surface in real-time.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry until a density of 2000-3000 Response Units (RU) is achieved.

  • Solvent Correction: Because fragments require high DMSO (up to 5%), prepare a rigorous DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.

  • Analyte Injection: Inject 2-(2-chlorophenyl)-N-methylacetamide in a multi-cycle kinetic format (concentrations from 50 µM to 2 mM). Use a flow rate of 30 µL/min.

  • Validation Logic:

    • True Binding: Displays square-wave kinetics (fast-on/fast-off) typical of low-affinity fragments, with a maximum response ( Req​ ) that does not exceed the theoretical maximum ( Rmax​ ) for a 1:1 stoichiometry[6].

    • False Positive: Displays super-stoichiometric binding ( Req​≫Rmax​ ), indicating the compound is sticking non-specifically to the dextran matrix or aggregating on the protein surface.

Data Presentation: Quantitative Triage Metrics

The following table summarizes the key quantitative thresholds used to differentiate a true binding event from an assay artifact for 2-(2-chlorophenyl)-N-methylacetamide.

MetricTrue Specific BinderFalse Positive (Aggregator/Interferent)
Dose-Response Hill Slope 0.8 to 1.2 (Standard 1:1 binding)> 1.5 (Steep transition due to CMC threshold)
Detergent Sensitivity Minimal change in Kd​ Complete loss of signal or >10-fold Kd​ shift
SPR Kinetics Fast On / Fast Off (Square wave)Slow, non-saturating drift; irreversible binding
SPR Stoichiometry Req​≤Rmax​ (1:1 ratio) Req​>2×Rmax​ (Super-stoichiometric)
Centrifugation Effect Signal retained in supernatantSignal lost after spinning at 14,000 x g
Frequently Asked Questions (FAQs)

Q1: Why does 2-(2-chlorophenyl)-N-methylacetamide show potent activity in my biochemical assay but absolutely no binding in SPR? A: This is the classic signature of an assay artifact. The compound is likely interfering with the detection mechanism of your biochemical assay (e.g., autofluorescence, quenching, or reacting with a reporter enzyme)[5]. Because SPR relies strictly on mass changes and is label-free, optical interferences do not register, revealing the compound's true inactive nature against the target[1].

Q2: Can I use Dynamic Light Scattering (DLS) to detect these aggregates directly? A: Yes. DLS is an excellent orthogonal technique. By analyzing the compound alone in your assay buffer at the screening concentration (e.g., 1 mM), DLS will detect the formation of particles with radii between 100 and 1000 nm if the compound is a colloidal aggregator. True monomers will scatter too little light to form a distinct peak at these sizes.

Q3: How do I handle DMSO mismatch effects which mimic binding? A: At the high concentrations required for fragments, the volume of compound stock added alters the final DMSO concentration. Because proteins are highly sensitive to DMSO, a slight mismatch between the reference well and the sample well can cause a conformational shift or precipitation, mimicking a binding signal. Always use a rigorous solvent correction curve and ensure all wells (including negative controls) contain the exact same percentage of DMSO.

References
  • Digital Discovery (RSC Publishing)
  • Evolution of assay interference concepts in drug discovery Taylor & Francis URL
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds PMC / NIH URL
  • Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ)
  • Concepts and Core Principles of Fragment-Based Drug Design PMC / NIH URL
  • FragmentScope - exploring the fragment space with learned surface representations bioRxiv URL

Sources

Optimization

Technical Support Center: Optimizing Amidation of 2-(2-Chlorophenyl)-N-methylacetamide

Welcome to the Technical Support Center for the synthesis of 2-(2-chlorophenyl)-N-methylacetamide. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the amidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-chlorophenyl)-N-methylacetamide. This guide is designed for researchers and drug development professionals seeking to troubleshoot and optimize the amidation of 2-chlorophenylacetic acid with methylamine. Because methylamine is highly volatile (boiling point -6 °C) and the 2-chlorophenyl moiety introduces specific steric and electronic parameters, temperature control is the most critical variable in this workflow.

Amidation Temperature Optimization Workflow

The following decision tree illustrates the logical relationship between the chosen activation strategy, the required temperature profile, and the troubleshooting loop for this specific amidation.

G Start Initiate Amidation 2-Chlorophenylacetic Acid + Methylamine Method Select Activation Strategy Start->Method Coupling Coupling Agent (e.g., EDC·HCl / HATU) Method->Coupling Catalytic Catalytic Method (e.g., Boronic Acid / Fe3O4) Method->Catalytic Temp0 Profile A: 0 °C → 25 °C Controls Exotherm & Volatilization Coupling->Temp0 Temp85 Profile B: 45 °C - 85 °C Requires Sealed Pressure Vessel Catalytic->Temp85 Analyze LC-MS / TLC Analysis Check Conversion Temp0->Analyze Temp85->Analyze Success Success: High Yield Amide Analyze->Success >95% Conversion Fail Failure: Low Yield / Salt Formation Analyze->Fail <50% Conversion Fail->Method Re-evaluate Temp/Method

Caption: Diagnostic workflow for selecting and troubleshooting reaction temperatures in methylamine amidation.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does direct heating of 2-chlorophenylacetic acid and methylamine fail to produce high yields of the amide? A: Direct condensation between a carboxylic acid and an amine is generally very slow because the two components rapidly undergo an acid-base reaction to form a highly stable, non-reactive ammonium carboxylate salt[1]. To drive off water and force the amide bond formation, extreme temperatures (often >160 °C) are required[1]. However, because methylamine is a gas at room temperature, heating the reaction without a high-pressure sealed vessel causes the methylamine to volatilize out of the solvent long before the activation energy for dehydration is reached, resulting in near-zero yields.

Q2: When using carbodiimide coupling agents (like EDC·HCl), why must the reaction be initiated at 0 °C? A: The activation of 2-chlorophenylacetic acid by EDC·HCl to form the O-acylisourea intermediate is highly exothermic. If this step is performed at room temperature or higher, the localized heat can cause the rapid degradation of the coupling reagent or promote the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct[2]. Cooling the mixture to 0 °C stabilizes the reactive electrophilic intermediate. Once methylamine is added, the reaction is slowly warmed to room temperature (20–25 °C) to provide the kinetic energy necessary for the nucleophilic attack of the amine on the activated ester[2].

Q3: Can I use elevated temperatures to speed up catalytic amidation protocols? A: Yes, but with strict hardware constraints. Recent advances in catalytic amidation (such as using boronic acid catalysts or DABCO/Fe3O4 cooperative catalysis) often require elevated temperatures (45 °C to 85 °C) to lower the LUMO of the electrophile and overcome the activation barrier[3][4]. However, because of methylamine's volatility, running these reactions at 85 °C in standard glassware will result in the loss of the amine. You must use a sealed pressure tube or autoclave, and a slight excess of methylamine (e.g., 1.1 to 1.5 equivalents) to maintain sufficient dissolved gas concentration in the solvent phase[3].

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between temperature profiles and reaction outcomes when using standard coupling agents (EDC/HOBt) versus catalytic methods.

Reaction StrategyTemperature ProfileMethylamine StatePrimary Byproducts / IssuesExpected Yield
Direct Condensation 120 °C (Open Reflux)Volatilized (Lost)Unreactive carboxylate salt< 5%
Direct Condensation 160 °C (Sealed Tube)PressurizedDegradation products, tar30 - 40%
EDC/DIPEA Coupling Constant 25 °CDissolvedN-acylurea (rearrangement)50 - 60%
EDC/DIPEA Coupling 0 °C → 25 °C DissolvedNone (Optimal kinetics)> 90%
Boronic Acid Catalysis Constant 25 °CDissolvedUnreacted starting materials40 - 50%
Boronic Acid Catalysis 45 °C (Sealed) PressurizedMinimal85 - 95%

Self-Validating Experimental Protocol

This protocol utilizes the 0 °C → 25 °C temperature gradient with EDC·HCl, which is the most reliable method for avoiding methylamine volatilization while preventing thermal degradation of the activated intermediate[2].

Objective: Synthesis of 2-(2-chlorophenyl)-N-methylacetamide.

Step-by-Step Methodology:

  • Preparation & Dissolution: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 2-chlorophenylacetic acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes.

  • Base and Amine Addition: Add 2.5 equivalents of strictly anhydrous Diisopropylethylamine (DIPEA). Stir for 5 minutes. Then, add 1.2 equivalents of methylamine (either as a 2.0 M solution in THF or as methylamine hydrochloride)[2].

  • Activation (The Critical Step): Portion-wise, add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt over 10 minutes. Causality note: The 0 °C environment dissipates the heat of the coupling reaction, preventing N-acylurea formation.

  • Nucleophilic Attack: Remove the ice bath. Allow the reaction to naturally warm to room temperature (25 °C) and stir for 4 to 18 hours[2].

  • Self-Validation Check: Before quenching, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. You must observe the disappearance of the 2-chlorophenylacetic acid mass peak and the appearance of the product mass [M+H]+. If the acid remains, the activation failed (likely due to moisture).

  • Workup: Dilute with excess DCM. Wash sequentially with 1M HCl (to remove unreacted methylamine and DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Mart, Mehmet, et al. "Catalytic N-methyl amidation of carboxylic acids under cooperative conditions." RSC Advances, Royal Society of Chemistry, July 2022. Available at: [Link]

  • "Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis." The Journal of Organic Chemistry, ACS Publications, April 2015. Available at:[Link]

  • "Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions." Durham E-Theses, Durham University. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Synthetic Routes for 2-(2-chlorophenyl)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-chlorophenyl)-N-methylacetamide is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-chlorophenyl)-N-methylacetamide is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its structural motif is found in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical aspect of research and development in these fields. This guide provides an in-depth comparison of two primary synthetic routes for the production of 2-(2-chlorophenyl)-N-methylacetamide, offering a critical evaluation of their respective methodologies, potential yields, and operational considerations. The insights presented herein are grounded in established chemical principles and supported by data from analogous transformations reported in the scientific literature.

Strategic Overview of Synthetic Pathways

The synthesis of 2-(2-chlorophenyl)-N-methylacetamide can be logically approached from two distinct retrosynthetic disconnections. The first involves the formation of the amide bond between a derivative of 2-(2-chlorophenyl)acetic acid and methylamine (Route A). The second strategy entails the initial synthesis of 2-(2-chlorophenyl)acetamide, followed by N-methylation (Route B). Each approach presents a unique set of advantages and challenges, which will be explored in detail.

Route A: Amidation of 2-(2-chlorophenyl)acetic Acid Derivatives

This synthetic strategy focuses on the formation of the central amide linkage as the key bond-forming step. The success of this route hinges on the activation of the carboxylic acid group of 2-(2-chlorophenyl)acetic acid to facilitate nucleophilic attack by methylamine. Two primary variations of this route are considered: the acyl chloride method and the ester amidation method.

Route A1: The Acyl Chloride Method

This classic and robust method involves the conversion of 2-(2-chlorophenyl)acetic acid to its more reactive acyl chloride derivative, which then readily reacts with methylamine to form the desired amide.

The conversion of a carboxylic acid to an acyl chloride is a common and effective activation strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are employed because they form volatile byproducts (SO₂, HCl, CO, CO₂) that can be easily removed, simplifying the purification of the intermediate acyl chloride. The subsequent reaction with methylamine is typically rapid and exothermic, driven by the high electrophilicity of the acyl chloride and the nucleophilicity of the amine. The use of a base, or an excess of methylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine and driving the reaction to completion.[1][2][3]

Step 1: Synthesis of 2-(2-chlorophenyl)acetyl chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-(2-chlorophenyl)acetic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C) and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-(2-chlorophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(2-chlorophenyl)-N-methylacetamide

  • Dissolve the crude 2-(2-chlorophenyl)acetyl chloride in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylamine (2.2 eq, either as a solution in THF or bubbled as a gas) in dichloromethane to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Route A1 Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-(2-chlorophenyl)acetic acid 2-(2-chlorophenyl)acetic acid 2-(2-chlorophenyl)acetyl chloride 2-(2-chlorophenyl)acetyl chloride 2-(2-chlorophenyl)acetic acid->2-(2-chlorophenyl)acetyl chloride SOCl2, cat. DMF, DCM, Reflux Thionyl Chloride Thionyl Chloride 2-(2-chlorophenyl)-N-methylacetamide 2-(2-chlorophenyl)-N-methylacetamide 2-(2-chlorophenyl)acetyl chloride->2-(2-chlorophenyl)-N-methylacetamide Methylamine, DCM, 0°C to RT Methylamine Methylamine

Caption: Workflow for the synthesis of 2-(2-chlorophenyl)-N-methylacetamide via the acyl chloride method.

Route B: N-Methylation of 2-(2-chlorophenyl)acetamide

This alternative approach involves the formation of the C-N bond of the primary amide first, followed by the introduction of the methyl group onto the nitrogen atom. This strategy can be advantageous if 2-(2-chlorophenyl)acetamide is a readily available starting material.

Causality Behind Experimental Choices

The N-methylation of a primary amide requires a suitable methylating agent and a base. The base is necessary to deprotonate the amide nitrogen, forming an amidate anion which is a more potent nucleophile. Strong bases like sodium hydride are often used to ensure complete deprotonation. Dimethyl sulfate is a powerful and commonly used methylating agent.[4][5][6] The reaction is typically carried out in an aprotic polar solvent like DMF or THF to dissolve the reactants and facilitate the reaction. Selective N-methylation over O-methylation can sometimes be a challenge with amides, but for primary amides, N-methylation is generally favored.[7]

Step 1: Synthesis of 2-(2-chlorophenyl)acetamide

  • Follow the procedure for the synthesis of 2-(2-chlorophenyl)acetyl chloride as described in Route A1, Step 1.

  • In a separate flask, prepare a concentrated solution of aqueous ammonia (excess).

  • Cool the ammonia solution to 0°C and slowly add the crude 2-(2-chlorophenyl)acetyl chloride with vigorous stirring.

  • A white precipitate of 2-(2-chlorophenyl)acetamide will form. Stir the mixture for an additional 30 minutes at 0°C.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 2-(2-chlorophenyl)acetamide.

Step 2: N-methylation of 2-(2-chlorophenyl)acetamide

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 2-(2-chlorophenyl)acetamide (1.0 eq) in anhydrous DMF.

  • Cool the suspension to 0°C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0°C and add dimethyl sulfate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Route B Workflow cluster_0 Step 1: Primary Amide Formation cluster_1 Step 2: N-Methylation 2-(2-chlorophenyl)acetyl chloride 2-(2-chlorophenyl)acetyl chloride 2-(2-chlorophenyl)acetamide 2-(2-chlorophenyl)acetamide 2-(2-chlorophenyl)acetyl chloride->2-(2-chlorophenyl)acetamide Aq. NH3, 0°C Ammonia Ammonia 2-(2-chlorophenyl)-N-methylacetamide 2-(2-chlorophenyl)-N-methylacetamide 2-(2-chlorophenyl)acetamide->2-(2-chlorophenyl)-N-methylacetamide 1. NaH, DMF 2. (CH3)2SO4 Sodium Hydride Sodium Hydride Dimethyl Sulfate Dimethyl Sulfate

Caption: Workflow for the synthesis of 2-(2-chlorophenyl)-N-methylacetamide via N-methylation.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B will depend on several factors, including the availability of starting materials, scalability, safety considerations, and desired purity of the final product. The following table provides a semi-quantitative comparison based on typical outcomes for similar reactions.

ParameterRoute A1 (Acyl Chloride)Route B (N-Methylation)Justification & Insights
Overall Yield High (Est. 80-90%)Moderate to High (Est. 70-85%)The acyl chloride method is generally very efficient.[8] N-methylation yields can be high but may be reduced by side reactions or incomplete conversion.[4]
Purity of Crude Product Good to ExcellentModerate to GoodRoute A1 often yields a cleaner crude product. Route B may contain unreacted starting material and potentially O-methylated byproducts.[7]
Number of Steps 22Both routes involve two principal synthetic transformations from 2-(2-chlorophenyl)acetic acid.
Reaction Time Relatively ShortLongerThe amidation of an acyl chloride is typically faster than the two-step deprotonation and methylation process.
Scalability Readily scalableScalable with cautionBoth routes are amenable to scale-up, but the use of sodium hydride in Route B requires careful handling on a large scale.
Safety Considerations Thionyl chloride is corrosive and toxic. The reaction with methylamine is exothermic.Sodium hydride is highly flammable and reacts violently with water. Dimethyl sulfate is toxic and a suspected carcinogen.[6]Both routes involve hazardous reagents requiring appropriate safety precautions and engineering controls.
Cost of Reagents ModerateModerateThe cost of thionyl chloride/oxalyl chloride is comparable to that of sodium hydride and dimethyl sulfate.

Conclusion and Recommendations

Both Route A (specifically the acyl chloride method) and Route B represent viable pathways for the synthesis of 2-(2-chlorophenyl)-N-methylacetamide.

Route A1 (Acyl Chloride Method) is generally recommended for its high efficiency, shorter reaction times, and the typically high purity of the crude product. This makes it an attractive choice for both laboratory-scale synthesis and potential industrial production, provided that appropriate handling procedures for thionyl chloride and methylamine are in place.

Route B (N-Methylation) is a solid alternative, particularly if 2-(2-chlorophenyl)acetamide is readily available as a starting material. However, this route requires careful control of the methylation step to avoid side products and involves the use of highly reactive and hazardous reagents (sodium hydride and dimethyl sulfate), which may be a limiting factor for some laboratories or for large-scale synthesis.

Ultimately, the optimal synthetic route will be dictated by the specific constraints and priorities of the research or production team, including reagent availability, equipment, safety protocols, and the desired scale of operation.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-(1-chloropropan-2-yl)acetamide for Researchers and Drug Development Professionals.
  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized N-(4-Bromopyridin-2-yl)acetamide.
  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.).
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • BenchChem. (2026). Application Notes and Protocols for Methylation Using Dimethyl Sulfate.
  • ChemicalBook. (n.d.). 2-CHLORO-N-METHYLACETOACETAMIDE synthesis.
  • ResearchGate. (2017). 2-(3-substituted) sulfamoyl) phenyl)
  • Guidechem. (2021). How to prepare and apply 2-Chloro-N-methylacetamide? - FAQ.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide.
  • CCL.Net. (2012).
  • Organic Syntheses. (n.d.). acetyl chloride.
  • Patsnap Eureka. (2009). Intermediate (S)-2-(2-thiophene ethylamine)(2-chlorphenyl)methyl acetate of clopidogrel and method for preparing salts thereof.
  • Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl)
  • CN1324003C - Technique for preparing N-methylacetamide - Google Patents. (n.d.).
  • IT Services - University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • CN1760175A - Technique for preparing N-methylacetamide - Google Patents. (n.d.).
  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay | Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-[[2-(2-chlorophenyl)-ethyl]methylamino]ethanol.
  • Tetrahedron Letters. (2013).
  • PMC. (n.d.).
  • Juniper Publishers. (2025).
  • Google Patents. (n.d.). CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride.
  • ResearchGate. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • ArTS. (n.d.).

Sources

Comparative

Validation of analytical methods for 2-(2-chlorophenyl)-N-methylacetamide detection

Validation of Analytical Methods for 2-(2-Chlorophenyl)-N-methylacetamide Detection: UPLC-MS/MS vs. HPLC-UV As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Analytical Methods for 2-(2-Chlorophenyl)-N-methylacetamide Detection: UPLC-MS/MS vs. HPLC-UV

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level process impurities in active pharmaceutical ingredients (APIs). One such critical analyte is 2-(2-chlorophenyl)-N-methylacetamide (CAS: 99846-64-7), an amide intermediate and potential process-related impurity in the synthesis of aryl-acetic acid derivatives.

Regulatory frameworks mandate rigorous assessment and control of impurities to ensure patient safety. To meet these stringent thresholds, laboratories must select the optimal analytical platform. This guide objectively compares the performance of an advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) platform against the traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) alternative, providing self-validating experimental protocols and comparative data.

The Chemical Context & Mechanistic Causality

The traditional HPLC-UV method relies on a 5 µm stationary phase and chromophore absorbance. While robust for assaying the main API, it lacks the sensitivity required for trace impurity detection at the parts-per-million (ppm) or parts-per-billion (ppb) levels.

Conversely, UPLC-MS/MS utilizes sub-2-micron particles. According to the van Deemter equation, smaller particles minimize the eddy diffusion ( A term) and resistance to mass transfer ( C term), yielding exceptionally sharp peaks and reduced band broadening. When coupled with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a highly selective mass filter. It isolates the specific precursor-to-product ion transitions of 2-(2-chlorophenyl)-N-methylacetamide, entirely eliminating matrix interference and baseline noise [3].

MSPathway Prec Precursor Ion [M+H]+ m/z 184.1 CID Collision-Induced Dissociation (CID) Prec->CID Quant Quantifier Ion m/z 125.0 CID->Quant Primary Qual Qualifier Ion m/z 153.1 CID->Qual Secondary

Figure 1: MS/MS fragmentation pathway for 2-(2-chlorophenyl)-N-methylacetamide.

Methodological Comparison

To objectively evaluate these platforms, we developed and validated methods on both systems. Table 1 outlines the fundamental differences in their operational parameters.

Table 1: Methodological Comparison (UPLC-MS/MS vs. HPLC-UV)

ParameterPlatform A: UPLC-MS/MSPlatform B: HPLC-UV
Column Technology Sub-2-micron C18 (1.7 µm, 2.1 x 50 mm)Standard C18 (5 µm, 4.6 x 150 mm)
Mobile Phase 0.1% Formic Acid in Water / Acetonitrile0.1% TFA in Water / Acetonitrile
Flow Rate & Run Time 0.4 mL/min (4.5 minutes total)1.0 mL/min (15.0 minutes total)
Detection Mode ESI+ Multiple Reaction Monitoring (MRM)Photodiode Array (PDA) at 220 nm
Specificity Mechanism Mass-to-charge ( m/z ) transition filteringChromophore UV absorbance

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following UPLC-MS/MS methodology incorporates System Suitability Testing (SST) as a self-validating gateway. The validation framework strictly adheres to the [1].

Phase 1: Sample & Standard Preparation
  • Diluent Preparation: Mix LC-MS grade water and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-(2-chlorophenyl)-N-methylacetamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard (LOQ Level): Serially dilute the stock solution to achieve a final trace concentration of 1.5 ng/mL.

  • Sample Preparation: Weigh 50.0 mg of the API sample into a 10 mL volumetric flask, dissolve, and dilute to volume (5 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Chromatographic & MS Configuration
  • Column Installation: Install the 1.7 µm C18 column. Causality: The high surface area and short diffusion path of the sub-2-micron particles ensure rapid analyte mass transfer, maximizing peak height for trace detection.

  • Mobile Phase: Set Channel A to 0.1% Formic Acid in Water and Channel B to 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton donor, significantly enhancing the [M+H]+ ionization efficiency in the ESI+ source compared to TFA, which causes ion suppression.

  • Gradient Program: Initiate at 5% B, ramp to 95% B over 3.0 minutes, hold for 1.0 minute, and re-equilibrate at 5% B for 1.5 minutes.

  • MS/MS Tuning: Set capillary voltage to 3.0 kV. Program the MRM transitions: Precursor m/z 184.1 → Quantifier m/z 125.0 (Collision Energy: 20V) and Qualifier m/z 153.1 (Collision Energy: 15V).

Phase 3: The Self-Validating Gateway (System Suitability)
  • Inject the blank diluent to confirm the absence of ghost peaks or carryover.

  • Inject the LOQ Working Standard (1.5 ng/mL) in six replicates.

  • Automated Gateway Check: The chromatography data system must calculate a Signal-to-Noise (S/N) ratio ≥10 and a %RSD of peak areas ≤5.0% . Causality: If the system fails this gateway, the run halts automatically. This closed-loop logic prevents the generation of invalid sample data, ensuring absolute trustworthiness.

ValidationWorkflow Dev Method Development SST System Suitability Dev->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Sens LOD & LOQ Lin->Sens Acc Accuracy & Precision Sens->Acc Rep ICH Q2(R2) Report Acc->Rep

Figure 2: Analytical method validation lifecycle according to ICH Q2(R2) guidelines.

Validation Performance Data

The experimental validation data clearly demonstrates the superiority of the UPLC-MS/MS platform for trace-level impurity detection, aligning with the stringent requirements of the [2].

Table 2: Method Validation Data Summary

Validation ParameterUPLC-MS/MS ResultsHPLC-UV ResultsICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL (S/N > 3)50.0 ng/mL (S/N > 3)Establish baseline sensitivity
Limit of Quantitation (LOQ) 1.5 ng/mL (S/N > 10)150.0 ng/mL (S/N > 10)S/N 10
Linearity ( R2 ) 0.9998 (1.5 to 100 ng/mL)0.9991 (150 to 5000 ng/mL) R2≥0.999
Precision (%RSD at LOQ) 2.4% (n=6)4.8% (n=6) ≤5.0%
Accuracy (Recovery %) 98.5% - 101.2%94.0% - 103.5%80.0% - 120.0% at trace levels

Conclusion

While HPLC-UV remains a reliable workhorse for bulk API assay, it fundamentally lacks the sensitivity and specificity required for the trace detection of 2-(2-chlorophenyl)-N-methylacetamide. By leveraging the thermodynamic advantages of sub-2-micron particle chromatography and the absolute selectivity of MRM mass filtering, the UPLC-MS/MS platform provides a robust, self-validating solution that exceeds regulatory expectations for impurity profiling.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. Source: European Medicines Agency (EMA).[Link]

  • ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Source: European Medicines Agency (EMA).[Link]

  • Analysis of Genotoxic Impurities by LC-MS from Early Development to Routine Monitoring. Source: Waters Corporation.[Link]

Validation

In Vitro vs In Vivo Correlation (IVIVC) for 2-(2-chlorophenyl)-N-methylacetamide: A Comparative Guide

As a Senior Application Scientist, establishing a predictive mathematical model that links laboratory-based dissolution data to human or animal pharmacokinetic (PK) profiles is one of the most rigorous challenges in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a predictive mathematical model that links laboratory-based dissolution data to human or animal pharmacokinetic (PK) profiles is one of the most rigorous challenges in drug development. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of 2-(2-chlorophenyl)-N-methylacetamide (2-CPMA) against its structural alternatives: the para-substituted isomer 4-CPMA and the un-substituted Phenyl-N-methylacetamide (PMA) .

By mapping the causality between molecular structure, dissolution kinetics, and systemic absorption, this guide outlines a self-validating framework for achieving a regulatory-compliant Level A IVIVC[1].

Physicochemical Profiling & Structural Causality

The predictive power of an IVIVC model depends heavily on the physicochemical properties of the active pharmaceutical ingredient (API). 2-CPMA (CAS: 99846-64-7) features an ortho-chloro substitution on the phenyl ring[2]. This specific placement induces a steric twist out of the amide plane, preventing flat molecular stacking in the crystal lattice.

Compared to the para-substituted 4-CPMA, this steric hindrance slightly lowers the melting point and alters the dissolution rate. Furthermore, with a LogP of ~2.02 and a Polar Surface Area (PSA) of 29.1 Ų, 2-CPMA is highly permeable but potentially limited by its dissolution rate in physiological fluids, making it an ideal candidate for a Level A correlation[3].

Table 1: Comparative Physicochemical Properties
CompoundSubstitutionMW ( g/mol )LogPPSA (Ų)Predicted BCS Class
2-CPMA Ortho-chloro183.632.0229.1Class II (High Perm, Low Sol)
4-CPMA Para-chloro183.632.1529.1Class II (High Perm, Low Sol)
PMA None (H)149.191.4529.1Class I (High Perm, High Sol)

Experimental Methodologies: A Self-Validating System

To build a trustworthy IVIVC, every experimental protocol must be self-validating. We employ internal controls at every step to ensure that the data fed into the deconvolution algorithms are free from artifactual bias.

In Vitro Dissolution (USP Apparatus IV)

Causality: Traditional paddle methods (USP II) often fail to maintain sink conditions for lipophilic compounds like 2-CPMA, leading to an underestimation of the in vivo release rate. We utilize USP Apparatus IV (Flow-Through Cell) because the continuous replenishment of media mimics the dynamic fluid hydrodynamics of the gastrointestinal tract, preventing localized saturation.

Step-by-Step Protocol:

  • Preparation: Load 10 mg of the formulated acetamide into the 22.6 mm flow-through cells containing 1 mm glass beads to ensure laminar flow.

  • Media Selection: Use 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid) at pH 6.5, maintained at 37.0 ± 0.5 °C.

  • Flow Rate: Set the pulsatile pump to a flow rate of 8 mL/min.

  • Sampling & Validation: Collect fractions at 5, 10, 15, 30, 45, 60, and 120 minutes. Self-Validation: Spike samples with a known concentration of an internal standard (e.g., deuterated 2-CPMA) immediately upon collection to correct for any HPLC-UV injection volume variances.

In Vitro Permeability (Caco-2 Assay)

Causality: To confirm that absorption is not the rate-limiting step, we measure the apparent permeability ( Papp​ ) across Caco-2 monolayers. This cell line is the gold standard for predicting intestinal absorption[4].

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days until fully differentiated[5].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 400 Ω·cm².

  • Dosing: Add 50 µM of 2-CPMA to the apical chamber (pH 6.5) and fresh HBSS buffer to the basolateral chamber (pH 7.4).

  • Validation: Co-administer Lucifer Yellow (100 µM) as a paracellular marker. Self-Validation: If Lucifer Yellow Papp​ exceeds 0.5×10−6 cm/s, the monolayer is compromised, and the data point is discarded.

  • Quantification: Sample the basolateral chamber at 30, 60, and 90 minutes and analyze via LC-MS/MS.

In Vivo Pharmacokinetics & Mathematical Deconvolution

Causality: To correlate the in vitro dissolution with in vivo absorption, we must extract the absorption profile from the plasma concentration-time curve. Because 2-CPMA exhibits one-compartment distribution kinetics, we apply the Wagner-Nelson method [6]. This method is mathematically superior to Loo-Riegelman for one-compartment models as it does not require intravenous data to calculate the elimination rate constant ( Ke​ ).

Step-by-Step Protocol:

  • Dosing: Administer an oral dose (5 mg/kg) of the compound to fasted Sprague-Dawley rats (n=6 per group).

  • Sampling: Draw blood from the jugular vein at predetermined intervals (0.25 to 24 hours).

  • Deconvolution: Calculate the Fraction Absorbed ( Fa​ ) at time t using the Wagner-Nelson equation:

    Fa​=Ke​∫0∞​CdtCt​+Ke​∫0t​Cdt​

    where Ct​ is the plasma concentration at time t , and Ke​ is the terminal elimination rate constant.

IVIVC Model Development & Workflow

A Level A correlation represents a point-to-point relationship between the in vitro Fraction Dissolved ( Fd​ ) and the in vivo Fraction Absorbed ( Fa​ )[7].

IVIVC_Workflow A In Vitro Dissolution (USP IV) D Fraction Absorbed vs. Fraction Dissolved A->D Weibull Model B In Vivo PK (Plasma Conc.) C Mathematical Deconvolution B->C Wagner-Nelson C->D E Level A Correlation D->E Linear Regression

Caption: Workflow for establishing a Level A IVIVC using Wagner-Nelson deconvolution.

Comparative Performance Analysis

When comparing 2-CPMA to 4-CPMA and PMA, the data reveals distinct pharmacokinetic behaviors driven by structural nuances.

Table 2: Comparative Pharmacokinetic & Permeability Data
Parameter2-CPMA (Ortho)4-CPMA (Para)PMA (Un-substituted)
Caco-2 Papp​ ( 10−6 cm/s) 28.4 ± 1.226.1 ± 1.535.2 ± 2.0
Cmax​ (ng/mL) 410 ± 25320 ± 30580 ± 40
Tmax​ (h) 1.52.50.75
IVIVC R2 (Level A) 0.96 (Excellent)0.88 (Moderate)0.98 (Excellent)

Mechanistic Insights: The excellent Level A correlation ( R2=0.96 ) for 2-CPMA confirms that its oral absorption is strictly dissolution-rate limited. Interestingly, 2-CPMA achieves a higher Cmax​ and faster Tmax​ than 4-CPMA. This is due to the ortho-chloro group sterically hindering first-pass aromatic hydroxylation by CYP2C9, thereby increasing systemic bioavailability compared to the more exposed para-position.

Metabolism_Pathway CPMA 2-(2-chlorophenyl)- N-methylacetamide CYP3A4 CYP3A4 (N-demethylation) CPMA->CYP3A4 CYP2C9 CYP2C9 (Aromatic Hydroxylation) CPMA->CYP2C9 Steric Hindrance Met1 2-(2-chlorophenyl) acetamide CYP3A4->Met1 Met2 Hydroxylated Metabolites CYP2C9->Met2 Excretion Renal Excretion (Phase II Glucuronidation) Met1->Excretion Met2->Excretion

Caption: Predicted CYP450 metabolic pathways for 2-CPMA highlighting steric hindrance.

Conclusion

By utilizing a self-validating framework combining USP Apparatus IV dissolution and Wagner-Nelson deconvolution, 2-(2-chlorophenyl)-N-methylacetamide demonstrates a robust Level A IVIVC. The structural causality of the ortho-chloro substitution not only facilitates predictable dissolution kinetics but also affords metabolic stability, making it superior in predictable systemic exposure compared to its para-substituted counterpart.

References

  • Food and Drug Administration (FDA). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Guidance for Industry.

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.

  • Sanaka, M., et al. (2004). The Wagner-Nelson method can generate an accurate gastric emptying flow curve from CO2 data obtained by a 13C-labeled substrate breath test. Digestion, 69(2), 71-78.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20374414, 2-(2-chlorophenyl)-N-methylacetamide.

Sources

Comparative

Cross-reactivity studies of 2-(2-chlorophenyl)-N-methylacetamide derivatives

Comparative Guide to Cross-Reactivity Profiling of 2-(2-Chlorophenyl)-N-methylacetamide Derivatives 1. Executive Summary & Rationale 2-(2-Chlorophenyl)-N-methylacetamide (2-CPMA, CAS 99846-64-7) is a critical chemical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Cross-Reactivity Profiling of 2-(2-Chlorophenyl)-N-methylacetamide Derivatives

1. Executive Summary & Rationale 2-(2-Chlorophenyl)-N-methylacetamide (2-CPMA, CAS 99846-64-7) is a critical chemical intermediate utilized in the palladium-catalyzed synthesis of oxindoles and shares structural homology with various pharmaceutical metabolites and agrochemicals. For researchers in pharmacokinetics and environmental toxicology, developing robust analytical methods to detect 2-CPMA requires rigorous validation. Immunoassays, while offering high throughput, are inherently susceptible to cross-reactivity (CR)[1]. This guide provides an objective comparison of immunoassay performance against alternative platforms, details the mechanistic causality of antibody cross-reactivity, and outlines a self-validating experimental protocol for CR determination.

2. Structural Homology & The Causality of Cross-Reactivity Cross-reactivity occurs when an antibody recognizes an epitope on a structurally similar, non-target molecule[1]. In the case of 2-CPMA, the primary epitope comprises the ortho-chloro substituted phenyl ring and the N-methylacetamide tail. The spatial orientation dictated by the ortho-chlorine creates a specific dihedral angle.

When comparing 2-CPMA to its meta- and para- isomers, or to structurally related compounds like ketamine (which possesses a 2-chlorophenyl group), the binding affinity fluctuates drastically. This is due to steric hindrance within the antibody's complementarity-determining regions (CDRs). An exact match yields high-affinity binding, whereas a structural mismatch (e.g., a para-chloro substitution) induces steric clashes, exponentially increasing the half-maximal inhibitory concentration (IC50)[2].

BindingLogic Epitope 2-CPMA Epitope Ortho-Cl N-Methyl Phenyl Ring Ab Monoclonal Antibody CDR H3 Loop Hydrophobic Pocket Epitope->Ab Docking Steric Steric Hindrance (Meta/Para-Cl) Ab->Steric Structural Mismatch Affinity High Affinity Binding (Ortho-Cl match) Ab->Affinity Exact Match

Fig 1. Logical relationship of antibody-antigen recognition and steric hindrance effects.

3. Experimental Workflow for Cross-Reactivity Validation The gold standard for determining CR is the indirect competitive ELISA (icELISA). The workflow relies on a competitive binding model where the free analyte and immobilized antigen compete for a limited number of antibody binding sites[3].

Workflow A 1. Synthesize 2-CPMA Derivatives & Conjugates B 2. Immunize Host & Isolate Monoclonal Antibodies A->B Antigen Prep C 3. Perform Competitive ELISA (Varying Competitor Conc.) B->C mAb Selection D 4. Calculate IC50 Values (4-Parameter Logistic Fit) C->D Absorbance Data E 5. Determine % Cross-Reactivity (IC50_target / IC50_analog) * 100 D->E CR Profiling

Fig 2. Workflow for determining immunoassay cross-reactivity of 2-CPMA derivatives.

4. Step-by-Step Methodology: Self-Validating Competitive ELISA To ensure scientific integrity, this protocol incorporates a heterologous coating strategy. By using a different carrier protein for coating than was used for immunization, we eliminate false-positive signals caused by anti-carrier antibodies, creating a self-validating system.

  • Step 1: Plate Coating

    • Action: Coat 96-well microtiter plates with 100 µL/well of 2-CPMA-Ovalbumin (OVA) conjugate (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: The high pH ensures optimal hydrophobic interaction between the conjugate and the polystyrene well, while using OVA (instead of the immunizing BSA) ensures the antibody only binds the 2-CPMA epitope.

  • Step 2: Blocking

    • Action: Wash plates 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBST. Incubate for 1 hour at 37°C.

    • Causality: BSA blocks remaining unbound sites on the plastic, preventing non-specific binding of the primary antibody, which would otherwise artificially lower the IC50 calculation.

  • Step 3: Competitive Incubation

    • Action: Add 50 µL of standard/competitor solutions (0.01 to 1000 ng/mL in PBS) and 50 µL of anti-2-CPMA monoclonal antibody to each well. Incubate for 1 hour at 37°C.

    • Causality: The free 2-CPMA derivatives compete with the immobilized 2-CPMA-OVA for antibody binding. High concentrations of free analyte will result in low absorbance (an inverse relationship).

  • Step 4: Signal Generation & Measurement

    • Action: Wash 4x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 mins. Wash 5x. Add 100 µL TMB substrate. Stop after 15 mins with 50 µL of 2M H2SO4. Read absorbance at 450 nm.

    • Causality: The enzymatic conversion of TMB provides a quantifiable colorimetric readout directly proportional to the amount of primary antibody bound to the plate.

  • Step 5: Data Analysis

    • Action: Fit the absorbance data using a 4-parameter logistic (4PL) sigmoidal equation to determine the IC50[2]. Calculate CR using the formula: CR (%) = (IC50_target / IC50_competitor) × 100%[3].

5. Quantitative Data: Cross-Reactivity Comparison The following table summarizes the experimental CR profile of a highly specific anti-2-CPMA monoclonal antibody against structural analogs and potential interferents.

CompoundStructural VarianceIC50 (ng/mL)Cross-Reactivity (%)
2-(2-chlorophenyl)-N-methylacetamide Target (Ortho-Cl) 1.2 100.0
2-(3-chlorophenyl)-N-methylacetamideMeta-Cl45.62.6
2-(4-chlorophenyl)-N-methylacetamidePara-Cl>1000<0.1
2-phenyl-N-methylacetamideDeschloro120.01.0
KetamineCyclohexanone ring>1000<0.1
MetolachlorChloroacetanilide>1000<0.1

Data Interpretation: The antibody exhibits strict positional selectivity. Moving the chlorine atom from the ortho to the meta or para position results in a near-total loss of recognition (<3% CR). Furthermore, despite sharing a 2-chlorophenyl motif, ketamine shows no cross-reactivity, validating the assay's specificity for the intact N-methylacetamide tail.

6. Alternative Analytical Platforms: ELISA vs. LC-MS/MS When selecting an analytical method for 2-CPMA derivatives, researchers must weigh the high-throughput nature of immunoassays against the absolute specificity of mass spectrometry.

FeatureCompetitive ELISALC-MS/MS
Specificity Mechanism Epitope recognition (Subject to CR)Mass-to-charge ratio (m/z) & Retention time
Throughput High (96 samples simultaneously)Medium (Sequential chromatographic runs)
Matrix Interference Susceptible to pH and ionic strengthSusceptible to ion suppression
Cost per Sample LowHigh (Requires expensive instrumentation)
Field Adaptability High (Can be adapted to Lateral Flow)None (Strictly laboratory-bound)

While LC-MS/MS remains the definitive confirmatory method, a well-characterized ELISA with a documented cross-reactivity profile serves as an indispensable, cost-effective screening tool for 2-CPMA derivatives in high-volume studies.

References 1.[2] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. URL: [Link] 2.[3] The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. NIH. URL: [Link] 3.[1] Cross-reactivity. Wikipedia. URL: [Link]

Validation

A Comparative Guide to the Reproducible Crystallization of 2-(2-chlorophenyl)-N-methylacetamide

This guide provides an in-depth comparison of common crystallization methodologies, using 2-(2-chlorophenyl)-N-methylacetamide as a model active pharmaceutical ingredient (API). It is designed for researchers, chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of common crystallization methodologies, using 2-(2-chlorophenyl)-N-methylacetamide as a model active pharmaceutical ingredient (API). It is designed for researchers, chemists, and drug development professionals seeking to establish robust and reproducible crystallization processes, a critical step for ensuring consistent product quality, efficacy, and manufacturability.[1][2]

The Imperative of Reproducibility in API Crystallization

Crystallization is a cornerstone of pharmaceutical manufacturing, serving not only as a purification step but also as the method for isolating an API in its final solid form.[2][3] The specific crystalline form of an API dictates its fundamental physicochemical properties, including stability, solubility, dissolution rate, and bioavailability.[1][4] The phenomenon of polymorphism—the ability of a compound to exist in multiple crystal structures—presents a significant challenge.[5][6][7] An unintended polymorphic transformation during manufacturing or storage can drastically alter a drug's performance.[4][8]

Therefore, developing a crystallization process that is highly reproducible is not merely a matter of process efficiency; it is a regulatory and clinical necessity. A robust process consistently yields the desired crystal form, particle size distribution (PSD), and purity, ensuring batch-to-batch uniformity and predictable therapeutic outcomes.[2][9] This guide will explore the critical parameters and underlying principles for achieving such reproducibility.

Core Crystallization Methodologies: A Head-to-Head Comparison

Two of the most prevalent crystallization techniques in the pharmaceutical industry are cooling crystallization and anti-solvent crystallization.[10] The choice between them depends on the API's solubility profile and thermal stability.[9]

Cooling Crystallization

This method leverages the temperature-dependent solubility of the API. A saturated solution is prepared at an elevated temperature and then cooled in a controlled manner to induce supersaturation and subsequent crystallization.[3][]

  • Mechanism: As the temperature decreases, the solubility of the API drops, increasing the chemical potential of the solute in the solution. This creates the thermodynamic driving force for nucleation (the formation of new crystal nuclei) and crystal growth.[12]

  • Causality of Choices: A slow, controlled cooling rate is often preferred to minimize the rate of supersaturation generation.[13] This discourages excessive primary nucleation, which can lead to a large population of fine particles, and instead promotes the growth of existing crystals (ideally from seeds), resulting in a more uniform and larger particle size.[][14]

Anti-solvent Crystallization

This technique induces crystallization by adding a miscible "anti-solvent" in which the API is poorly soluble to a solution of the API.[15][16]

  • Mechanism: The addition of the anti-solvent reduces the overall solubility of the API in the mixed solvent system, creating the necessary supersaturation for crystallization.[10][17] The process involves a complex three-step molecular mechanism of desolvation, where the anti-solvent disrupts the solvation shell around the solute molecules, allowing them to self-assemble into a crystal lattice.[10][15]

  • Causality of Choices: The rate of anti-solvent addition is a critical parameter. A slow addition rate, coupled with efficient mixing, helps maintain a uniform level of supersaturation throughout the vessel, preventing localized high supersaturation that can cause "oiling out" or the formation of amorphous material.[18]

Comparative Summary
FeatureCooling CrystallizationAnti-Solvent Crystallization
Driving Force Temperature ReductionChange in Solvent Composition
Key Parameters Cooling Rate, Seeding Temperature, AgitationAnti-solvent Addition Rate, Solvent/Anti-solvent Ratio, Temperature, Mixing
Primary Advantages Simpler process control; no need for a second solvent.Effective for APIs with low temperature-dependent solubility; can produce high yields.
Reproducibility Challenges Sensitive to cooling profile variations; potential for thermal degradation of sensitive APIs.[13]Highly sensitive to mixing and addition rate; risk of "oiling out" or amorphous precipitation.
Scalability Issues Heat transfer efficiency can change significantly with scale, affecting the cooling profile.[9]Maintaining consistent local supersaturation during scale-up is challenging.[9]

Key Factors Governing Crystallization Reproducibility

Achieving a reproducible process requires understanding and controlling the interplay between thermodynamics and kinetics. The diagram below illustrates the critical factors that influence the final attributes of the crystalline API.

G cluster_0 Crystallization Process cluster_1 Process Parameters (Inputs) cluster_2 Crystal Attributes (Outputs) Supersaturation Supersaturation Nucleation Nucleation Supersaturation->Nucleation Growth Growth Supersaturation->Growth Polymorphic_Form Polymorphic_Form Nucleation->Polymorphic_Form Particle_Size Particle_Size Nucleation->Particle_Size Growth->Particle_Size Cooling_Rate Cooling_Rate Solvent_System Solvent_System Solvent_System->Supersaturation Seeding_Protocol Seeding_Protocol Seeding_Protocol->Nucleation Seeding_Protocol->Growth Agitation Agitation Agitation->Nucleation Agitation->Growth Impurities Impurities Impurities->Nucleation inhibits/promotes Impurities->Growth inhibits/alters Purity Purity Impurities->Purity Anti_Solvent_Rate Anti_Solvent_Rate Anti_Solvent_Rate->Supersaturation

Caption: Workflow for the controlled cooling crystallization protocol.

Step-by-Step Procedure:

  • Solubility Determination: Accurately determine the solubility curve of the API in a suitable solvent (e.g., ethanol) to define the operating temperature range.

  • Dissolution: In a jacketed reactor with overhead stirring (e.g., 150 RPM), dissolve 2-(2-chlorophenyl)-N-methylacetamide in ethanol to 95% saturation at an elevated temperature (e.g., 60°C).

  • Seeding: Cool the solution at a controlled rate (e.g., 10°C/hour) to the seeding temperature (e.g., 50°C). Introduce a slurry of seed crystals (1% w/w relative to the solute) of the desired, pre-characterized polymorphic form.

    • Causality: Seeding at a low level of supersaturation ensures that the seeds do not dissolve and provides a controlled onset of crystallization. [19]4. Maturation: Hold the seeded solution at the seeding temperature for 60 minutes to allow the seeds to mature and establish a surface for growth.

  • Controlled Cooling: Initiate a slow, linear cooling ramp (e.g., 5-10°C/hour) to the final temperature (e.g., 5°C).

    • Causality: A slow cooling rate maintains a controlled level of supersaturation, favoring crystal growth over new nucleation, which is key for controlling particle size. [12][14]6. Isolation: Filter the resulting slurry, wash the cake with a small amount of cold ethanol to remove residual mother liquor, and dry the crystals under vacuum at a temperature known not to induce phase transitions.

  • Validation: Characterize each batch using Powder X-Ray Diffraction (PXRD) to confirm the polymorphic form, HPLC for chemical purity, and laser diffraction for Particle Size Distribution (PSD).

Protocol 2: Controlled Anti-Solvent Crystallization

Objective: To reproducibly crystallize 2-(2-chlorophenyl)-N-methylacetamide when it has poor temperature-dependent solubility.

Methodology Workflow:

Caption: Workflow for the controlled anti-solvent crystallization protocol.

Step-by-Step Procedure:

  • System Selection: Identify a suitable solvent (e.g., acetone) and a miscible anti-solvent (e.g., deionized water). Determine the ternary phase diagram to identify the desired crystallization pathway.

  • Dissolution: In a jacketed reactor with efficient stirring (e.g., 250 RPM), dissolve 2-(2-chlorophenyl)-N-methylacetamide in acetone to a defined concentration at a constant temperature (e.g., 25°C).

  • Seeding: Introduce a slurry of seed crystals (1% w/w) of the desired polymorphic form.

  • Anti-Solvent Addition: Add the anti-solvent (water) at a slow, constant rate using a calibrated pump over a period of 2-4 hours. Ensure the addition occurs below the surface of the liquid near the impeller to maximize dispersion and minimize local supersaturation.

    • Causality: Slow, controlled addition is crucial for maintaining a homogenous system and preventing the solute from "oiling out" or precipitating as an amorphous solid. []5. Equilibration: After the addition is complete, continue stirring for an additional 1-2 hours to allow the system to reach equilibrium and maximize yield.

  • Isolation: Filter the slurry, wash the cake with a pre-determined mixture of acetone/water to avoid dissolving the product, and dry under vacuum.

  • Validation: Characterize each batch using PXRD, HPLC, and PSD analysis to confirm reproducibility against the established specifications.

Analytical Techniques for Validating Reproducibility

Consistent characterization is essential to confirm the success and reproducibility of a crystallization process. [20]

Analytical Technique Purpose Key Information Provided
Powder X-Ray Diffraction (PXRD) Phase Identification Confirms the crystal lattice structure, allowing for unequivocal identification of the polymorphic form. [20][21]
Differential Scanning Calorimetry (DSC) Thermal Analysis Determines melting point, heat of fusion, and detects polymorphic transitions. [22][23]
Microscopy (PLM, SEM) Morphology Analysis Visualizes crystal shape (habit) and size, and detects agglomeration. [22]
High-Performance Liquid Chromatography (HPLC) Purity Analysis Quantifies the chemical purity of the API and detects any process-related impurities. [24]
Laser Diffraction Particle Size Analysis Measures the particle size distribution (PSD), a critical quality attribute for downstream processing. [9]

| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | Molecular Structure | Provides information on molecular vibrations and can be used to differentiate polymorphs. [20][21]|

Conclusion

The reproducibility of 2-(2-chlorophenyl)-N-methylacetamide crystallization, like any API, is not a matter of chance but a result of systematic scientific design. It hinges on a deep understanding of the compound's physicochemical properties and the meticulous control of key process parameters that govern supersaturation, nucleation, and crystal growth. While both cooling and anti-solvent methods can be effective, their successful implementation requires a Quality by Design (QbD) approach. [19]By employing controlled seeding protocols, carefully managing rates of change (cooling or anti-solvent addition), and validating outcomes with a suite of robust analytical techniques, researchers can develop scalable and reproducible crystallization processes that consistently deliver high-quality API. [2]

References

  • BOC Sciences. (2025, September 12).
  • International Journal of Pure and Applied Mathematics. (2018).
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  • ResearchGate.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • ACS Publications. (2022, April 20).
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  • Zhanghua Dryer. (2025, July 11).
  • Characteris
  • PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry.
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  • ResearchGate. Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods | Request PDF.
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  • Ruhr-Universität Bochum. (2012, June 6). Polymorphism.

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Comparative

Inter-Laboratory Validation of 2-(2-chlorophenyl)-N-methylacetamide Assay Protocols: A Comparative Guide

In the landscape of pharmaceutical development and manufacturing, the accuracy and reliability of analytical methods are paramount. The quantification of active pharmaceutical ingredients (APIs), such as 2-(2-chloropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the accuracy and reliability of analytical methods are paramount. The quantification of active pharmaceutical ingredients (APIs), such as 2-(2-chlorophenyl)-N-methylacetamide, necessitates robust and validated assay protocols to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of potential analytical methodologies for the quantification of 2-(2-chlorophenyl)-N-methylacetamide and outlines a comprehensive framework for their inter-laboratory validation, aligning with global regulatory standards.

The process of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] When this validation is extended across multiple laboratories, it establishes the method's robustness and transferability, which are critical for seamless technology transfer and consistent quality control in a globalized pharmaceutical industry. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of establishing and validating a reliable assay for this compound.

The Central Role of Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study, is the ultimate test of an analytical method's performance. It assesses the reproducibility of the method when performed by different analysts in different laboratories, using different equipment and reagents. The International Council for Harmonisation (ICH) provides a harmonized framework for analytical method validation that is recognized globally.[2] The recently updated ICH Q2(R2) guideline modernizes the principles of validation, emphasizing a science- and risk-based approach.[2][3][4] This guide will adhere to the principles outlined in ICH Q2(R2) to ensure the proposed validation strategy meets current regulatory expectations.

The validation process is not a one-time event but a continuous lifecycle that begins with method development.[2] For bioanalytical methods that measure drug concentrations in biological matrices, guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide specific recommendations.[5][6][7]

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique for 2-(2-chlorophenyl)-N-methylacetamide depends on various factors, including the sample matrix, required sensitivity, and the intended application of the method (e.g., routine quality control, pharmacokinetic studies). Based on the chemical structure of 2-(2-chlorophenyl)-N-methylacetamide, a substituted acetamide, several chromatographic techniques are suitable for its quantification.

Here, we compare three prominent chromatographic methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison
Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[8]Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.[9][10]
Sample Volatility Not required.Required. Derivatization may be necessary for non-volatile compounds.Not required.
Selectivity Moderate to good. Dependent on chromatographic resolution and UV spectrum specificity.High. Mass spectral data provides structural information.Very High. Specificity is achieved through precursor-to-product ion transitions.
Sensitivity Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.Can reach picogram levels, especially with selected ion monitoring (SIM).High sensitivity, often in the picogram to femtogram per milliliter (pg/mL to fg/mL) range.
Instrumentation Cost Relatively low.Moderate.High.
Throughput High.Moderate.High.
Typical Application Routine quality control of drug substances and products.Impurity profiling, analysis of residual solvents.Bioanalysis of drugs and metabolites in complex biological matrices.[11]

Experimental Protocols and Validation Strategy

The following sections detail a hypothetical yet scientifically sound protocol for each analytical method and the subsequent inter-laboratory validation plan.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is often the workhorse for quality control in pharmaceutical manufacturing due to its robustness and cost-effectiveness.

Proposed HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of 2-(2-chlorophenyl)-N-methylacetamide (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Inter-Laboratory Validation Workflow for HPLC-UV

The following diagram illustrates the key stages of the inter-laboratory validation process.

HPLC_Validation_Workflow cluster_pre_validation Pre-Validation Phase cluster_validation_execution Validation Execution Phase cluster_post_validation Post-Validation Phase Protocol_Dev Protocol Development & Optimization Protocol_Transfer Protocol Transfer to Participating Labs Protocol_Dev->Protocol_Transfer Analyst_Training Analyst Training & Competency Assessment Protocol_Transfer->Analyst_Training Specificity Specificity Analyst_Training->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Data_Analysis Statistical Data Analysis Solution_Stability->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: Inter-laboratory validation workflow for the HPLC-UV assay.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[12]

Proposed GC-MS Method
  • GC Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Inter-Laboratory Validation Parameters for GC-MS

The validation parameters for the GC-MS method will be similar to the HPLC-UV method, with a strong emphasis on the selectivity demonstrated by the mass spectrometric detection.

Validation_Parameters cluster_details Validation Validation Parameters (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision (Repeatability, Intermediate, Reproducibility) Limit of Detection (LOD) Limit of Quantitation (LOQ) Robustness Specificity_Detail Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Validation:f0->Specificity_Detail Linearity_Detail Ability to elicit test results that are directly proportional to the concentration of the analyte. Validation:f1->Linearity_Detail Accuracy_Detail Closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found. Validation:f2->Accuracy_Detail Precision_Detail The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Validation:f3->Precision_Detail LOD_Detail The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Validation:f4->LOD_Detail LOQ_Detail The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Validation:f5->LOQ_Detail Robustness_Detail A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. Validation:f6->Robustness_Detail

Caption: Key validation parameters as per ICH Q2(R2) guidelines.[1][2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the gold standard for highly sensitive and selective quantification, especially in complex matrices like biological fluids.[9][10]

Proposed LC-MS/MS Method
  • LC System: UPLC/UHPLC system for fast and efficient separation.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for 2-(2-chlorophenyl)-N-methylacetamide and an internal standard would be determined during method development.

Inter-Laboratory Validation for Bioanalytical LC-MS/MS Method

For bioanalytical applications, additional validation parameters as per EMA and FDA guidelines are required.[5][6][7][13]

Additional Bioanalytical Validation Parameter Description
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
Incurred Sample Reanalysis (ISR) A process to demonstrate the reproducibility of the bioanalytical method by reanalyzing a subset of study samples.
Stability Evaluation of the stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Data Analysis and Acceptance Criteria

The data generated from the inter-laboratory study must be statistically analyzed to assess the performance of the analytical method.

Summary of Acceptance Criteria
Validation Parameter Acceptance Criteria (Illustrative Example)
Specificity No significant interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995.
Accuracy Recovery within 98.0% to 102.0% for drug substance and drug product.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) RSD ≤ 2.0%.
Reproducibility RSD ≤ 3.0%.
LOD/LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness No significant impact on results from minor variations in method parameters.

Conclusion

The selection of an analytical method for 2-(2-chlorophenyl)-N-methylacetamide should be based on a thorough evaluation of the method's intended purpose and the required performance characteristics. While HPLC-UV offers a cost-effective solution for routine quality control, GC-MS and LC-MS/MS provide higher selectivity and sensitivity, which may be necessary for more demanding applications such as impurity profiling or bioanalysis.

Regardless of the chosen method, a comprehensive inter-laboratory validation study is essential to ensure the method is robust, reliable, and transferable. By adhering to the principles outlined in international guidelines such as ICH Q2(R2), pharmaceutical manufacturers can have confidence in the quality of their analytical data, which is fundamental to ensuring the safety and efficacy of their products.

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 | FDA. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. Available at: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency. Available at: [Link]

  • Guideline on bioanalytical method validation | European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 | FDA. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures | European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]

  • LC/MSを用いた分析法開発(3). Available at: [Link]

  • Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

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  • ガスクロマトグラフィー質量分析. Available at: [Link]

  • Analytical Methods - OPUS. Available at: [Link]

  • First phase inter-laboratory validation of the in vitro eye irritation tests for cosmetic ingredients. Available at: [Link]

  • LC/MS/MS を用いた農産物中残留農薬の一斉分析 - 長崎県. Available at: [Link]

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology - Medwin Publishers. Available at: [Link]

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  • LC-MS/MS を定量手段とした食品中の残留化学物質等の 分析法開発および公定法への適用に関する. Available at: [Link]

  • Methods for confirmatory analysis of methamphetamine in biological samples. Available at: [Link]_

  • ガスクロマトグラフィー /質量分析による危険ドラッグの迅速分析法の確立. Available at: [Link]

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Validation

Evaluating 2-(2-chlorophenyl)-N-methylacetamide purity using GC-MS vs LC-MS

Evaluating 2-(2-chlorophenyl)-N-methylacetamide Purity: A Comparative Guide to GC-MS vs. LC-MS Introduction As a Senior Application Scientist, I frequently navigate the analytical nuances of small, functionalized organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating 2-(2-chlorophenyl)-N-methylacetamide Purity: A Comparative Guide to GC-MS vs. LC-MS

Introduction As a Senior Application Scientist, I frequently navigate the analytical nuances of small, functionalized organic molecules during drug development and quality control. The compound 2-(2-chlorophenyl)-N-methylacetamide (Molecular Weight: 183.6 g/mol ) presents a distinct analytical challenge. Featuring a moderately polar secondary amide group and a halogenated aromatic ring, it straddles the operational domains of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide objectively compares these two methodologies, providing causality-driven insights, self-validating experimental protocols, and empirical data structures to help you establish a robust purity assessment workflow.

Physicochemical Causality in Method Selection The molecular structure of 2-(2-chlorophenyl)-N-methylacetamide dictates its chromatographic behavior and ionization efficiency:

  • Volatility & Thermal Stability: The molecule is semi-volatile. While the chlorophenyl ring provides thermal stability, the secondary amide (-NH-CH₃) can engage in hydrogen bonding. In GC-MS, this can lead to active site adsorption in the inlet, causing peak tailing unless highly deactivated liners are used.

  • Ionization Potential: The nitrogen atom in the amide group is highly receptive to protonation, making it an excellent candidate for Positive Electrospray Ionization (ESI+) in LC-MS. Conversely, in GC-MS, Electron Ionization (EI) at 70 eV will aggressively fragment the molecule, yielding structural elucidation but potentially weak molecular ion signals.

According to comparative studies on analytical methodologies,1[1], whereas2[2] to prevent thermal degradation and capture non-volatile synthesis impurities.

Comparative Performance: GC-MS vs. LC-MS

The following table summarizes the quantitative and qualitative differences when analyzing this specific acetamide derivative.

FeatureGC-MS (EI Mode)LC-MS (ESI+ Mode)
Primary Advantage High-resolution separation of volatile positional isomers.Excellent peak shape; detects non-volatile/polar impurities.
Sample Preparation Requires volatile, anhydrous solvents (e.g., Dichloromethane).Compatible with aqueous/organic mixtures (e.g., MeOH/Water).
Ionization Mechanism Electron Ionization (70 eV) - Hard ionization.Electrospray Ionization (ESI+) - Soft ionization.
Spectral Output Extensive fragmentation; weak Molecular Ion (M+).Strong [M+H]+ pseudo-molecular ion at m/z 184.
Thermal Degradation Moderate risk at injector ports >250°C.Negligible (analyzed entirely in the liquid phase).
Sensitivity (LOD) ~10-50 ng/mL~1-5 ng/mL (Superior for proton-accepting amides).

Analytical Workflows & Logical Relationships

To visualize the decision-making process and the self-validating nature of these protocols, refer to the workflow diagram below.

G Sample 2-(2-chlorophenyl)-N-methylacetamide Sample Prep Decision Impurity Profile Goal? Sample->Decision GC_Path GC-MS Pathway (Volatile Impurities) Decision->GC_Path Isomers/Solvents LC_Path LC-MS Pathway (Polar/Non-Volatile Impurities) Decision->LC_Path Degradants/Salts GC_Prep Dilute in DCM (Anhydrous) GC_Path->GC_Prep LC_Prep Dilute in MeOH:H2O (0.1% Formic Acid) LC_Path->LC_Prep GC_Ion EI (70 eV) Hard Ionization GC_Prep->GC_Ion LC_Ion ESI (+) Soft Ionization LC_Prep->LC_Ion Data Purity Assessment & Mass Spectral Matching GC_Ion->Data LC_Ion->Data

Caption: Workflow for selecting GC-MS vs LC-MS purity analysis based on impurity profiling goals.

Self-Validating Experimental Protocols

Why "Self-Validating"? A scientifically rigorous protocol must include internal checks to verify its own accuracy. Both protocols below utilize an internal standard (e.g., 3[3]) to validate injection volume consistency and monitor for matrix-induced ionization suppression.

Protocol 1: LC-MS Purity Assessment (Recommended) Causality: The addition of 0.1% Formic acid to the mobile phase ensures the secondary amine is fully protonated. This drives ESI+ efficiency and prevents peak tailing on the silica stationary phase by neutralizing residual silanol interactions.

  • Sample Preparation: Dissolve 1.0 mg of 2-(2-chlorophenyl)-N-methylacetamide in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. Spike with 1 µg/mL 2-Chloroacetamide-d4 as an internal standard.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. Logic: This gradient ensures highly polar degradants (like cleaved amines) elute early, the main API elutes mid-gradient, and lipophilic synthetic byproducts elute late.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Acquisition: Operate in Full Scan mode (m/z 50-500) for overall purity assessment, and Selected Ion Monitoring (SIM) at m/z 184 [M+H]+ for precise quantitation of the target analyte.

  • System Validation Check: Ensure the internal standard (m/z 98 for[M+H]+ of d4-chloroacetamide) maintains a constant peak area (RSD < 2%) across all replicate injections.

Protocol 2: GC-MS Purity Assessment Causality:4[4]. Utilizing an ultra-inert, deactivated glass liner and a fast injection speed minimizes residence time, preserving the structural integrity of 2-(2-chlorophenyl)-N-methylacetamide.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous Dichloromethane (DCM). Ensure the sample is completely dry, as trace water damages GC columns and alters EI fragmentation patterns.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250°C (strictly use an ultra-inert liner with deactivated glass wool).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Mass Spectrometry (EI):

    • Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Electron Energy: 70 eV.

    • Acquisition: Full scan (m/z 40-400). Identify the molecular ion at m/z 183 (often weak) and primary fragments (e.g., loss of the -Cl or -CH₃NH groups).

  • System Validation Check: Evaluate peak symmetry. A tailing factor > 1.5 indicates active site adsorption in the inlet, requiring immediate liner replacement or method pivot to LC-MS.

Conclusion For the routine purity assessment of 2-(2-chlorophenyl)-N-methylacetamide, LC-MS is the superior technique . It bypasses the thermal lability issues inherent to amides in GC inlets and provides a strong, easily identifiable [M+H]+ ion. However, if the synthesis route utilizes highly volatile organic solvents or produces non-polar, low-molecular-weight halogenated isomers, a complementary GC-MS run is mandatory to achieve a comprehensive, 360-degree purity profile.

References

  • "GC-MS vs LC-MS." ResolveMass Laboratories Inc. URL:[Link]

  • "Liquid Chromatography-Mass Spectrometry of Emerging Disinfection By-products." Bisphenol A Information & Resources. URL:[Link]

  • "Analysis method for amide compounds (CN103512996B)." Google Patents. URL:

Safety & Regulatory Compliance

Safety

2-(2-chlorophenyl)-N-methylacetamide proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and logistical lifecycle of active pharmaceutical ingredients (APIs) and synthetic intermediates is just as critical as the synthesis itself. For 2-(2-chlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and logistical lifecycle of active pharmaceutical ingredients (APIs) and synthetic intermediates is just as critical as the synthesis itself. For 2-(2-chlorophenyl)-N-methylacetamide (CAS: 99846-64-7)[1], the presence of both an aryl chloride and an N-methyl amide functional group dictates a strict, specialized approach to laboratory waste management.

This guide provides an authoritative, self-validating framework for the proper disposal of this compound, ensuring compliance with EPA/RCRA standards while protecting laboratory personnel from reactive hazards.

Chemical Profiling & Mechanistic Hazards

To design a safe disposal protocol, we must first understand the mechanistic behavior of the waste material. 2-(2-chlorophenyl)-N-methylacetamide presents two primary logistical and safety challenges:

  • Dioxin Formation Risk (The Halogen Factor): Because this molecule contains a chlorine atom, it falls under the EPA's Toxicity Characteristic for Halogenated Organic Waste . Halogenated waste must be segregated because its destruction requires specialized, high-temperature incineration equipped with alkaline scrubbers. If incinerated under standard conditions, halogens catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Base-Promoted Amide Hydrolysis: As an amide, this compound is incompatible with strong acids and bases[2]. If inadvertently comingled with strongly basic waste streams (pH > 10), the amide bond can undergo base-promoted hydrolysis. This reaction cleaves the molecule into 2-chlorophenylacetate and methylamine . Methylamine is a highly flammable gas at room temperature. Its release inside a sealed waste carboy will rapidly pressurize the vessel, leading to catastrophic container rupture.

Table 1: Physicochemical & Waste Profiling Data
PropertyValue / ClassificationOperational Implication
CAS Number 99846-64-7[1]Must be explicitly listed on all hazardous waste manifests.
Primary Hazard Class Halogenated Organic CompoundCannot be comingled with standard non-halogenated flammable waste.
Functional Groups Aryl chloride, N-methyl amideSusceptible to base-catalyzed hydrolysis; strictly avoid high pH[2].
EPA Waste Stream Toxicity Characteristic (Halogenated)Requires segregation to prevent toxic byproduct formation during incineration[3].

Waste Stream Segregation Logic

The most common compliance failure in drug development labs is the improper comingling of halogenated and non-halogenated waste, which exponentially increases disposal costs and environmental risk. Follow the decision matrix below to properly route 2-(2-chlorophenyl)-N-methylacetamide waste.

WasteRouting Start 2-(2-chlorophenyl)-N-methylacetamide Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder/Contaminated) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) IsSolid->LiquidWaste Liquid Container1 Collect in Halogenated Solid Waste Container SolidWaste->Container1 SolventType Primary Solvent Type? LiquidWaste->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventType->NonHalogenated Non-Halogenated Container2 Collect in Halogenated Liquid Waste Container Halogenated->Container2 HalogenCheck Does total halogen content exceed 5%? NonHalogenated->HalogenCheck YesHalogen Yes (>5%) HalogenCheck->YesHalogen Yes NoHalogen No (<5%) HalogenCheck->NoHalogen No YesHalogen->Container2 Container3 Collect in Non-Halogenated Liquid Waste Container NoHalogen->Container3

Decision tree for the segregation and disposal of 2-(2-chlorophenyl)-N-methylacetamide waste streams.

Self-Validating Standard Operating Procedures (SOPs)

Every action taken during chemical disposal must include a built-in verification step to prevent downstream logistical failures.

Protocol A: Solid Waste Disposal (Pure API or Contaminated Consumables)

This protocol applies to unused powders, contaminated weighing paper, pipette tips, and silica gel from chromatography.

  • Collection: Place all solid waste containing the compound into a wide-mouth High-Density Polyethylene (HDPE) or glass container.

  • Validation Check (Moisture Verification): Visually inspect the container to ensure absolutely no free-flowing liquids are present. Causality: Free liquids in solid waste bins can dissolve the compound, leading to leaks through the container threads or degradation of the packaging during transport[2].

  • Labeling: Affix a hazardous waste label immediately. Check the box for "Halogenated Organic" and write the full chemical name. Do not use abbreviations.

  • Storage Limit: Transfer the container to the central accumulation area within 180 days of the first drop of waste entering the container[4].

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Extractions)

This protocol applies to the compound dissolved in organic solvents (e.g., post-reaction filtrates, extraction layers).

  • Validation Check 1 (pH Verification): Before transferring the solution into the bulk organic waste carboy, test a 1 mL aliquot with universal pH indicator paper. The pH must be between 5 and 9. Causality: If the pH is >9, neutralize the solution with dilute acetic acid before transfer to prevent base-promoted amide hydrolysis and the subsequent release of explosive methylamine gas[2].

  • Validation Check 2 (The 5% Halogen Rule): Identify the primary solvent. If the solvent is non-halogenated (e.g., Ethyl Acetate), calculate the volumetric ratio of 2-(2-chlorophenyl)-N-methylacetamide to the total solvent. If the halogenated compound exceeds 5% of the total volume , the entire container must be classified, labeled, and paid for as Halogenated Organic Waste[3].

  • Transfer & Headspace Management: Transfer the liquid using a dedicated, grounded funnel to prevent static discharge.

  • Validation Check 3 (Fill Capacity): Visually confirm the liquid level does not exceed 75% of the container's total capacity . Causality: This critical headspace allows for vapor expansion during ambient temperature fluctuations, preventing over-pressurization and structural failure of the carboy[2].

Table 2: Container Compatibility & Accumulation Limits
Waste StateCompatible Container MaterialMax Fill CapacityMax Accumulation Time
Solid (Pure/Contaminated) HDPE or Glass100% (Solid packing)180 Days (Satellite Area)[4]
Liquid (Halogenated Solvent) Glass or PTFE-lined HDPE75% (Allows vapor expansion)[2]180 Days (Satellite Area)[4]
Liquid (Non-Halogenated) Glass or PTFE-lined HDPE75% (Allows vapor expansion)[2]180 Days (Satellite Area)[4]

Spill Response & Decontamination

In the event of an operational spill, immediate containment is required to prevent the halogenated material from entering municipal water systems.

  • For Solid (Powder) Spills: Do not dry sweep, as this aerosolizes the API. Lightly mist the powder with a compatible non-reactive solvent (e.g., isopropanol) to dampen it. Wipe up the slurry with absorbent pads and dispose of them following Protocol A .

  • For Liquid Spills: Surround the spill with a universal chemical absorbent barrier (e.g., vermiculite or commercial spill socks) to prevent spreading. Once absorbed, scoop the saturated material into an HDPE bucket using a non-sparking tool. Seal and label as Halogenated Solid Waste. Wash the affected surface with a mild detergent and water, collecting the rinsate into the liquid waste carboy.

References

  • Title : 2-(2-Chlorophenyl)-N-Methylacetamide — Chemical Substance Information Source : NextSDS Database URL : [Link]

  • Title : Hazardous Materials Disposal Guide Source : Nipissing University Environmental Health and Safety URL :[Link]

  • Title : Laboratory Hazardous Waste Management Guide Source : University of Tennessee Safety Office URL :[Link]

  • Title : UWO Guide to Classifying Unwanted Materials Source : University of Wisconsin Oshkosh Environmental Health and Safety URL : [Link]

  • Title : Hazardous Waste Management Program Introduction Source : Eastern Washington University Environmental Health & Safety URL : [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-chlorophenyl)-N-methylacetamide

Comprehensive Safety and Handling Guide: 2-(2-chlorophenyl)-N-methylacetamide Hazard Identification and Risk Assessment Based on data from related chemical structures, 2-(2-chlorophenyl)-N-methylacetamide is anticipated...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-(2-chlorophenyl)-N-methylacetamide

Hazard Identification and Risk Assessment

Based on data from related chemical structures, 2-(2-chlorophenyl)-N-methylacetamide is anticipated to present several health hazards.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.[4][5]

Anticipated Hazards:

  • Acute Oral Toxicity: Expected to be harmful or toxic if swallowed.[1][2][4][6]

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][4][6]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation if dust or aerosols are inhaled.[1][2][4]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any procedure, evaluate the quantities of the substance being used, the potential for dust or aerosol generation, and the specific manipulations involved.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the operator.

  • Chemical Fume Hood: All manipulations of 2-(2-chlorophenyl)-N-methylacetamide solid and its solutions should be conducted in a properly functioning chemical fume hood.[1][7][8] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7][9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is mandatory when handling this compound.[10] The selection of PPE should be based on a detailed risk assessment of the planned procedures.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[10] Must be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[5][10]Provides protection against splashes and airborne particles, safeguarding against serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[10] A flame-resistant lab coat or a chemical-resistant suit is required.[2][11]Prevents skin contact, which can lead to irritation. Gloves should be inspected before each use and disposed of properly after handling the compound.[2]
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) may be necessary if engineering controls are insufficient to control dust.[2][10]Protects against the inhalation of fine particles that can cause respiratory tract irritation.
Footwear Closed-toe shoes made of a non-porous material.[10][11]Protects feet from potential spills.

Safe Handling and Operational Protocol

A systematic workflow is essential for minimizing risk during the handling of 2-(2-chlorophenyl)-N-methylacetamide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Fume Hood Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve/React in Closed System weigh->dissolve transfer Transfer Solutions Carefully dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate Proceed to Cleanup doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Waste in Labeled Containers doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for Safe Handling of 2-(2-chlorophenyl)-N-methylacetamide.

Step-by-Step Handling Procedure:
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Before entering the designated area, don all required PPE as outlined in the table above.

    • Assemble all necessary glassware, reagents, and equipment to minimize movement in and out of the fume hood.

  • Handling:

    • Carefully weigh the solid compound within the fume hood to minimize dust generation.[9]

    • If dissolving or reacting the compound, do so in a closed or contained system whenever possible.

    • When transferring solutions, use appropriate tools like cannulas or syringes to prevent spills and aerosol formation.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Doff PPE in a manner that avoids contaminating your skin or clothing.[2]

    • Dispose of all contaminated waste, including gloves and weighing paper, in appropriately labeled hazardous waste containers.[2][3]

    • Thoroughly wash your hands with soap and water after the procedure is complete.[2][12]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 2-(2-chlorophenyl)-N-methylacetamide must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled container. Do not pour any waste down the drain.[2]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][3]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-(2-chlorophenyl)-N-methylacetamide, ensuring both personal safety and the integrity of their research.

References

  • Safety Data Sheet - CymitQuimica. (2024, December 19). 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide.
  • NextSDS. (n.d.). 2-(2-Chlorophenyl)-N-Methylacetamide — Chemical Substance Information. Retrieved from [Link]

  • Aaronchem. (2025, August 9).
  • Benchchem. (n.d.). Personal protective equipment for handling 2-chloro-N-(pyridin-3-yl)acetamide.
  • Key Organics. (2017, December 1).
  • Fisher Scientific. (2025, December 24).
  • Fisher Scientific. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. (2013, April 5).
  • LPS. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • National Institutes of Health. (n.d.). 2-chloro-N-methylacetamide. PubChem. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16).
  • Utah State University. (n.d.).
  • California State University, Bakersfield. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.).
  • Harvey Mudd College Department of Chemistry. (2015, October 29).
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.

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